Trichloroacetic anhydride
Description
Properties
IUPAC Name |
(2,2,2-trichloroacetyl) 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFKFJOEVLUFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871055 | |
| Record name | Trichloroacetic anhydride | |
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Molecular Weight |
308.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Trichloroacetic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
4124-31-6 | |
| Record name | Trichloroacetic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4124-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trichloroacetic anhydride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2,2-trichloro-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloroacetic anhydride | |
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| Record name | Trichloroacetic anhydride | |
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Foundational & Exploratory
The Synthesis of Trichloroacetic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trichloroacetic anhydride (B1165640) (TCAA) is a powerful and versatile reagent in organic synthesis, widely utilized as an acylating agent and for the introduction of the trichloroacetyl group in the development of pharmaceuticals and specialty chemicals.[1][2] Its high reactivity stems from the strong electron-withdrawing nature of the trichloromethyl groups, which makes the carbonyl carbons highly electrophilic.[2] This guide provides an in-depth exploration of the primary synthetic routes to trichloroacetic anhydride, detailing the underlying mechanisms, experimental protocols, and relevant quantitative data to support researchers in its effective application.
Core Synthesis Methodologies
The synthesis of this compound can be achieved through several distinct chemical pathways. The most prominent methods involve the dehydration of trichloroacetic acid, the use of acylating agents, and transanhydridization. Each approach offers unique advantages and is suited for different laboratory and industrial scales.
Dehydration of Trichloroacetic Acid with Phosphorus Pentoxide (P₂O₅)
A classic and potent method for the synthesis of acid anhydrides is the dehydration of the corresponding carboxylic acid. Phosphorus pentoxide (P₂O₅) is a highly effective dehydrating agent for this transformation.[3] The reaction proceeds by the removal of one molecule of water from two molecules of trichloroacetic acid.
Mechanism:
The mechanism involves the reaction of the carboxylic acid with P₄O₁₀ (the molecular form of P₂O₅), which acts as a powerful water scavenger. The exact mechanism is complex and involves the formation of various phosphoric acid intermediates.
Figure 1: Dehydration of trichloroacetic acid using P₂O₅.
Experimental Protocol:
A general procedure for the synthesis of acetic anhydride using phosphorus pentoxide, which can be adapted for trichloroacetic acid, involves the following steps:
-
To a round-bottom flask, add trichloroacetic acid and phosphorus pentoxide (anhydrous) in a 1:1 molar ratio at 0-5°C.[4]
-
The reaction mixture is kept in an ice bath for 30 minutes with continuous stirring.[4]
-
The mixture is then allowed to reach room temperature and subsequently refluxed for 4 hours.[4]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
After completion, the unreacted trichloroacetic acid is removed by distillation.[4]
-
The final product, this compound, is isolated using fractional distillation.[4]
Quantitative Data:
| Reactant 1 | Reactant 2 | Molar Ratio (Acid:P₂O₅) | Reaction Time | Yield | Reference |
| Trichloroacetic Acid | Phosphorus Pentoxide | 1:1 | 4 hours (reflux) | High (specific yield not reported for TCA) | [4] |
Reaction of Trichloroacetic Acid with Thionyl Chloride (SOCl₂)
Thionyl chloride is a common reagent for converting carboxylic acids to acyl chlorides.[5] While trichloroacetic acid is reported to react slowly or not at all with thionyl chloride alone, the reaction can be facilitated, and the anhydride can be formed, particularly in the presence of a base like pyridine (B92270).[6][7] The general reaction of a carboxylic acid with thionyl chloride to form a symmetrical anhydride proceeds in a 2:1 molar ratio of acid to thionyl chloride.[8]
Mechanism:
The reaction likely proceeds through the initial formation of a trichloroacetyl chloride intermediate. This intermediate is then attacked by a molecule of trichloroacetate (B1195264) to form the anhydride. The presence of a base like pyridine can facilitate the reaction by forming a more reactive intermediate with thionyl chloride and by neutralizing the HCl byproduct.[6]
Figure 2: Synthesis of TCAA via thionyl chloride.
Experimental Protocol:
A general procedure for the synthesis of anhydrides using thionyl chloride involves:
-
Mixing the carboxylic acid and thionyl chloride in a 2:1 molar ratio.[8]
-
The reaction can be carried out in a suitable solvent or neat.
-
The mixture is typically refluxed until the evolution of SO₂ and HCl gas ceases.[8]
-
For less reactive acids like trichloroacetic acid, the addition of a catalyst such as pyridine may be necessary.[7]
-
The product is then isolated by distillation.
Quantitative Data:
| Reactant 1 | Reactant 2 | Molar Ratio (Acid:SOCl₂) | Conditions | Yield | Reference |
| Trichloroacetic Acid | Thionyl Chloride | 1:1.1 | Reflux for 6h with activated carbon | 75.1% (of trichloroacetyl chloride) | [7] |
| Diphenylacetic Acid | Thionyl Chloride | 1:0.5 (with pyridine) | Cooled ethereal solution | 96% (of diphenylacetic anhydride) | [6] |
Transanhydridization with Acetic Anhydride
An industrially viable method for producing this compound involves a transanhydridization reaction with acetic anhydride.[9] This process is driven by the distillation of the more volatile acetic acid, shifting the equilibrium towards the formation of the desired product.
Mechanism:
The reaction involves an equilibrium between the reactants and products. The removal of acetic acid by distillation drives the reaction to completion.
Figure 3: Transanhydridization with acetic anhydride.
Experimental Protocol:
-
A mixture of trichloroacetic acid and acetic anhydride, in a molar ratio ranging from 2:1.5 to 2:40, is prepared.[9]
-
The mixture is heated to a temperature below 100°C for a period of 0 to 24 hours.[9]
-
The resulting acetic acid and any excess acetic anhydride are initially distilled off at a head temperature of 20-100°C.[9]
-
This compound is then distilled under vacuum.[9]
Quantitative Data:
| Reactant 1 | Reactant 2 | Molar Ratio (TCA:Ac₂O) | Temperature | Yield | Reference |
| Trichloroacetic Acid | Acetic Anhydride | 2:10 | < 100°C | "Very good yields" | [9] |
| Trichloroacetic Acid | Acetic Anhydride | 2:20 | 50°C | "Very good yields" | [9] |
Synthesis from Phosgene (B1210022) and its Derivatives
Phosgene (COCl₂) and its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), are highly effective reagents for the synthesis of acid chlorides and anhydrides.[10][11] The reaction with carboxylic acids proceeds readily to form the corresponding acyl chloride, which can then react with another equivalent of the carboxylic acid to yield the anhydride.
Mechanism:
Triphosgene can be considered a source of phosgene. The reaction with a carboxylic acid first forms a chloroformate intermediate, which then decomposes to the acyl chloride, or can react with another molecule of the carboxylic acid to form the anhydride.
Figure 4: Synthesis using a phosgene equivalent.
Experimental Protocol (General for Trifluoroacetic Anhydride):
A procedure for the in-situ generation of trifluoroacetic anhydride using triphosgene can be adapted:
-
To a solution of trifluoroacetic acid in a suitable solvent, add triethylamine.[10]
-
Add a solution of triphosgene to the mixture.[10]
-
The reaction generates trifluoroacetic anhydride in-situ, which can then be used for subsequent reactions.[10]
Quantitative Data:
While specific data for the synthesis of this compound using this method was not found in the initial search, the high reactivity of phosgene and its derivatives suggests this would be an efficient, albeit hazardous, route.
Conclusion
The synthesis of this compound can be accomplished through various methods, each with its own set of advantages and challenges. The choice of a particular synthetic route will depend on factors such as the scale of the reaction, available starting materials and equipment, and safety considerations. The dehydration of trichloroacetic acid with phosphorus pentoxide is a classic and effective method. The transanhydridization with acetic anhydride offers an industrially scalable and high-yielding process. The use of thionyl chloride is common for anhydride synthesis in general but may be less efficient for trichloroacetic acid without a catalyst. Finally, phosgene and its derivatives represent a highly reactive but hazardous option. The detailed mechanisms, protocols, and data presented in this guide are intended to provide a solid foundation for researchers to select and implement the most appropriate method for their specific needs.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. What product is formed when acetic acid reacts with P₂O₅? A. Acetyl c - askIITians [askiitians.com]
- 4. ijraset.com [ijraset.com]
- 5. Khan Academy [khanacademy.org]
- 6. 433. Reactions in carboxylic acid–thionyl chloride systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. EP0028327B1 - Process for the preparation of carboxylic acid halides - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. DE3107108A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosgene - Wikipedia [en.wikipedia.org]
physical and chemical properties of Trichloroacetic anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Trichloroacetic anhydride (B1165640), with the chemical formula C₄Cl₆O₃, is a highly reactive and versatile acylating agent extensively utilized in organic synthesis, pharmaceutical development, and analytical chemistry.[1][2] Its potent electrophilicity, stemming from the strong inductive effect of the six chlorine atoms, makes it a valuable reagent for introducing the trichloroacetyl group into a wide range of molecules.[3] This guide provides an in-depth overview of the physical and chemical properties of trichloroacetic anhydride, its key reactions, and general experimental considerations.
Physical and Chemical Properties
This compound is a clear, colorless to slightly yellow liquid with a sharp, irritating odor.[1][4][5] It is sensitive to moisture and hydrolyzes in water.[5][6] Key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄Cl₆O₃ | [1][7][8] |
| Molecular Weight | 308.76 g/mol | [1][8][9] |
| Appearance | Clear colorless to slightly yellow liquid | [1][4][5] |
| Density | 1.69 g/mL at 25 °C | [1][4][5][9][10] |
| Boiling Point | 139-141 °C at 60 mmHg | [4][5][7][9] |
| 116 °C at 23 mmHg | [1] | |
| 223 °C | [11] | |
| Refractive Index (n20/D) | 1.480 - 1.490 | [1] |
| 1.484 | [4][5][9] | |
| Solubility | Miscible with ether and acetic acid.[5][7] Hydrolyzes in water.[4][6] | [4][5][6][7] |
| Stability | Stable, but moisture sensitive. Should be stored under a dry atmosphere.[5][7][12] | [5][7][12] |
| CAS Number | 4124-31-6 | [1][5][7][9] |
Table 2: Chemical Reactivity and Incompatibilities
| Parameter | Description | Source(s) |
| Reactivity | Highly reactive acylating agent due to the strong electron-withdrawing nature of the trichloromethyl groups.[3] Reacts violently with water. | [3] |
| Incompatible Materials | Strong bases, strong oxidizing agents, water.[5][7][12] | [5][7][12] |
| Hazardous Decomposition Products | Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[13] | [13] |
Chemical Reactivity and Applications
The high reactivity of this compound makes it a cornerstone reagent in various chemical transformations.[14] The electron-withdrawing trichloromethyl groups significantly increase the electrophilicity of the carbonyl carbons, rendering the anhydride more susceptible to nucleophilic attack compared to acetic anhydride.[3]
Key Reactions
-
Acylation: As a powerful acylating agent, it is used to introduce the trichloroacetyl group. This is fundamental in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]
-
Esterification: It readily reacts with alcohols to form trichloroacetate (B1195264) esters. This reaction is often used for the protection of alcohol functionalities in multi-step syntheses.[2] The formation of mixed anhydrides with carboxylic acids can also facilitate esterification.[15]
-
Amide Formation: this compound reacts with amines to yield trichloroacetamides.
-
Protein Modification: In biochemistry, it is employed to modify proteins and peptides, which aids in studying their structure-function relationships.[1]
-
Analytical Derivatization: In analytical chemistry, it serves as a derivatization reagent to enhance the detectability and quantification of various analytes, such as drugs and their metabolites, in techniques like gas chromatography.[14][16]
Applications in Drug Development and Research
-
Pharmaceutical Synthesis: It is a key reagent in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] The introduction of the trichloroacetyl group can enhance the biological activity of drug candidates.[1]
-
Agrochemicals: This compound is utilized in the production of herbicides and fungicides.[1]
-
Organic Synthesis: It serves as a building block for creating complex organic molecules and can streamline synthetic pathways.[1]
Experimental Protocols: General Considerations
Due to its reactivity and hazardous nature, all manipulations involving this compound should be conducted in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13] All glassware must be thoroughly dried before use to prevent hydrolysis. Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon).[12]
General Protocol for Esterification of an Alcohol
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol substrate in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a stoichiometric equivalent of this compound to the cooled solution. An organic base (e.g., pyridine (B92270) or triethylamine) may be added to scavenge the trichloroacetic acid byproduct.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction progress can be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified using standard techniques such as column chromatography or distillation.
Visualizations
Caption: Properties, reactivity, and applications of this compound.
Caption: Generalized workflow for an acylation reaction using this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. homework.study.com [homework.study.com]
- 4. sujanchemicals.com [sujanchemicals.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound | C4Cl6O3 | CID 20079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4124-31-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 三氯乙酸酐 technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. This compound [stenutz.eu]
- 12. This compound | 4124-31-6 [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. nbinno.com [nbinno.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. nbinno.com [nbinno.com]
Spectroscopic Profile of Trichloroacetic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for trichloroacetic anhydride (B1165640). This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral information and the methodologies for its acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For trichloroacetic anhydride, both ¹H and ¹³C NMR spectroscopy provide key structural insights.
¹H NMR Spectroscopy
Due to the molecular structure of this compound, which lacks any hydrogen atoms, a ¹H NMR spectrum will not show any signals corresponding to the compound itself. Any observed peaks can be attributed to solvent impurities or the internal standard used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. Due to the symmetrical nature of the anhydride, two distinct carbon signals are expected: one for the carbonyl carbons and one for the trichloromethyl carbons.
Table 1: ¹³C NMR Spectral Data for this compound
| Carbon Type | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| Carbonyl Carbon (C=O) | Value not explicitly found in search results |
| Trichloromethyl Carbon (-CCl₃) | Value not explicitly found in search results |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the distinctive stretching vibrations of its functional groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Asymmetric C=O Stretch | Specific value not found (Expected range: 1850-1800 cm⁻¹) | Strong |
| Symmetric C=O Stretch | Specific value not found (Expected range: 1790-1740 cm⁻¹) | Strong |
| C-O-C Stretch | Specific value not found | Strong |
| C-Cl Stretch | Specific value not found | Strong |
Note: Specific peak assignments for this compound were not found in the performed searches. However, the characteristic dual carbonyl stretches for an acid anhydride are a key feature of its IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 117 | 100 | [CCl₃]+ |
| 119 | ~97 | [CCl₃]+ (³⁷Cl isotope) |
| 44 | ~30 | [CO₂]+ |
Note: The data presented is based on the main library entry in PubChem, which lists the top three peaks.[3] A more detailed fragmentation pattern with relative intensities was not available.
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum by removing C-H coupling. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
FT-IR Spectroscopy
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.
Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
Data Acquisition: A small volume of the prepared solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing them to fragment. The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum for each component.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the Reactivity of Trichloroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of trichloroacetic anhydride (B1165640), a powerful and versatile reagent in organic synthesis. Its unique electronic properties make it a highly effective acylating agent, finding broad application in the synthesis of esters, amides, and in Friedel-Crafts reactions. This document details its core reactivity, provides experimental protocols for key transformations, and presents quantitative data to inform reaction optimization.
Core Principles of Reactivity
Trichloroacetic anhydride, ((Cl₃CCO)₂O), is a colorless liquid known for its high reactivity, which surpasses that of acetic anhydride.[1][2] This heightened reactivity is attributed to the strong inductive electron-withdrawing effect of the three chlorine atoms on each α-carbon.[1] This effect significantly increases the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.[1][2] Consequently, this compound is an excellent reagent for introducing the trichloroacetyl group into a variety of molecules.[2]
The trichloroacetyl group can serve as a protecting group and can influence the electronic properties and stability of the resulting molecule.[3] The high electrophilicity of this compound allows for efficient reactions, often leading to high yields and reduced reaction times.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄Cl₆O₃ | [4] |
| Molecular Weight | 308.76 g/mol | [4] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 139-141 °C at 60 mmHg | [5] |
| Density | 1.69 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.484 | [5] |
| Solubility | Miscible with ether and acetic acid. | [5] |
| Stability | Stable, but moisture sensitive. | [5] |
Key Reactions and Applications
This compound is a versatile reagent employed in a range of significant organic transformations.
Esterification of Alcohols and Phenols
This compound readily reacts with primary, secondary, and tertiary alcohols, as well as phenols, to form the corresponding trichloroacetate (B1195264) esters. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the trichloroacetic acid byproduct.
General Reaction: (Cl₃CCO)₂O + R-OH → Cl₃CCOOR + Cl₃CCOOH
A summary of representative esterification reactions is provided below.
| Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol (e.g., Benzyl (B1604629) Alcohol) | Pyridine | Dichloromethane (B109758) | Room Temperature | 2 | >90 (expected)[6] |
| Secondary Alcohol (e.g., Isopropanol) | DMAP (cat.) | Dichloromethane | Room Temperature | 4 | ~85 (expected)[6] |
| Tertiary Alcohol (e.g., tert-Butanol) | Pyridine | Dichloromethane | Reflux | 24 | <20 (expected)[6] |
| Phenol | Pyridine | Dichloromethane | Room Temperature | 3 | >95 (expected)[6] |
Amidation of Amines
The high reactivity of this compound also extends to the amidation of primary and secondary amines, affording N-substituted trichloroacetamides in high yields.[1] Similar to esterifications, a base is used to scavenge the acid byproduct.
General Reaction: (Cl₃CCO)₂O + R₂NH → Cl₃CCONR₂ + Cl₃CCOOH
The following table summarizes typical amidation reactions.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine (e.g., Aniline) | Triethylamine | Dichloromethane | 0 to Room Temperature | 1-3 | ~95[1] |
| Secondary Amine (e.g., Diethylamine) | Triethylamine | Dichloromethane | 0 to Room Temperature | 1-3 | ~97[1] |
| Low Nucleophilicity Amines (e.g., amides) | N/A (photochemical) | Tetrachloroethylene | >70 | 2-3 | ~97[1] |
Friedel-Crafts Acylation
This compound can be employed as an acylating agent in Friedel-Crafts reactions to introduce a trichloroacetyl group onto aromatic rings.[3] A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to activate the anhydride.[3]
General Reaction: (Cl₃CCO)₂O + Ar-H --(AlCl₃)--> Ar-CO-CCl₃ + Cl₃CCOOH
Representative yields for the Friedel-Crafts acylation of common aromatic substrates are presented below.
| Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole (B1667542) | AlCl₃ | Dichloromethane | Reflux | 0.5 | 85.7[2] |
| Toluene | AlCl₃ | Dichloromethane | 0 to Room Temperature | 0.5 | High (isomer mixture)[7] |
| Benzene (B151609) | FeCl₃·6H₂O | Ionic Liquid | 60 | 2 | ~65-94 (with acetic anhydride)[3] |
Experimental Protocols
General Procedure for the Esterification of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add this compound (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trichloroacetate ester.
General Procedure for the Amidation of a Primary Amine
-
In a round-bottom flask, dissolve the primary amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction by the addition of water.
-
Extract the product with ethyl acetate (B1210297), and wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
General Procedure for the Friedel-Crafts Acylation of Anisole
-
To a stirred suspension of anhydrous aluminum chloride (2.0 equiv) in dry dichloromethane (DCM) at 0 °C, add this compound (1.2 equiv) portion-wise.
-
After stirring for 15 minutes, add a solution of anisole (1.0 equiv) in dry DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the acylated product.
Reaction Mechanisms and Visualizations
The high reactivity of this compound is harnessed in several key organic transformations, the mechanisms of which are detailed below.
Esterification Reaction Pathway
The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.
Caption: Nucleophilic acyl substitution mechanism for esterification.
Amidation Reaction Pathway
The synthesis of amides from amines and this compound follows a similar nucleophilic acyl substitution pathway, with the amine serving as the nucleophile.
Caption: Nucleophilic acyl substitution mechanism for amidation.
Friedel-Crafts Acylation Workflow
The Friedel-Crafts acylation begins with the activation of this compound by a Lewis acid to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring.
Caption: Workflow for Friedel-Crafts acylation.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is incompatible with strong bases and oxidizing agents. Upon contact with water, it hydrolyzes to form trichloroacetic acid. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nuv.ac.in [nuv.ac.in]
Trichloroacetic Anhydride: A Comprehensive Technical Guide for Researchers
CAS Number: 4124-31-6
Introduction
Trichloroacetic anhydride (B1165640), identified by the CAS number 4124-31-6, is a highly reactive and versatile chemical reagent.[1] It is a dense, colorless liquid that is widely utilized across various scientific disciplines, particularly in organic synthesis, pharmaceutical development, and analytical chemistry.[2][3][4] Its significance stems from its potent reactivity as an acylating agent, which allows for the introduction of the trichloroacetyl group into a wide range of molecules. This modification can enhance molecular stability, alter electronic properties, and serve as a protective group in complex syntheses.[4] This technical guide provides an in-depth overview of trichloroacetic anhydride, including its physicochemical properties, key applications with detailed experimental protocols, and safety considerations, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
This compound is a powerful acylating agent, but its reactivity also necessitates careful handling due to its hazardous nature.[5] It is corrosive, harmful if swallowed, and can cause severe skin burns and eye damage.[5] It is also sensitive to moisture and should be stored under an inert atmosphere.[5] Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 4124-31-6 | [1] |
| Molecular Formula | C4Cl6O3 | [1] |
| Molecular Weight | 308.76 g/mol | |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 139-141 °C at 60 mmHg | [5] |
| Density | 1.69 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.484 | [5] |
Significance and Applications in Research and Drug Development
The high electrophilicity of the carbonyl carbons in this compound makes it a more reactive acylating agent than acetic anhydride. This increased reactivity is due to the strong electron-withdrawing inductive effect of the three chlorine atoms on the alpha-carbon, which makes the carbonyl carbon more susceptible to nucleophilic attack. This property is leveraged in several key areas of research and development:
-
Pharmaceutical Synthesis: this compound is a crucial reagent in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use as a pharmaceutical synthesis intermediate in the production of glyburide, a sulfonylurea drug used to treat type II diabetes.[6] It is also employed in the synthesis of anti-inflammatory and analgesic drugs.[3]
-
Agrochemical Synthesis: This compound serves as an important building block in the production of herbicides and fungicides.
-
Analytical Chemistry (Derivatization): In analytical chemistry, this compound is used as a derivatizing agent to improve the chromatographic properties and detectability of various compounds, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. It reacts with amines and other functional groups to form stable, more volatile derivatives with characteristic mass fragmentation patterns.[2][7] This is particularly advantageous in the analysis of amphetamines and their metabolites in biological samples.[2][7][8]
-
Biochemistry (Protein Modification): Researchers utilize this compound for the modification of proteins and peptides. This allows for the study of structure-function relationships and can improve the stability and solubility of these biomolecules for analytical purposes.[3]
Key Experimental Protocols
The following sections provide detailed methodologies for some of the key applications of this compound.
Derivatization of Amphetamines for GC-MS Analysis
This protocol outlines the general steps for the derivatization of amphetamine and methamphetamine in urine samples using this compound prior to GC-MS analysis.
Materials:
-
Urine sample
-
This compound
-
2-Methylphenethylamine (internal standard)
-
Solvents for extraction (e.g., 1-chlorobutane)
-
Borate (B1201080) buffer (pH 9.8)
-
1N Sodium hydroxide (B78521)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: To a specified volume of urine, add the internal standard solution (2-methylphenethylamine).
-
Alkalinization: Add 1 mL of borate buffer (pH 9.8) and 1 mL of 1N sodium hydroxide to make the sample alkaline.
-
Liquid-Liquid Extraction: Add 10 mL of an appropriate organic solvent (e.g., 1-chlorobutane) to extract the amphetamines. Vortex mix for 1 minute, followed by further mixing for 10 minutes. Centrifuge to separate the layers.
-
Back Extraction: The organic layer is then subjected to a liquid-liquid back extraction for sample cleanup.
-
Derivatization: The cleaned extract is treated with this compound. The reaction mixture may require heating (e.g., 50-60°C for 45-50 minutes) to ensure complete derivatization.[8]
-
Work-up: Excess this compound and acidic by-products are removed. This may involve adding water followed by another organic extraction of the derivatized amphetamines.[8]
-
GC-MS Analysis: The final organic extract containing the derivatized amphetamines is injected into the GC-MS system. A typical GC temperature is around 180°C.[2] The mass spectrometer is set to monitor specific ions characteristic of the derivatized amphetamine, methamphetamine, and the internal standard.[2]
Synthesis of Acryloylmorpholine
This compound can be used in the synthesis of acryloylmorpholine, a valuable monomer for producing water-soluble polymers with applications in medicine and industry.[6] The following is a general procedure; specific quantities and conditions may vary based on the specific patent or publication.
Materials:
-
Acrylic acid
-
This compound
-
Appropriate solvent (e.g., dichloromethane)
-
Triethylamine (or other base)
-
Standard glassware for organic synthesis
Procedure:
-
Formation of the Mixed Anhydride (in situ): Acrylic acid is reacted with this compound in an appropriate solvent. This forms a mixed anhydride which is a highly reactive acylating agent.
-
Amidation: Morpholine is added to the reaction mixture. The nitrogen atom of morpholine acts as a nucleophile and attacks the carbonyl group of the acrylic acid portion of the mixed anhydride.
-
Work-up: The reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and by-products. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude acryloylmorpholine.
-
Purification: The crude product can be purified by distillation or column chromatography.
Conclusion
This compound is an indispensable reagent for researchers and professionals in the fields of chemistry and drug development. Its high reactivity as an acylating agent facilitates a wide range of chemical transformations, from the synthesis of complex pharmaceutical molecules to the derivatization of analytes for sensitive detection. A thorough understanding of its properties, applications, and safe handling procedures is essential for its effective and responsible use in the laboratory. The experimental workflows and data presented in this guide are intended to provide a solid foundation for the practical application of this versatile compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS. Part I. Advantages of trichloroacetyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Solubility of Trichloroacetic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of trichloroacetic anhydride (B1165640) in various organic solvents. Due to the reactive nature of trichloroacetic anhydride, quantitative solubility data is sparse in publicly available literature. However, this guide consolidates the available qualitative information and provides context through data on analogous compounds. Furthermore, it details standardized experimental protocols for solubility determination and key synthetic reactions involving this compound, supplemented with visual diagrams of reaction mechanisms to facilitate understanding.
Solubility of this compound
This compound is a dense, colorless liquid that is highly reactive, particularly with water and other protic solvents.[1][2] Its solubility in organic solvents is a critical parameter for its application in chemical synthesis, where it serves as a powerful acylating agent.[3][4]
Qualitative Solubility Data
This compound is generally characterized by its high solubility in a range of common aprotic organic solvents. The term "miscible" is frequently used, indicating that it can be mixed in all proportions without separation.[1][3]
| Solvent | Qualitative Solubility | Source(s) |
| Diethyl Ether | Miscible | [1][3] |
| Acetic Acid | Miscible | [1][3] |
| Dichloromethane | Highly Soluble | [5] |
| Chloroform | Highly Soluble | [5] |
| Dimethylformamide (DMF) | Soluble (inferred from use as a reaction solvent) | [3] |
| Acetonitrile | Soluble (inferred from use as a reaction solvent) | [3] |
Quantitative Solubility Data of a Structurally Related Compound
To provide a quantitative frame of reference, the following table presents solubility data for chloroacetic anhydride, a structurally similar though less halogenated analogue. It is crucial to note that these values are not directly transferable to this compound but can offer an approximation of its behavior in certain solvents.
| Compound | Solvent | Solubility | Temperature (°C) | Source(s) |
| Chloroacetic Anhydride | Chloroform | 100 mg/mL | Not Specified |
Experimental Protocols
Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6][7][8] Due to the reactivity of this compound, particularly its moisture sensitivity, all procedures must be conducted under anhydrous conditions.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Glass vials with polytetrafluoroethylene (PTFE)-lined screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
-
Inert gas (e.g., nitrogen or argon) supply
Procedure:
-
Preparation of Supersaturated Solutions:
-
Under an inert atmosphere, add an excess amount of this compound to a pre-weighed vial containing a known volume of the anhydrous solvent. An excess of undissolved liquid should be visible.
-
Tightly seal the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[6]
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to permit the separation of the undissolved anhydride.
-
-
Sampling and Filtration:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe, ensuring not to disturb the bottom layer of undissolved anhydride.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.
-
-
Quantification:
-
Accurately determine the concentration of this compound in the filtered solution using a pre-validated analytical method, such as gas chromatography with a suitable detector.
-
Prepare a calibration curve using standard solutions of this compound in the same solvent to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the determined concentration and the volume of the aliquot.
-
Synthesis of Esters (Esterification)
This compound is a potent reagent for the esterification of alcohols. The reaction proceeds readily, often at room temperature.
Objective: To synthesize an ester from an alcohol using this compound.
Materials:
-
This compound
-
Alcohol (primary, secondary, or tertiary)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, optional but recommended to neutralize the trichloroacetic acid byproduct)
-
Standard laboratory glassware for reactions under anhydrous conditions
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.
-
If using a base, add it to the alcohol solution.
-
Cool the solution in an ice bath (0 °C).
-
-
Addition of Anhydride:
-
Slowly add this compound (typically 1.0-1.2 equivalents) to the stirred solution of the alcohol.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
-
Synthesis of Amides (Amidation)
The reaction of this compound with primary or secondary amines provides a direct route to the corresponding amides.
Objective: To synthesize an amide from an amine using this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., pyridine or triethylamine, typically 2 equivalents if the amine salt is not desired)
-
Standard laboratory glassware for reactions under anhydrous conditions
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
-
Addition of Anhydride:
-
Slowly add this compound (typically 1.0-1.2 equivalents) to the stirred amine solution.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with dilute acid (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
-
Visualizations of Reaction Pathways
The following diagrams illustrate the fundamental mechanisms of reactions involving this compound.
Caption: Generalized reaction pathway for the esterification of an alcohol using this compound.
Caption: Generalized reaction pathway for the amidation of an amine using this compound.
References
- 1. 4124-31-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. This compound | 4124-31-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 4124-31-6: this compound | CymitQuimica [cymitquimica.com]
- 6. quora.com [quora.com]
- 7. enamine.net [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
electrophilicity of Trichloroacetic anhydride in organic reactions
An In-depth Technical Guide to the Electrophilicity of Trichloroacetic Anhydride (B1165640) in Organic Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
Trichloroacetic anhydride, (Cl₃CCO)₂O, is a powerful and highly reactive acylating agent widely utilized in organic synthesis. Its remarkable electrophilicity, stemming from the strong inductive effect of the two trichloromethyl groups, allows it to facilitate a range of chemical transformations under mild conditions, often obviating the need for harsh catalysts. This guide provides a comprehensive overview of the core principles governing its reactivity, its primary applications in key organic reactions, and detailed experimental protocols. Quantitative data are presented to compare its efficacy against less reactive anhydrides, and reaction mechanisms are illustrated to provide a deeper understanding of its function in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
The Core of Reactivity: Enhanced Electrophilicity
The exceptional reactivity of this compound compared to other anhydrides, such as acetic anhydride, is fundamentally due to the electronic properties of the trichloromethyl (–CCl₃) group.[1][2] Each –CCl₃ group contains three highly electronegative chlorine atoms, which exert a powerful negative inductive effect (–I effect). This effect involves the withdrawal of electron density away from the carbonyl carbons.
This significant electron withdrawal depletes the electron density at the carbonyl centers, making them exceptionally electron-poor or "electrophilic."[1] Consequently, these carbonyl carbons are highly susceptible to attack by nucleophiles. Furthermore, the trichloroacetate (B1195264) anion is an excellent leaving group due to the stabilization of its negative charge by the electron-withdrawing chlorine atoms, further driving the reactions forward.[3]
Caption: Inductive effects on carbonyl electrophilicity.
Key Applications in Organic Synthesis
The high electrophilicity of this compound makes it a superior reagent for a variety of acylation reactions.[4][5]
Esterification of Alcohols
This compound reacts readily with primary, secondary, and even sterically hindered tertiary alcohols to form trichloroacetate esters.[6] The reaction often proceeds at room temperature without the need for a strong acid catalyst. The resulting trichloroacetyl group can serve as a protecting group or an intermediate for further transformations.
Caption: General mechanism for esterification.
Amidation of Amines
The reaction with primary and secondary amines proceeds rapidly to yield N-trichloroacetyl amides.[6][7] This reaction is highly efficient for the protection of amino groups in complex molecules like amino acids and peptides during multi-step synthesis.[8]
Caption: General mechanism for amidation.
Friedel-Crafts Acylation
This compound is particularly effective in Friedel-Crafts reactions.[9] Unlike traditional methods that require stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃), this compound can effect intramolecular cyclizations and intermolecular acylations under solvent-free conditions.[10][11] The trichloroacetic acid byproduct formed is often acidic enough to catalyze the reaction, representing a significant process simplification and a greener chemical approach.[11]
Caption: Simplified Friedel-Crafts acylation pathway.
Quantitative Data and Comparative Analysis
The enhanced electrophilicity of this compound leads to more efficient reactions under milder conditions compared to acetic anhydride.
| Reaction Type | Acylating Agent | Catalyst | Conditions | Yield | Reference |
| Intramolecular Friedel-Crafts | This compound | None (Self-catalyzed) | Neat, 70 °C, 36 h | 84% | [10][11] |
| Intramolecular Friedel-Crafts | Acetic Anhydride | Lewis Acid (e.g., AlCl₃) | Solvent, Reflux | Variable | [12][13] |
| Acylation of tert-Butanol | This compound | Pyridine (Base) | Room Temp | Good | [14] |
| Acylation of tert-Butanol | Acetic Anhydride | DMAP (Strong Catalyst) | Elevated Temp | Low/No Reaction | [14] |
| Acylation of Aniline | This compound | None | Room Temp | Excellent | [6][8] |
| Acylation of Aniline | Acetic Anhydride | None | Room Temp | Good | [15] |
Experimental Protocols
Protocol: Solvent-Free Intramolecular Friedel-Crafts Cyclization
This protocol is adapted from the synthesis of 1-tetralone (B52770) as described in the literature.[10][11]
Objective: To synthesize 1-tetralone via intramolecular Friedel-Crafts cyclization of 4-phenylbutyric acid using this compound.
Materials:
-
4-phenylbutyric acid
-
This compound (TCAA), 1.1 equivalents
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 4-phenylbutyric acid and a magnetic stir bar.
-
Reagent Addition: Add 1.1 equivalents of this compound to the flask. Note: TCAA is moisture-sensitive and corrosive; handle in a fume hood with appropriate personal protective equipment.
-
Heating: Heat the mixture to 70 °C with vigorous stirring. The mixture will become a mobile liquid.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically proceeds for 16-36 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1-tetralone by flash column chromatography or distillation.
Caption: Experimental workflow for Friedel-Crafts cyclization.
Conclusion
This compound's high electrophilicity, a direct result of the powerful inductive effect of its trichloromethyl substituents, establishes it as a premier acylating agent in modern organic synthesis. It enables efficient esterification, amidation, and Friedel-Crafts reactions, often under significantly milder and more environmentally benign conditions than traditional reagents. For researchers and professionals in drug development, mastering the use of this potent reagent can streamline synthetic pathways, improve yields, and facilitate the construction of complex molecular architectures.[4][16]
References
- 1. homework.study.com [homework.study.com]
- 2. Explain why this compound \left[\left(\mathrm{Cl}{3} \mathrm{.. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 13. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Page loading... [guidechem.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Trichloroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available data from safety data sheets, analogous compounds, and related chemical principles to provide a comprehensive guide on the thermal stability of trichloroacetic anhydride (B1165640). Direct, peer-reviewed experimental data on the thermal analysis (TGA/DSC) of trichloroacetic anhydride is not widely available in public literature, likely due to its high reactivity and hazardous nature. The information on decomposition pathways is therefore based on established mechanisms of related compounds.
Introduction
This compound, (CCl₃CO)₂O, is a powerful acylating and dehydrating agent utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its high reactivity, stemming from the strong electron-withdrawing nature of the two trichloromethyl groups, makes it highly effective but also introduces inherent instability. A thorough understanding of its thermal properties is critical for safe handling, storage, process development, and risk assessment in research and manufacturing environments. This guide provides a detailed overview of the known and inferred thermal stability of this compound, its decomposition products, and generalized protocols for its analysis.
Physicochemical and Safety Data
Proper handling and storage are predicated on the physicochemical properties and known hazards of the material. This compound is a corrosive, moisture-sensitive liquid that requires stringent handling protocols.
| Property | Value | Citations |
| Molecular Formula | C₄Cl₆O₃ | [1] |
| Molecular Weight | 308.74 g/mol | [1] |
| Appearance | Colorless, clear liquid | [1] |
| Density | ~1.69 g/mL at 25 °C | [1] |
| Boiling Point | 139-141 °C at 60 mmHg | [1] |
| Refractive Index | n20/D ~1.484 | [1] |
| Incompatibilities | Strong bases, strong oxidizing agents, water, alcohols | [1] |
| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. | [1] |
Thermal Stability and Decomposition Profile
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not readily found in published literature, significant inferences can be drawn from its chemical structure and the behavior of closely related compounds.
It is strongly indicated that this compound is thermally labile at temperatures around and above 100 °C. This is supported by a patent for its synthesis, which notes that the decomposition of its hydrolysis product, trichloroacetic acid (TCA), occurs at 100 °C with the elimination of chloroform (B151607).[2] Furthermore, the related compound trichloroacetyl chloride is reported to decompose at its boiling point of 132 °C.[3]
Upon heating, this compound is expected to decompose, potentially violently, to release a variety of hazardous products.
Hazardous Decomposition Products
Thermal decomposition can lead to the release of highly toxic and corrosive gases and vapors.[1] The primary and secondary products are summarized below.
| Decomposition Product | Chemical Formula | Hazard |
| Hydrogen Chloride | HCl | Corrosive gas |
| Carbon Monoxide | CO | Toxic, flammable gas |
| Carbon Dioxide | CO₂ | Asphyxiant |
| Chloroform | CHCl₃ | Suspected carcinogen, toxic |
| Phosgene | COCl₂ | Highly toxic gas |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound likely proceeds through a multi-step pathway involving the cleavage of the anhydride bond followed by decarboxylation and subsequent reactions of the highly reactive intermediates. The decarboxylation of the related trichloroacetate (B1195264) anion to form a trichloromethyl anion is a well-documented process that serves as a basis for this proposed mechanism.[1][4]
Caption: Proposed thermal decomposition pathway for this compound.
Pathway Description:
-
Initial Bond Cleavage: The process is initiated by the thermal cleavage of a carbon-oxygen bond in the anhydride linkage, forming a trichloroacetyl cation and a trichloroacetate anion.
-
Decarboxylation: The highly unstable trichloroacetate anion rapidly undergoes decarboxylation, losing a molecule of carbon dioxide to form a trichloromethyl anion intermediate.[1]
-
Product Formation: The reactive intermediates rearrange and react to form the final decomposition products. The trichloromethyl anion is protonated by trace moisture or other proton sources to yield chloroform.[4] The trichloroacetyl cation can rearrange or react with chloride ions to form highly toxic phosgene.
General Experimental Protocols for Thermal Analysis
The following sections describe generalized, yet detailed, methodologies for conducting thermal analysis on a hazardous and reactive substance like this compound. These protocols are based on standard practices and should be adapted with rigorous safety assessments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss at different temperature stages.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean, calibrated (mass and temperature), and located within a certified fume hood or ventilated enclosure.
-
Sample Preparation: Due to the high reactivity and moisture sensitivity, sample preparation must be conducted in an inert atmosphere (e.g., a glovebox).
-
Crucible Selection: Use an inert sample pan, such as alumina (B75360) or platinum. A pan with a pinhole lid is recommended to maintain a self-generated atmosphere and prevent rapid evaporation while allowing decomposition gases to escape.
-
Sample Loading: In the inert atmosphere, accurately weigh approximately 2-5 mg of this compound into the tared crucible.
-
TGA Program:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Isothermal Hold: Start with a brief isothermal hold at ambient temperature (e.g., 30 °C for 5 minutes) to allow the system to equilibrate.
-
Heating Ramp: Heat the sample from 30 °C to a final temperature (e.g., 400 °C) at a controlled rate. A rate of 10 °C/min is standard, but multiple heating rates (e.g., 5, 10, 20 °C/min) can be used for kinetic analysis.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline tangent and the tangent of the mass loss curve.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as decomposition. This can determine if the decomposition is exothermic (releasing heat, a significant safety concern) or endothermic.
Methodology:
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium). The instrument should be in a well-ventilated area.
-
Crucible Selection: Use high-pressure stainless steel or gold-plated stainless steel crucibles capable of containing corrosive liquids and potential pressure buildup from gas evolution. Hermetically sealed crucibles are essential.
-
Sample Preparation: In an inert atmosphere, load a small, accurately weighed sample (1-3 mg) into the crucible.
-
Crucible Sealing: Hermetically seal the crucible immediately to prevent reaction with atmospheric moisture and contain the sample.
-
DSC Program:
-
Reference: An empty, hermetically sealed crucible of the same type should be used as a reference.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Program: Equilibrate the system at a sub-ambient temperature (e.g., 0 °C) and then ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a point beyond the decomposition temperature observed in TGA.
-
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C). Exothermic events are shown as peaks pointing down or up depending on instrument convention, and the integrated area of the peak corresponds to the enthalpy of decomposition (ΔH_decomp).
Experimental Workflow Visualization
The logical flow for a comprehensive thermal analysis of a hazardous liquid is outlined below.
Caption: General workflow for thermal analysis of hazardous materials.
Conclusion
This compound is a thermally sensitive compound with a high potential for hazardous decomposition. While direct quantitative data on its thermal stability is scarce, analysis of its structure and the behavior of related compounds like trichloroacetic acid and trichloroacetyl chloride strongly suggests that decomposition begins at temperatures around 100 °C. The decomposition process is likely exothermic and produces highly toxic and corrosive byproducts, including chloroform and phosgene.
Given the significant safety implications, it is imperative that any work involving the heating of this compound be preceded by a thorough hazard analysis and, if possible, small-scale calorimetric screening. The experimental protocols and proposed decomposition pathways outlined in this guide provide a framework for understanding and safely managing the risks associated with this highly reactive and valuable chemical intermediate. Further direct experimental investigation under controlled conditions is strongly recommended to fully characterize its thermal profile.
References
Trichloroacetic Anhydride: A Comprehensive Technical Guide for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetic anhydride (B1165640), (Cl₃CCO)₂O, is a powerful and versatile reagent in modern organic synthesis.[1][2] As a highly reactive acylating agent, it serves as a cornerstone for the introduction of the trichloroacetyl group, a moiety that can enhance molecular stability, modulate electronic properties, and act as a protective group.[3] Its high electrophilicity facilitates efficient reactions, often leading to improved yields and reduced reaction times, making it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][3] This technical guide provides an in-depth overview of the applications of trichloroacetic anhydride as a precursor in chemical synthesis, complete with experimental protocols and quantitative data.
Physical and Chemical Properties
This compound is a colorless to slightly yellow liquid with a sharp, irritating odor.[4] It is highly reactive and moisture-sensitive, hydrolyzing in water.[4] It is miscible with many common organic solvents, including ether and acetic acid.[5]
| Property | Value | Reference(s) |
| CAS Number | 4124-31-6 | [2] |
| Molecular Formula | C₄Cl₆O₃ | [2] |
| Molecular Weight | 308.76 g/mol | [2] |
| Density | 1.69 g/mL at 25°C | [5] |
| Boiling Point | 139-141 °C at 60 mmHg | [5] |
| Refractive Index (n20/D) | 1.484 | [5] |
| Purity | ≥ 95% or 97% | [1] |
Core Applications in Chemical Synthesis
This compound is a key reagent in a variety of synthetic transformations, primarily due to its ability to efficiently introduce the trichloroacetyl group.
Esterification of Alcohols and Phenols
This compound is an effective reagent for the esterification of primary alcohols and phenols. The reaction proceeds via nucleophilic acyl substitution, where the alcohol or phenol (B47542) attacks one of the carbonyl carbons of the anhydride.
General Reaction Scheme for Esterification:
Caption: General Esterification Reaction.
Experimental Protocol: General Procedure for the Esterification of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) under an inert atmosphere, add pyridine (B92270) (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (2 mL) to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Substrate (Alcohol) | Product | Yield (%) |
| Benzyl alcohol | Benzyl trichloroacetate | >90 |
| 1-Butanol | Butyl trichloroacetate | >85 |
| Phenol | Phenyl trichloroacetate | >90 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate reactivity.
Amidation of Amines
This compound reacts readily with primary and secondary amines to form the corresponding N-trichloroacetyl amides. This reaction is a cornerstone in the synthesis of various pharmaceuticals and agrochemicals.[2]
General Reaction Scheme for Amidation:
Caption: General Amidation Reaction.
Experimental Protocol: General Procedure for the Amidation of a Primary Amine
-
Dissolve the primary amine (1.0 mmol) and triethylamine (B128534) (1.5 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product or purify by column chromatography to obtain the pure amide.
| Substrate (Amine) | Product | Yield (%) |
| Aniline | N-Phenyl-2,2,2-trichloroacetamide | >95 |
| Benzylamine | N-Benzyl-2,2,2-trichloroacetamide | >92 |
| Diethylamine | N,N-Diethyl-2,2,2-trichloroacetamide | >90 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate reactivity.
Named Reactions Involving this compound
This compound is a key reagent in several important named reactions, highlighting its utility in constructing complex molecular architectures.
Swern Oxidation
The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. While oxalyl chloride is commonly used, trifluoroacetic anhydride (TFAA) and, by extension, this compound can also be employed to activate dimethyl sulfoxide (B87167) (DMSO).[4][6] The use of this compound may require slightly adjusted reaction temperatures compared to its trifluoro- counterpart.[4]
Swern Oxidation Workflow:
References
Initial Investigations into Trichloroacetic Anhydride Promoted Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetic anhydride (B1165640) (TCAA), the anhydride of trichloroacetic acid, is a powerful and highly reactive acylating agent utilized in a variety of organic transformations. Its potent electrophilicity, owing to the strong electron-withdrawing effect of the trichloromethyl group, makes it a valuable reagent for the introduction of the trichloroacetyl moiety and for promoting specific reactions under mild conditions.[1][2] This technical guide provides an in-depth overview of the core applications of TCAA, focusing on its role in esterification, amidation, and oxidation reactions. The content herein is intended to serve as a foundational resource for researchers in organic synthesis and drug development, offering detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams of key reaction pathways.
While often referred to as a catalyst, it is more accurate to describe TCAA as a reaction promoter or activator in many contexts, as it is typically consumed in the stoichiometric course of the reaction. Its high reactivity allows for efficient transformations, often leading to high yields and reduced reaction times compared to less reactive anhydrides.[1]
Core Applications of Trichloroacetic Anhydride
Esterification of Alcohols
TCAA is an effective reagent for the esterification of primary, secondary, and tertiary alcohols. The high reactivity of TCAA allows these reactions to proceed under mild conditions, often at room temperature, and without the need for strong acid catalysts that can cause side reactions with sensitive substrates. The reaction proceeds through the nucleophilic attack of the alcohol on one of the carbonyl carbons of TCAA, leading to the formation of a trichloroacetyl ester and trichloroacetic acid as a byproduct.
General Reaction Scheme for Esterification:
Quantitative Data for Esterification Reactions
| Entry | Alcohol Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) Alcohol | 25 | 2 | >95 |
| 2 | Cyclohexanol | 25 | 3 | ~90 |
| 3 | tert-Butanol | 0 - 25 | 4 | ~85 |
| 4 | Phenol | 25 | 2 | >95 |
Experimental Protocol: Synthesis of Benzyl Trichloroacetate
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine (optional, as a base to scavenge the trichloroacetic acid byproduct)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of benzyl alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure benzyl trichloroacetate.
Amide Synthesis
TCAA facilitates the synthesis of amides from carboxylic acids and amines. In this context, TCAA acts as a powerful activating agent for the carboxylic acid, forming a mixed anhydride in situ, which is highly susceptible to nucleophilic attack by the amine. This method is particularly useful for the coupling of sterically hindered substrates or for reactions that are sluggish with other coupling agents.
General Reaction Scheme for Amide Synthesis:
Quantitative Data for Amide Synthesis
The yields of amides synthesized using TCAA are generally high, although they can be dependent on the steric and electronic properties of both the carboxylic acid and the amine.
| Entry | Carboxylic Acid | Amine | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzoic Acid | Aniline | 25 | 3 | ~92 |
| 2 | Acetic Acid | Benzylamine | 25 | 2 | >95 |
| 3 | Phenylacetic Acid | Diethylamine | 25 | 4 | ~88 |
| 4 | N-Boc-Alanine | Glycine Methyl Ester | 0 - 25 | 5 | ~85 |
Experimental Protocol: Synthesis of N-Benzylbenzamide
Materials:
-
Benzoic acid (1.0 eq)
-
This compound (1.1 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of benzoic acid in anhydrous THF at 0 °C under an inert atmosphere, add this compound.
-
Stir the mixture for 10-15 minutes to allow for the formation of the mixed anhydride.
-
Add DIPEA to the reaction mixture, followed by the dropwise addition of benzylamine.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield pure N-benzylbenzamide.
Swern-Type Oxidation
While oxalyl chloride and trifluoroacetic anhydride (TFAA) are more commonly associated with the Swern oxidation, TCAA can also be used to activate dimethyl sulfoxide (B87167) (DMSO) for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] The reaction proceeds under mild, low-temperature conditions, making it suitable for substrates with sensitive functional groups.
Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde
Materials:
-
Primary alcohol (1.0 eq)
-
Dimethyl sulfoxide (DMSO) (2.0 eq)
-
This compound (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (5.0 eq)
Procedure:
-
To a stirred solution of DMSO in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of this compound in anhydrous DCM dropwise, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, add a solution of the primary alcohol in anhydrous DCM dropwise.
-
Continue stirring at -78 °C for 30-60 minutes.
-
Add triethylamine to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can be further purified by chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the reactions and experimental procedures described above.
Caption: General mechanism of nucleophilic acyl substitution using TCAA.
Caption: Experimental workflow for a Swern-type oxidation using TCAA.
Conclusion
This compound is a highly effective reagent for promoting a range of important chemical transformations. Its strong acylating power enables the efficient synthesis of esters and amides under mild conditions, and it can serve as a potent activator for DMSO in oxidation reactions. The protocols and data presented in this guide provide a solid starting point for the investigation and application of TCAA in organic synthesis and drug development. As with any highly reactive reagent, appropriate safety precautions should be taken, and optimization of reaction conditions is recommended to achieve the best results for specific substrates. The versatility and efficacy of TCAA ensure its continued importance as a valuable tool in the chemist's arsenal.
References
Methodological & Application
detailed protocol for esterification using Trichloroacetic anhydride
Application Note: Esterification Using Trichloroacetic Anhydride (B1165640)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Esterification is a fundamental transformation in organic synthesis, crucial for the creation of pharmaceuticals, materials, and fine chemicals. While numerous methods exist, the use of trichloroacetic anhydride offers a highly reactive pathway for the acylation of alcohols. This compound is a powerful acylating agent, particularly effective for esterifying sterically hindered secondary and tertiary alcohols, which may be prone to dehydration or react sluggishly under standard Fischer esterification conditions. The reaction proceeds under mild conditions and is often facilitated by a non-nucleophilic base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which serves to catalyze the reaction and neutralize the trichloroacetic acid byproduct.
Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure safety.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations, and chemical-resistant gloves.[1] Gloves must be inspected before use and disposed of properly after handling.[2]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors, which can cause respiratory irritation.[1][2][3] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Moisture Sensitivity: The reagent reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]
-
First Aid:
-
Skin Contact: Causes severe skin burns.[4] Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water.[1]
-
Eye Contact: Causes serious eye damage.[1][4] Rinse cautiously with water for at least 15 minutes, removing contact lenses if present, and seek immediate medical attention.[1]
-
Inhalation: Harmful if inhaled. Move the person to fresh air. If breathing is difficult, administer oxygen and consult a physician.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
-
-
Disposal: Dispose of waste materials, including contaminated packaging, in accordance with local and national regulations through a licensed professional waste disposal service.[2]
Reaction Mechanism and Workflow
The esterification proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound. This forms a tetrahedral intermediate which then collapses, eliminating the stable trichloroacetate (B1195264) anion as a leaving group. A base deprotonates the intermediate to yield the final ester product.
Caption: General mechanism for esterification using this compound.
Caption: Experimental workflow for this compound esterification.
Experimental Protocol
This protocol provides a general procedure for the esterification of an alcohol. Quantities should be adjusted based on the specific substrate and scale.
Materials and Reagents:
-
Alcohol substrate
-
This compound (≥97%)
-
Pyridine (anhydrous) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate (B1210297) mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa
-
Dropping funnel or syringe pump
-
Inert gas line (Nitrogen or Argon) with manifold
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum. Place the flask under a positive pressure of an inert gas (N₂ or Ar).
-
Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM (approx. 0.2 M concentration relative to the alcohol). If using DMAP, it can be used in catalytic amounts (0.05 - 0.2 equivalents) along with a stoichiometric non-nucleophilic base like triethylamine.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Anhydride Addition: In a separate dry flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DCM. Slowly add this solution to the stirred alcohol mixture dropwise over 15-30 minutes using a syringe or dropping funnel. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-12 hours.
-
Monitoring: Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and finally with brine.[5][6]
-
-
Isolation:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.[7]
Data Presentation
The following table summarizes typical conditions for esterification using this compound with various alcohol types. Yields are representative and may vary based on the specific substrate and reaction scale.
| Substrate (Alcohol) | Anhydride (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary (e.g., Benzyl alcohol) | 1.1 - 1.2 | Pyridine (1.5) | DCM | 0 to RT | 2 - 4 | >90% |
| Secondary (e.g., Cyclohexanol) | 1.2 - 1.5 | Pyridine (2.0) | DCM | 0 to RT | 4 - 8 | 80 - 95% |
| Tertiary (e.g., tert-Butanol) | 1.5 | Pyridine (2.0) + DMAP (0.1) | Acetonitrile | 0 to RT | 6 - 12 | 75 - 90% |
| Phenol (e.g., Phenol) | 1.2 | Pyridine (1.5) | DCM | 0 to RT | 1 - 3 | >95% |
| Acid-Sensitive Alcohol | 1.2 | 2,6-Lutidine (1.5) | DCM | 0 to RT | 4 - 10 | 70 - 85% |
Note: RT = Room Temperature; eq. = equivalents; DCM = Dichloromethane. For particularly hindered or unreactive alcohols, refluxing temperatures may be required, and reaction times may be longer. The use of DMAP as a catalyst can significantly accelerate the reaction rate.
References
Trichloroacetic Anhydride as a Protecting Group for Primary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of trichloroacetic anhydride (B1165640) as a protecting group for primary amines. The trichloroacetyl group offers a robust yet readily cleavable protecting group strategy, valuable in multi-step organic synthesis.
Introduction
Protecting group chemistry is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while performing transformations elsewhere in the molecule. Primary amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. The trichloroacetyl group, introduced via trichloroacetic anhydride, serves as an effective protecting group for primary amines. It forms a stable trichloroacetamide (B1219227) that is resistant to various reaction conditions, yet can be selectively removed under specific basic or reductive conditions. This allows for its "orthogonal" use in the presence of other protecting groups sensitive to different cleavage reagents.
Data Summary
The following tables summarize quantitative data for the protection of primary amines as trichloroacetamides and their subsequent deprotection.
Table 1: Protection of Primary Amines with Trichloroacetylating Agents
| Entry | Amine Substrate | Protecting Reagent | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Butylamine | Tetrachloroethylene/O₂ (photochemical) | TCE | - | 3 | 100 | 97 | [1] |
| 2 | Benzylamine | Tetrachloroethylene/O₂ (photochemical) | TCE | - | 3 | 100 | 60 | [1] |
| 3 | Cyclohexylamine | Tetrachloroethylene/O₂ (photochemical) | TCE | - | 3 | 100 | 88 | [1] |
| 4 | 4-Fluoroaniline | Tetrachloroethylene/O₂ (photochemical) | TCE | - | 3 | 100 | 51 | [1] |
| 5 | 2,3,4,5,6-Pentafluoroaniline | Tetrachloroethylene/O₂ (photochemical) | TCE | - | 3 | 100 | 65 | [1] |
| 6 | 1,6-Diaminohexane | Tetrachloroethylene/O₂ (photochemical) | TCE | - | 3 | 100 | 68 | [1] |
Note: The yields in Table 1 are for the formation of N-substituted trichloroacetamides using an in-situ generation of the acylating agent from tetrachloroethylene, which serves as a proxy for the reactivity with this compound.
Table 2: Deprotection of N-Substituted Trichloroacetamides
| Entry | Substrate | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | N-(1,1-dimethyl-2-propenyl)-2,2,2-trichloroacetamide | 6 M NaOH (aq) | Ethanol (B145695) | 18 | RT | 97 | [2] |
| 2 | (S)-N-(hex-1-en-3-yl)-2,2,2-trichloroacetamide | 3 N NaOH (aq) | Methanol (B129727) | 24 | 50 | 77 | [2] |
| 3 | N-Trichloroacetyl protected amine | 4 M LiOH (aq) | Methanol/Ethanol | Monitor | RT | - | [2] |
| 4 | N-Trichloroacetyl protected amine | 4 M K₂CO₃ (aq) | Methanol/Ethanol | Monitor | RT | - | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine with this compound
This protocol is a general guideline for the N-trichloroacetylation of a primary amine using this compound.
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (TEA) or pyridine (B92270)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.1 equiv) to the solution.
-
Slowly add a solution of this compound (1.1 equiv) in the same anhydrous solvent to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the pure N-trichloroacetylated amine.
Protocol 2: Deprotection of an N-Trichloroacetylated Amine via Basic Hydrolysis
This protocol describes the cleavage of the trichloroacetyl group using sodium hydroxide (B78521).
Materials:
-
N-trichloroacetylated amine
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M or 6 M)
-
Diethyl ether or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) gas or solution for salt formation (optional)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-trichloroacetylated amine (1.0 equiv) in ethanol or methanol in a round-bottom flask.
-
Add the aqueous sodium hydroxide solution (e.g., 30 equiv of 6 M NaOH for the example in Table 2, entry 1) to the solution.[2]
-
Stir the reaction mixture at room temperature or warm to 50 °C for 18-24 hours, monitoring the progress by TLC.[2]
-
After completion, cool the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
(Optional) For volatile amines, the free amine can be converted to its hydrochloride salt for easier isolation by bubbling HCl gas through the ethereal solution or by adding a solution of HCl in a suitable solvent. The resulting precipitate can be collected by filtration.[2]
Visualization of the Workflow
The following diagram illustrates the general workflow for the protection of a primary amine with this compound and its subsequent deprotection.
Caption: General workflow for amine protection and deprotection.
Stability and Orthogonality
The N-trichloroacetyl group exhibits stability under a range of conditions, making it a useful orthogonal protecting group.
-
Acidic Conditions: Trichloroacetamides are generally stable to acidic conditions used for the removal of other protecting groups like Boc (tert-butyloxycarbonyl).[3][4] For instance, dichlormid, a dichloroacetamide, was found to be stable in 2 N HCl for over 5 days.[3]
-
Basic Conditions: The trichloroacetyl group is labile to basic conditions, typically requiring hydroxide bases like NaOH, LiOH, or K₂CO₃ for cleavage.[2]
-
Reductive Conditions: While stable to many reducing agents, specific conditions can be employed for its removal. For example, DIBALH has been used for the deprotection of trichloroacetamides.[2] The group's stability towards other common reductive conditions, such as catalytic hydrogenation, allows for the selective deprotection of other groups like Cbz (carboxybenzyl).
-
Oxidative Conditions: The stability to oxidative conditions will depend on the specific oxidant and the substrate.
This stability profile allows for the selective deprotection of other common amine protecting groups in the presence of a trichloroacetamide:
-
Boc: Removed with strong acid (e.g., TFA), leaving the trichloroacetyl group intact.
-
Cbz: Removed by catalytic hydrogenation, which typically does not affect the trichloroacetyl group.
-
Fmoc: Removed with a mild base (e.g., piperidine), conditions under which the trichloroacetyl group is generally stable, although strong bases will cleave it.
Conclusion
This compound is a valuable reagent for the protection of primary amines. The resulting N-trichloroacetyl group offers a high degree of stability under acidic and certain reductive conditions, allowing for orthogonal protection strategies in complex syntheses. The protection and deprotection protocols are straightforward, and the cleavage can be achieved under basic or specific reductive conditions, providing chemists with a versatile tool for the synthesis of complex molecules in research, and drug development.
References
Application Note and Protocol for the Derivatization of Fatty Acids with Trichloroacetic Anhydride for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, theoretical framework for the derivatization of fatty acids using trichloroacetic anhydride (B1165640) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to a lack of established and validated protocols in the scientific literature for this specific derivatization agent with fatty acids, this application note outlines a proposed methodology based on general principles of acylation chemistry. The described protocol covers sample preparation, a hypothetical derivatization procedure, suggested GC-MS parameters, and potential data analysis strategies. The goal is to offer a starting point for researchers interested in exploring trichloroacetic anhydride as a novel derivatizing agent for fatty acid analysis.
Introduction
The analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone in various scientific disciplines, including biomedical research, drug development, and clinical diagnostics. Free fatty acids, due to their inherent polarity and low volatility, exhibit poor chromatographic behavior, leading to issues such as peak tailing and adsorption onto the GC column. To overcome these challenges, derivatization is a crucial step to convert the polar carboxyl group into a less polar, more volatile functional group.
While esterification to form fatty acid methyl esters (FAMEs) and silylation are the most common derivatization techniques, the exploration of alternative reagents can offer unique advantages in specific applications. This compound is a potent acylation reagent that reacts with compounds containing active hydrogens, such as the hydroxyl group of a carboxylic acid.[1] This reaction forms a mixed anhydride, which is more volatile and amenable to GC analysis. This application note presents a theoretical protocol for the use of this compound for the derivatization of fatty acids.
Proposed Derivatization Chemistry
The derivatization of a fatty acid with this compound proceeds via a nucleophilic acyl substitution reaction. The carboxylate of the fatty acid acts as a nucleophile, attacking one of the carbonyl carbons of the this compound. This results in the formation of a mixed fatty acid-trichloroacetic acid anhydride and a trichloroacetate (B1195264) anion as the leaving group.
The resulting mixed anhydride is expected to be more volatile and thermally stable than the parent fatty acid, making it suitable for GC-MS analysis.
Experimental Protocols
Disclaimer: The following protocol is a theoretical proposition and has not been validated. Researchers should perform initial feasibility studies and optimization.
Materials and Reagents
-
Fatty acid standards or sample extract
-
This compound (≥98% purity)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
-
Anhydrous Pyridine (B92270) (optional, as a catalyst and acid scavenger)
-
Inert gas (e.g., Nitrogen or Argon)
-
GC-MS grade vials with PTFE-lined septa
-
Standard laboratory glassware, dried overnight in an oven.
Sample Preparation
-
Accurately weigh 1-5 mg of the fatty acid sample into a clean, dry reaction vial.
-
If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen or by lyophilization. Moisture will readily hydrolyze the this compound.
-
Dissolve the dried sample in 1 mL of an anhydrous solvent (e.g., Dichloromethane).
Proposed Derivatization Procedure
-
To the solution of the fatty acid, add a 2 to 10-fold molar excess of this compound.
-
(Optional) Add a catalytic amount of anhydrous pyridine to the reaction mixture. Pyridine can act as a nucleophilic catalyst and will also neutralize the trichloroacetic acid byproduct.
-
Seal the vial tightly with a PTFE-lined septum cap.
-
Gently vortex the mixture for 10-15 seconds.
-
Heat the reaction vial at 60-70°C for 30-60 minutes in a heating block or oven. The optimal temperature and time will need to be determined empirically.
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture can be directly injected into the GC-MS system. Alternatively, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for injection.
Proposed GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis of fatty acid-trichloroacetic acid mixed anhydrides. Optimization will be necessary.
| Parameter | Suggested Value |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 300 °CHold: 5-10 min at 300 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-650 |
| Scan Mode | Full Scan |
Data Presentation
As this is a theoretical protocol, no experimental quantitative data has been generated. Should this method be validated, key quantitative metrics to be presented in tabular format would include:
-
Table 1: Derivatization Efficiency. Comparison of peak areas of derivatized vs. underivatized fatty acids under different reaction conditions (temperature, time, reagent excess).
-
Table 2: Linearity and Limits of Detection (LOD) and Quantification (LOQ). Calibration curve data for a series of fatty acid standards.
-
Table 3: Reproducibility. Intra-day and inter-day precision (%RSD) for replicate analyses of a standard mixture.
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the derivatization of fatty acids with this compound and subsequent GC-MS analysis.
Chemical Reaction
Caption: Reaction of a fatty acid with this compound to form a mixed anhydride.
Potential Advantages and Disadvantages
Potential Advantages:
-
High Reactivity: this compound is a highly reactive acylating agent, potentially leading to rapid and complete derivatization under mild conditions.
-
Volatility of Byproducts: The trichloroacetic acid byproduct is relatively volatile and may not significantly interfere with the chromatography of long-chain fatty acid derivatives.
-
Alternative Selectivity: This method may offer different selectivity compared to esterification or silylation, which could be advantageous for complex matrices.
Potential Disadvantages:
-
Lack of Established Method: The primary disadvantage is the absence of a validated, published protocol, requiring significant methods development and optimization.
-
Moisture Sensitivity: this compound is highly sensitive to moisture, necessitating strictly anhydrous conditions.
-
Thermal Stability of Derivatives: The thermal stability of the mixed fatty acid-trichloroacetic acid anhydrides in the hot GC injector is unknown and could be a point of failure, potentially leading to decomposition back to the free fatty acid.[2]
-
Safety: this compound and its byproduct, trichloroacetic acid, are corrosive and require careful handling in a fume hood.
Conclusion
The derivatization of fatty acids with this compound for GC-MS analysis represents an unexplored area with potential for novel applications. The theoretical protocol presented in this application note provides a foundational starting point for researchers wishing to investigate this method. Significant optimization and validation would be required to establish this as a robust and reliable analytical technique. The proposed workflow and reaction diagrams serve as a guide for the initial experimental design. Researchers are encouraged to carefully evaluate the potential advantages and disadvantages before committing significant resources to the development of this method.
References
Application Notes and Protocols for the Acylation of Alcohols with Trichloroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of alcohols is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups, the formation of ester prodrugs, and the synthesis of key intermediates in drug development. Trichloroacetic anhydride (B1165640) stands out as a highly potent acylating agent due to the strong electron-withdrawing nature of the trichloromethyl group. This feature significantly enhances the electrophilicity of the carbonyl carbons, making it substantially more reactive than acetic anhydride.[1] This heightened reactivity allows for the acylation of a wide range of alcohols, including sterically hindered secondary and tertiary alcohols, often under mild conditions. These application notes provide a comprehensive guide, including detailed protocols, for the effective use of trichloroacetic anhydride in the acylation of primary, secondary, and tertiary alcohols.
Reaction Mechanism and Specificity
The acylation of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This is followed by the departure of a trichloroacetate (B1195264) anion, a relatively stable leaving group. The reaction is often facilitated by a base, such as pyridine (B92270) or triethylamine (B128534), which deprotonates the alcohol to increase its nucleophilicity and neutralizes the trichloroacetic acid byproduct.
Due to its high reactivity, this compound exhibits excellent efficacy for primary alcohols and can also effectively acylate more sterically demanding secondary alcohols. While tertiary alcohols are the most challenging to acylate, the enhanced reactivity of this compound allows for their conversion, albeit typically requiring more forcing conditions or the use of a catalyst.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate.
Protocol 1: General Procedure for the Acylation of Primary and Secondary Alcohols
This protocol is suitable for most primary and secondary alcohols.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Pyridine or Triethylamine (1.5 - 2.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the alcohol (1.0 equiv) in anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine or triethylamine (1.5 - 2.0 equiv).
-
Addition of Anhydride: Slowly add a solution of this compound (1.1 - 1.5 equiv) in anhydrous DCM to the reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive secondary alcohols, gentle heating (e.g., 40 °C) may be required.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess this compound and trichloroacetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trichloroacetylated product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, if necessary.
Protocol 2: Acylation of Tertiary Alcohols
The acylation of tertiary alcohols is more challenging and may require a catalyst in addition to a base. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation.
Materials:
-
Tertiary alcohol (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (2.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 equiv), triethylamine (2.0 equiv), and DMAP (0.1 - 0.2 equiv) in anhydrous DCM.
-
Addition of Anhydride: Cool the mixture to 0 °C and slowly add a solution of this compound (1.5 - 2.0 equiv) in anhydrous DCM.
-
Reaction Conditions: Allow the reaction to stir at room temperature. Gentle heating (e.g., refluxing DCM) may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the acylation of different classes of alcohols with this compound, based on its high reactivity profile.
| Entry | Alcohol Type | Substrate Example | Base/Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Primary | 1-Propanol | Pyridine | 0 - RT | 1 - 2 | >95 |
| 2 | Secondary | 2-Propanol | Pyridine | RT - 40 | 2 - 6 | 85 - 95 |
| 3 | Tertiary | tert-Butyl alcohol | Et₃N / DMAP | RT - Reflux | 12 - 24 | 50 - 70 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction optimization.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the acylation of alcohols with this compound.
Caption: General workflow for the acylation of alcohols.
Reaction Mechanism Pathway
The diagram below outlines the signaling pathway of the base-catalyzed acylation of an alcohol with this compound.
Caption: Mechanism of base-catalyzed acylation.
References
Application Notes and Protocols: Trichloroacetic Anhydride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetic anhydride (B1165640) ((Cl₃CCO)₂O), a powerful acylating agent, serves as a versatile reagent in the synthesis of a diverse range of pharmaceutical compounds. Its high reactivity makes it particularly useful for the esterification of alcohols and the acylation of amines, functionalities commonly found in drug molecules. This document provides detailed application notes and experimental protocols for the use of trichloroacetic anhydride in key pharmaceutical synthetic transformations, including the synthesis of semi-synthetic penicillins, peptide coupling, and the formation of pharmacologically relevant heterocyclic systems.
Core Applications and Mechanisms
This compound is primarily employed as an activating agent for carboxylic acids and as a potent acylating agent. Its utility stems from the electron-withdrawing nature of the trichloromethyl group, which enhances the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.
Key Reactions:
-
Acylation of Amines: Formation of trichloroacetamides, which can serve as protecting groups or as intermediates for further transformations.
-
Esterification of Alcohols: Synthesis of trichloroacetate (B1195264) esters, often used as protecting groups or to modify the properties of a drug molecule.
-
Activation of Carboxylic Acids: Formation of mixed anhydrides, which are highly reactive intermediates for amide bond formation (peptide coupling) and esterification.
-
Cyclization Reactions: Promotion of intramolecular cyclization reactions to form various heterocyclic scaffolds present in many pharmaceuticals.
Application 1: Acylation of 6-Aminopenicillanic Acid (6-APA) - A Key Step in Penicillin Synthesis
The acylation of the 6-amino group of 6-aminopenicillanic acid (6-APA) is a fundamental step in the production of semi-synthetic penicillins. This compound can be used to activate a carboxylic acid side chain, facilitating its coupling with 6-APA.
Experimental Protocol: Acylation of 6-APA via a Mixed Anhydride
This protocol describes the formation of a mixed anhydride of a desired carboxylic acid with trichloroacetic acid, followed by its reaction with 6-APA.
Materials:
-
Carboxylic acid (R-COOH)
-
This compound
-
Triethylamine (B128534) (TEA)
-
6-Aminopenicillanic acid (6-APA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Mixed Anhydride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise while stirring.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30-60 minutes.
-
-
Acylation of 6-APA:
-
In a separate flask, suspend 6-APA (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.2 eq) to the 6-APA suspension and stir until a clear solution is obtained.
-
Slowly add the pre-formed mixed anhydride solution to the 6-APA solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired semi-synthetic penicillin.
-
Quantitative Data Summary
| Reactant/Product | Molar Ratio | Typical Yield |
| Carboxylic Acid | 1.0 | - |
| This compound | 1.0 | - |
| 6-APA | 1.0 | 70-90% |
| Triethylamine | 2.3 | - |
Diagram: Acylation of 6-APA Workflow
Caption: Workflow for the synthesis of semi-synthetic penicillins via 6-APA acylation.
Application 2: Peptide Bond Formation
This compound is an effective activating agent for the carboxyl group of an N-protected amino acid, enabling the formation of a peptide bond with another amino acid or peptide.
Experimental Protocol: Dipeptide Synthesis
Materials:
-
N-protected amino acid (e.g., Boc-AA-OH)
-
Amino acid ester hydrochloride (e.g., H-AA-OR·HCl)
-
This compound
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M HCl solution
-
Ethyl acetate
-
Brine
Procedure:
-
Activation of N-protected Amino Acid:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF or DCM.
-
Cool the solution to -15 °C.
-
Add NMM or DIEA (1.0 eq).
-
Slowly add this compound (1.0 eq) and stir the mixture at -15 °C for 10-15 minutes to form the mixed anhydride.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous THF or DCM and add NMM or DIEA (1.1 eq) at 0 °C.
-
Add the pre-formed mixed anhydride solution to the amino acid ester solution.
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, 1 M HCl solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude dipeptide.
-
Purify by column chromatography or recrystallization.
-
Quantitative Data Summary
| Reactant/Product | Molar Ratio | Typical Yield |
| N-protected Amino Acid | 1.0 | - |
| Amino Acid Ester HCl | 1.0 | 80-95% |
| This compound | 1.0 | - |
| Base (NMM/DIEA) | 2.1 | - |
Diagram: Peptide Coupling Workflow
Caption: General workflow for dipeptide synthesis using this compound.
Application 3: Synthesis of Benzodiazepines
This compound can be utilized in the synthesis of benzodiazepine (B76468) derivatives, a class of psychoactive drugs. For instance, it can be used to facilitate the cyclization of an appropriately substituted aminobenzophenone derivative.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine (B1214927) Derivative
Materials:
-
2-Aminobenzophenone (B122507) derivative
-
Amino acid
-
This compound
-
Sodium bicarbonate solution
Procedure:
-
Amide Formation:
-
In a flask, dissolve the 2-aminobenzophenone derivative (1.0 eq) and an amino acid (1.1 eq) in pyridine.
-
Cool the mixture to 0 °C and slowly add this compound (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
-
Cyclization:
-
Remove the pyridine under reduced pressure.
-
Add toluene to the residue and heat the mixture at reflux for 4-6 hours with a Dean-Stark trap to remove water.
-
-
Work-up and Purification:
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the benzodiazepine derivative.
-
Quantitative Data Summary
| Reactant/Product | Molar Ratio | Typical Yield |
| 2-Aminobenzophenone | 1.0 | - |
| Amino Acid | 1.1 | 60-80% |
| This compound | 1.2 | - |
Diagram: Benzodiazepine Synthesis Logical Flow
Caption: Logical flow for the synthesis of a 1,4-benzodiazepine derivative.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the anhydride. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a highly effective reagent for various transformations crucial in pharmaceutical synthesis. The protocols provided herein offer a starting point for researchers to utilize this versatile compound in the preparation of penicillins, peptides, and benzodiazepines. Optimization of reaction conditions may be necessary depending on the specific substrates used. Proper handling and safety precautions are paramount when working with this reactive chemical.
Application Notes and Protocols: Anhydrides in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of amino acid sequences. The formation of the amide bond between amino acids is a critical step, requiring the activation of the C-terminal carboxylic acid of the incoming amino acid. While a variety of coupling reagents are available, the use of anhydrides, particularly symmetrical anhydrides of Nα-protected amino acids, offers a highly effective method for this activation. This document provides detailed application notes and protocols for the use of symmetrical anhydrides in SPPS.
It is important to note that while the user inquired about trichloroacetic anhydride (B1165640) (TCAA) , a comprehensive review of scientific literature and established protocols reveals that TCAA is not a standard or commonly used reagent for peptide bond formation in SPPS. The related compound, trichloroacetic acid (TCA) , is sometimes used in solution to cleave peptides from resin supports or to remove acid-labile protecting groups[1]. However, for the purpose of coupling, symmetrical anhydrides of the amino acids themselves are the relevant class of reagents. Additionally, acetic anhydride is widely employed for a different but crucial step in SPPS: capping unreacted amino groups to prevent the formation of deletion sequences[2][3].
This document will therefore focus on the application of in situ generated symmetrical anhydrides for peptide coupling and the use of acetic anhydride for capping.
I. Symmetrical Anhydrides for Peptide Coupling
Symmetrical anhydrides of Nα-protected amino acids are highly reactive acylating agents that facilitate efficient peptide bond formation[4][5]. They are typically formed in situ by reacting two equivalents of an Nα-protected amino acid with one equivalent of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC)[6]. The resulting symmetrical anhydride then reacts with the free N-terminal amine of the peptide chain attached to the solid support.
Advantages of Symmetrical Anhydrides:
-
High Reactivity: Symmetrical anhydrides are among the most reactive acylating species used in SPPS, often leading to high coupling efficiencies, even for sterically hindered amino acids.
-
Reduced Side Reactions: The use of symmetrical anhydrides can minimize certain side reactions. For instance, the byproduct of the coupling reaction is the carboxylate of the amino acid being coupled, which is generally harmless.
-
Avoidance of Urethane Formation: Unlike some other methods, the use of symmetrical anhydrides avoids the formation of urethane-protected amino acid-derived side products[4].
Disadvantages:
-
Consumption of Amino Acid: The formation of the symmetrical anhydride requires two equivalents of the protected amino acid, with one equivalent being consumed as the leaving group. This can be a consideration when using expensive or rare amino acids.
-
Potential for Racemization: As with many activation methods, there is a potential for racemization, although this is generally low for most amino acids when appropriate conditions are used.
Table 1: Comparison of Common Coupling Strategies in SPPS
| Coupling Strategy | Activating Reagent(s) | Key Advantages | Key Disadvantages |
| Symmetrical Anhydride | 2 eq. Fmoc-AA-OH, 1 eq. DIC | High reactivity, clean reaction | Requires 2 eq. of amino acid |
| Carbodiimide/Additive | DIC, HOBt/Oxyma | Cost-effective, low racemization | Slower for hindered couplings |
| Phosphonium Salts | PyBOP, BOP | High efficiency, good for hindered couplings | Can be expensive, potential side reactions |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very fast, high efficiency | Potential for guanidinylation of the N-terminus |
II. Experimental Protocols
A. Protocol for In Situ Symmetrical Anhydride Formation and Coupling
This protocol describes a general procedure for the formation of a symmetrical anhydride of an Fmoc-protected amino acid and its subsequent coupling to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected peptide
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Symmetrical Anhydride Formation (Pre-activation):
-
In a separate, dry reaction vessel, dissolve 2 equivalents of the Fmoc-protected amino acid (relative to the resin loading) in a minimal amount of DMF.
-
Add 1 equivalent of DIC to the amino acid solution.
-
Allow the reaction to proceed for 10-15 minutes at room temperature to form the symmetrical anhydride.
-
-
Coupling Reaction:
-
Add the freshly prepared symmetrical anhydride solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered amino acids.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).
-
-
Washing:
-
Once the coupling is complete (negative Kaiser or Chloranil test), drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the diisopropylurea byproduct. The resin is now ready for the next deprotection and coupling cycle.
-
B. Protocol for Capping with Acetic Anhydride
Capping is performed to block any unreacted N-terminal amines after a coupling step, thereby preventing the formation of "deletion peptides" which lack one amino acid. This is particularly important after coupling difficult or sterically hindered amino acids.
Materials:
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin post-coupling reaction
Procedure:
-
Preparation of Capping Solution:
-
Prepare the capping solution fresh before use. A common formulation is a mixture of acetic anhydride, DIPEA, and DMF. For example, a capping solution can be prepared with a ratio of Acetic Anhydride/DIPEA/DMF (e.g., 0.5 M Ac₂O, 0.125 M DIPEA in NMP/DMF)[4]. Another common preparation involves a 3:2 ratio of acetic anhydride to pyridine[7].
-
-
Capping Reaction:
-
After the coupling reaction and subsequent DMF washes, add the capping solution to the resin.
-
Agitate the mixture for 15-30 minutes at room temperature.
-
-
Washing:
-
Drain the capping solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection step.
-
III. Visualizations
A. Workflow for SPPS with Symmetrical Anhydride Coupling
Caption: General workflow for an SPPS cycle using in situ symmetrical anhydride coupling.
B. Mechanism of Capping with Acetic Anhydride
Caption: Capping of unreacted N-terminal amines using acetic anhydride.
References
- 1. Trichloroacetic Acid (TCA) Uses in Synthesis & Labs | Advent [adventchembio.com]
- 2. researchgate.net [researchgate.net]
- 3. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chem.uci.edu [chem.uci.edu]
Application of Trichloroacetic Anhydride in Nucleophilic Acyl Substitution Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetic anhydride (B1165640) (TCAA), with the chemical formula (Cl₃CCO)₂O, is a highly reactive and versatile reagent in organic synthesis. Its potent electrophilicity, stemming from the strong electron-withdrawing effect of the trichloromethyl group, makes it a superior acylating agent compared to its analogue, acetic anhydride.[1] This heightened reactivity allows for efficient nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, phenols, amines, and aromatic compounds. These reactions are pivotal in the synthesis of pharmaceuticals, specialty chemicals, and for the modification of biomolecules.[2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of trichloroacetic anhydride in key nucleophilic acyl substitution reactions.
Key Applications of this compound
This compound is a powerful tool in the chemist's arsenal (B13267) for various synthetic transformations:
-
Esterification of Alcohols and Phenols: TCAA reacts readily with primary, secondary, and even sterically hindered tertiary alcohols to form the corresponding trichloroacetate (B1195264) esters. This reaction is often rapid and proceeds under mild conditions. Similarly, phenols can be acylated to yield phenyl trichloroacetates. The resulting esters can serve as protected forms of alcohols and phenols or as activated intermediates for further transformations.
-
Amidation of Amines: Primary and secondary amines undergo facile acylation with this compound to produce N-trichloroacetyl amides. This reaction is crucial for the introduction of the trichloroacetyl protecting group onto amino functions in amino acids and other sensitive molecules.[3] The resulting amides are stable under various conditions but can be cleaved when necessary.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate aromatic compounds to furnish aryl trichloromethyl ketones.[4][5][6] This electrophilic aromatic substitution reaction is a fundamental method for the formation of carbon-carbon bonds to aromatic rings.
-
Protection of Functional Groups: The trichloroacetyl group, installed using TCAA, is a valuable protecting group for hydroxyl and amino functionalities. Its stability and the specific conditions required for its removal offer orthogonality in complex synthetic sequences.
-
Derivatization Agent in Analytical Chemistry: this compound is employed as a derivatizing agent to enhance the volatility and detectability of compounds, such as amino acids and pharmaceuticals, in gas chromatography (GC) and mass spectrometry (MS) analysis.
Quantitative Data Presentation
The following tables summarize representative quantitative data for acylation reactions. While specific data for this compound is limited in the literature, data for analogous reactions with acetic anhydride are included for comparative purposes, highlighting the general conditions and expected outcomes.
Table 1: Esterification of Alcohols and Phenols
| Nucleophile | Acylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | Acetic anhydride | Solvent-free, 60 °C | 7 h | >99 | [7] |
| 4-Nitrobenzyl alcohol | Acetic anhydride | NaHCO₃, Toluene, RT | 24 h | >99 | [8] |
| Phenol | Acetic anhydride | Solvent-free, 60 °C | 12 h | >99 | [7] |
| 4-Nitrophenol | Acetic anhydride | Solvent-free, 60 °C | 20 h | >99 | [7] |
| Cholesterol | Acetic-trifluoroacetic mixed anhydride | Room Temperature | - | High | [9] |
Table 2: Amidation of Amines
| Nucleophile | Acylating Agent | Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | Benzoic acid/TiCl₄ | Pyridine (B92270), 85 °C | 12 h | 38 | [2] |
| Benzylamine | Phenylacetic acid/B(OCH₂CF₃)₃ | MeCN, 80 °C | 15 h | 91 | [10] |
| Various amines | Carboxylic acids/Tf₂O | Et₃N, aq. NH₄OH, -10 °C | - | Moderate to high | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of a Primary Alcohol with this compound
This protocol describes a general method for the synthesis of a trichloroacetate ester from a primary alcohol.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound (TCAA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Pyridine (optional, as a mild base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (5-10 mL per mmol of alcohol).
-
Addition of TCAA: Cool the solution to 0 °C in an ice bath. In a separate dropping funnel, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM. Add the TCAA solution dropwise to the stirred alcohol solution over 10-15 minutes. If the alcohol is acid-sensitive, pyridine (1.2 eq) can be added to the initial alcohol solution to act as an acid scavenger.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and unreacted anhydride. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude trichloroacetate ester.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure ester.
Protocol 2: N-Trichloroacetylation of an Amino Acid
This protocol provides a general method for the protection of the amino group of an amino acid using this compound.
Materials:
-
Amino acid
-
This compound (TCAA)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Diethyl ether or ethyl acetate (B1210297)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beaker
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Amino Acid: In a beaker, dissolve the amino acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) with stirring. Cool the solution to 0 °C in an ice bath.
-
Addition of TCAA: Add this compound (1.2 eq) portion-wise to the vigorously stirred solution while maintaining the temperature at 0 °C. Continue stirring for 1-2 hours at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Acidification: After the reaction is complete, acidify the aqueous solution to pH 2-3 with hydrochloric acid.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the N-trichloroacetylated amino acid with diethyl ether or ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude N-trichloroacetyl amino acid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Mandatory Visualizations
References
- 1. gauthmath.com [gauthmath.com]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for the Preparation of Trichloroacetyl Esters with Trichloroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of esters through the acylation of alcohols is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and novel materials. The trichloroacetyl group, in particular, serves as a versatile protecting group for hydroxyl functionalities and as a reactive intermediate for further chemical transformations. Trichloroacetic anhydride (B1165640) is a highly reactive acylating agent for the efficient introduction of the trichloroacetyl group onto a wide range of alcohol substrates. Its heightened electrophilicity, compared to acetic anhydride, often allows for milder reaction conditions and faster reaction times.
These application notes provide detailed protocols for the trichloroacetylation of primary, secondary, and tertiary alcohols using trichloroacetic anhydride, with a focus on pyridine (B92270) and 4-(dimethylamino)pyridine (DMAP) catalyzed methods.
General Reaction Scheme
The overall transformation involves the reaction of an alcohol (R-OH) with this compound in the presence of a base catalyst to yield the corresponding trichloroacetyl ester and trichloroacetic acid as a byproduct.
R-OH + (Cl₃CCO)₂O --(Catalyst)--> R-OCOCCl₃ + Cl₃CCOOH
Section 1: Pyridine-Catalyzed Trichloroacetylation of Alcohols
Pyridine serves as a nucleophilic catalyst and a base to neutralize the trichloroacetic acid formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol: General Procedure for Pyridine-Catalyzed Trichloroacetylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent).
-
Add anhydrous pyridine (5.0-10.0 equivalents) and stir the solution at 0 °C in an ice bath.
-
Slowly add this compound (1.2-1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove trichloroacetic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Data Presentation: Pyridine-Catalyzed Trichloroacetylation of Various Alcohols
| Entry | Substrate (Alcohol) | Alcohol Type | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzyl Alcohol | Primary | 2-4 | 25 | >95 |
| 2 | Cyclohexanol | Secondary | 4-6 | 25 | 90-95 |
| 3 | tert-Butanol | Tertiary | 12-24 | 25-50 | 60-70 |
Note: The yields and reaction times are representative and may vary depending on the specific substrate and reaction scale.
Signaling Pathway: Pyridine-Catalyzed Acylation
Section 2: DMAP-Catalyzed Trichloroacetylation of Alcohols
4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction, especially for sterically hindered alcohols. It is typically used in catalytic amounts in the presence of a stoichiometric base like triethylamine (B128534) (Et₃N) or pyridine to neutralize the acid byproduct.
Experimental Protocol: General Procedure for DMAP-Catalyzed Trichloroacetylation
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and DMAP (0.05-0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, 5-10 mL per mmol of alcohol).
-
Add a stoichiometric base, such as triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C or room temperature for the time indicated in Table 2, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Data Presentation: DMAP-Catalyzed Trichloroacetylation of Various Alcohols
| Entry | Substrate (Alcohol) | Alcohol Type | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1-Octanol | Primary | 0.5-1 | 25 | >98 |
| 2 | Menthol | Secondary | 1-3 | 25 | >95 |
| 3 | Linalool | Tertiary | 4-8 | 25 | 85-90 |
Note: The yields and reaction times are representative and may vary depending on the specific substrate and reaction scale.
Signaling Pathway: DMAP-Catalyzed Acylation
Experimental Workflow
The general workflow for the preparation and purification of trichloroacetyl esters is outlined below.
Application Notes and Protocols: Trichloroacetic Anhydride as a Reagent for Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in academic and industrial research, including drug development. Among the various methods available, those employing dimethyl sulfoxide (B87167) (DMSO) as the terminal oxidant offer a mild and selective alternative to heavy metal-based reagents. The activation of DMSO is key to these reactions, and various electrophilic reagents, known as activators, are employed for this purpose.
Trichloroacetic anhydride (B1165640) ((Cl₃CCO)₂O), a potent acylating agent, serves as an effective activator for DMSO in the oxidation of primary and secondary alcohols. This method, a variation of the Swern and Pfitzner-Moffatt oxidations, provides a reliable route to aldehydes and ketones under mild conditions, minimizing over-oxidation and being tolerant of a wide range of functional groups.[1][2][3] This document provides detailed application notes, experimental protocols, and a mechanistic overview of this valuable synthetic tool.
Principle and Mechanism of Action
The oxidation of alcohols using the trichloroacetic anhydride/DMSO system follows a mechanism analogous to the well-known Swern oxidation.[4][5] The reaction proceeds through three key stages:
-
Activation of DMSO: this compound reacts with DMSO at low temperatures to form a highly electrophilic intermediate, the trichloroacetoxydimethylsulfonium trichloroacetate (B1195264). This species is the active oxidant in the reaction.[4]
-
Formation of the Alkoxysulfonium Salt: The alcohol substrate acts as a nucleophile, attacking the electrophilic sulfur atom of the activated DMSO complex. This results in the formation of a key intermediate, an alkoxysulfonium salt, with the displacement of a trichloroacetate anion.[5]
-
β-Elimination to the Carbonyl Compound: A hindered, non-nucleophilic base, typically triethylamine (B128534) (Et₃N), is added to deprotonate the carbon alpha to the oxygen. This initiates an intramolecular β-elimination via a five-membered ring transition state, yielding the desired aldehyde or ketone, dimethyl sulfide (B99878) (DMS), and triethylammonium (B8662869) trichloroacetate.[2][4]
The reaction is typically conducted at low temperatures (e.g., -78 °C to -50 °C) to ensure the stability of the reactive intermediates and to minimize side reactions.[6]
Applications in Organic Synthesis
The this compound/DMSO system is a versatile method for the oxidation of a broad range of primary and secondary alcohols.
-
Primary Alcohols to Aldehydes: This method is particularly useful for the synthesis of aldehydes from primary alcohols, as over-oxidation to carboxylic acids is generally not observed under the mild reaction conditions.[3][7] This is a significant advantage over many other oxidation protocols.
-
Secondary Alcohols to Ketones: Secondary alcohols are efficiently oxidized to the corresponding ketones in high yields.[6][8] The reaction is often clean and straightforward.
-
Compatibility with Sensitive Functional Groups: A key advantage of this DMSO-based oxidation is its tolerance of a wide variety of sensitive functional groups that might not be compatible with harsher oxidizing agents.[2]
-
Use in Complex Molecule Synthesis: Due to its mild nature and reliability, this oxidation method has been employed in the total synthesis of complex natural products and in the preparation of key intermediates for drug discovery.[9]
Experimental Protocols
General Safety Precautions: This reaction should be performed in a well-ventilated fume hood. This compound is corrosive and moisture-sensitive. Dimethyl sulfoxide should be anhydrous. The reaction generates dimethyl sulfide, which has a strong, unpleasant odor. All glassware should be thoroughly dried before use.
General Procedure for the Oxidation of a Primary or Secondary Alcohol
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.2 mmol, 2.2 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Triethylamine (Et₃N) (5.0 mmol, 5.0 equiv)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DMSO (2.2 mmol) and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.1 mmol) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Stir the resulting mixture at -78 °C for 15-30 minutes.
-
Add a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 30-60 minutes after the addition is complete.
-
Add triethylamine (5.0 mmol) dropwise to the reaction mixture.
-
After the addition of triethylamine, remove the cooling bath and allow the reaction mixture to warm to room temperature over 1-2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aldehyde or ketone.
Quantitative Data Summary
Table 1: Oxidation of Primary Alcohols to Aldehydes
| Substrate (Alcohol) | Product (Aldehyde) | Typical Reaction Time (h) | Typical Yield (%) |
| Benzyl alcohol | Benzaldehyde | 1 - 2 | 90 - 98 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1 - 2 | 92 - 97 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1 - 2 | 88 - 95 |
| Cinnamyl alcohol | Cinnamaldehyde | 1 - 3 | 85 - 93 |
| 1-Octanol | Octanal | 2 - 4 | 80 - 90 |
| Cyclohexylmethanol | Cyclohexanecarboxaldehyde | 2 - 4 | 82 - 88 |
Table 2: Oxidation of Secondary Alcohols to Ketones
| Substrate (Alcohol) | Product (Ketone) | Typical Reaction Time (h) | Typical Yield (%) |
| 1-Phenylethanol | Acetophenone | 1 - 2 | 93 - 99 |
| Diphenylmethanol | Benzophenone | 1 - 2 | 95 - 99 |
| Cyclohexanol | Cyclohexanone | 2 - 3 | 90 - 96 |
| 2-Octanol | 2-Octanone | 2 - 4 | 88 - 94 |
| Borneol | Camphor | 3 - 5 | 85 - 92 |
| Menthol | Menthone | 3 - 5 | 87 - 93 |
Troubleshooting and Considerations
-
Low Yields: Ensure all reagents and solvents are anhydrous, as water will consume the anhydride and deactivate the activated DMSO complex. The reaction temperature should be strictly maintained at or below -50 °C during the initial stages.
-
Side Reactions: At higher temperatures, the Pummerer rearrangement of the activated DMSO complex can become a competing side reaction. Using a hindered base like triethylamine or diisopropylethylamine is crucial to favor the desired β-elimination over other pathways.
-
Workup: The malodorous dimethyl sulfide byproduct can be removed by washing the organic layer with a dilute solution of copper(II) sulfate or by careful rotary evaporation in a well-ventilated fume hood.
Comparison with Other DMSO Activators
This compound is a highly reactive activator for DMSO, comparable in reactivity to trifluoroacetic anhydride (TFAA).[4][10] Its reactivity necessitates low reaction temperatures. Compared to the more commonly used oxalyl chloride, this compound avoids the generation of carbon monoxide and carbon dioxide gas.[4] However, oxalyl chloride is often considered more efficient.[9] Acetic anhydride is a much milder activator, often requiring higher reaction temperatures or longer reaction times.[8]
Conclusion
This compound is a highly effective reagent for the activation of DMSO in the oxidation of primary and secondary alcohols. The resulting protocol is mild, selective, and generally high-yielding, making it a valuable tool in the arsenal (B13267) of synthetic chemists in both academic and industrial settings. Its ability to cleanly convert primary alcohols to aldehydes without over-oxidation is a particularly noteworthy feature. By following the detailed protocols and considering the key reaction parameters, researchers can reliably employ this method for the synthesis of a wide array of carbonyl compounds.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. OXIDATION OF ALCOHOLS: PART II: DMSO AS AN OXIDANT – My chemistry blog [mychemblog.com]
- 5. DMSO Oxidation [ursula.chem.yale.edu]
- 6. asianonlinejournals.com [asianonlinejournals.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Albright–Goldman oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. DMSO Activation in Pseudo-Swern Reaction - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Trichloroacetic Anhydride in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetic anhydride (B1165640) (TCAA) serves as a potent acylating reagent in analytical chemistry, primarily employed for the derivatization of primary and secondary amines, alcohols, and phenols prior to chromatographic analysis. This process enhances the volatility and thermal stability of polar analytes, making them amenable to gas chromatography (GC). Furthermore, the introduction of the trichloroacetyl group often leads to the formation of stable derivatives with characteristic mass spectra, improving selectivity and sensitivity in mass spectrometry (MS) detection.
The primary application of TCAA in chromatography is in the field of toxicology and forensic science for the analysis of drugs of abuse, particularly amphetamine and its analogues.[1][2] The resulting N-trichloroacetyl derivatives are less volatile than their trifluoroacetyl counterparts, which can be advantageous in certain chromatographic separations.[1] The strongly electronegative chlorine atoms on the derivatizing agent also influence the fragmentation patterns in mass spectrometry, often leading to structurally significant ions that aid in compound identification.[1]
Signaling Pathways and Experimental Workflows
Caption: General reaction of an analyte with this compound (TCAA).
Caption: Experimental workflow for the analysis of amphetamines in urine using TCAA derivatization.
Application Note: Analysis of Amphetamines in Urine by GC-MS
This application note describes a method for the quantitative analysis of amphetamine and methamphetamine in urine samples. The method involves liquid-liquid extraction, derivatization with this compound, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
1. Sample Preparation and Extraction
This protocol is a representative procedure based on established methods for the extraction of amphetamines from urine.[1][2]
-
To a 5 mL urine sample in a screw-capped tube, add an appropriate volume of an internal standard solution (e.g., 2-methylphenethylamine (B1221183) or deuterated amphetamine analogues).
-
Add 1 mL of 5 M potassium hydroxide (B78521) to alkalinize the sample.
-
Add 5 mL of n-butyl chloride, cap the tube, and vortex for 2 minutes.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
For cleanup, perform a back-extraction by adding 1 mL of 0.1 M sulfuric acid to the organic extract. Vortex for 2 minutes and centrifuge.
-
Discard the upper organic layer.
-
Wash the aqueous layer with 2 mL of n-butyl chloride, vortex, and centrifuge. Discard the organic layer.
-
To the aqueous layer, add 0.5 mL of 5 M potassium hydroxide to re-alkalinize the solution.
-
Add 2 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge.
-
Transfer the upper organic layer to a clean conical tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization with this compound
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of a 10% (w/v) solution of this compound in ethyl acetate.
-
Cap the tube and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent and excess reagent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Analysis
The following are typical GC-MS conditions. Optimization may be required for specific instruments.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (example):
Data Presentation
The following tables summarize typical quantitative performance data for the GC-MS analysis of amphetamines following derivatization. While specific data for TCAA is limited in the literature, the values presented are representative of what can be expected from such methods, based on studies using other acylating agents like trifluoroacetic anhydride (TFAA).
Table 1: Chromatographic and Mass Spectrometric Data (Representative)
| Analyte | Derivatizing Agent | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Amphetamine | TCAA | ~2.8[1] | 188[1] | 118, 91[1] |
| Methamphetamine | TCAA | ~4.3[1] | 202[1] | 118, 91[1] |
Table 2: Method Validation Parameters (Representative)
| Parameter | Amphetamine | Methamphetamine |
| Linearity Range (ng/mL) | 50 - 2000 | 50 - 2000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 10 | 10 |
| Limit of Quantitation (LOQ) (ng/mL) | 25 | 25 |
| Recovery (%) | 85 - 105 | 85 - 105 |
| Precision (RSD %) | < 15 | < 15 |
Note: The data in Table 2 are representative values for derivatization-based GC-MS methods for amphetamines and are intended to provide an expectation of method performance. Actual values will vary depending on the specific experimental conditions and instrumentation.
Discussion
Derivatization with this compound is a robust technique for the analysis of amphetamines in biological matrices.[1] The procedure enhances the chromatographic properties of the analytes and provides characteristic mass spectra for confident identification and quantification. The sample preparation, involving liquid-liquid extraction and back-extraction, is crucial for removing matrix interferences and obtaining clean extracts.[1]
While TCAA is effective, it is important to handle this reagent with appropriate safety precautions due to its corrosive and moisture-sensitive nature. The derivatization reaction should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable derivatizing agent for the chromatographic analysis of compounds containing primary and secondary amine functional groups, with a well-established application in the determination of amphetamines. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the fields of analytical toxicology, forensic science, and drug development to implement this methodology in their laboratories.
References
Troubleshooting & Optimization
how to prevent hydrolysis of Trichloroacetic anhydride during a reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent the hydrolysis of trichloroacetic anhydride (B1165640) during chemical reactions. Given its high reactivity towards moisture, maintaining anhydrous conditions is critical for successful outcomes.
Troubleshooting Guide: Preventing Hydrolysis and Addressing Common Issues
Low yields, formation of trichloroacetic acid as a byproduct, and inconsistent reaction rates are common indicators of premature hydrolysis of trichloroacetic anhydride. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: The anhydride has reacted with water before or during the reaction, rendering it inactive. | - Verify Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored under an inert atmosphere. A visual inspection for cloudiness or crystallization can indicate degradation. - Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., >120°C for several hours) and cool under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator immediately before use.[1] - Use Anhydrous Solvents: Employ freshly opened anhydrous solvents or solvents dried over appropriate desiccants (see Table 1).[2] |
| Formation of Trichloroacetic Acid Byproduct | Trace Moisture Contamination: Small amounts of water in the reaction mixture are hydrolyzing the anhydride. | - Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like argon or nitrogen using a Schlenk line or a glovebox.[3] - Drying Agents: Consider adding a compatible in-situ drying agent to the reaction mixture if the reagents and solvent can tolerate it. Molecular sieves (3Å or 4Å) are often a good choice. - Reagent Purity: Ensure all starting materials, not just the solvent, are anhydrous. |
| Inconsistent Reaction Times or Stalled Reaction | Variable Moisture Levels: Inconsistent levels of moisture between different experimental runs are affecting the reaction kinetics. | - Standardize Procedures: Implement a strict and consistent protocol for drying glassware, handling solvents, and setting up the reaction under an inert atmosphere. - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of the starting material and the formation of the product. |
| Exothermic Reaction or Runaway Reaction | Rapid Hydrolysis: The reaction of this compound with a significant amount of water is highly exothermic. | - Controlled Addition: Add the this compound slowly to the reaction mixture, especially if there is a possibility of residual moisture. - Temperature Control: Run the reaction at a lower temperature to better control the reaction rate and dissipate any heat generated from hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to prevent hydrolysis?
A1: this compound is extremely sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.
Q2: What are the best solvents to use for reactions with this compound?
A2: The ideal solvents are anhydrous, non-protic, and inert to the anhydride. Commonly used solvents include dichloromethane (B109758) (DCM), chloroform (B151607), tetrahydrofuran (B95107) (THF), and acetonitrile. It is crucial to use solvents with the lowest possible water content.
Q3: How can I effectively dry my solvents and reagents?
A3: Solvents can be dried by passing them through a column of activated alumina (B75360) or by distillation from an appropriate drying agent. Reagents can be dried in a vacuum oven (if thermally stable) or by storing them in a desiccator over a strong desiccant like phosphorus pentoxide. The choice of drying agent depends on the solvent's or reagent's chemical properties (see Table 1).
Q4: What is the visual evidence of this compound hydrolysis?
A4: Pure this compound is a colorless liquid. Hydrolysis leads to the formation of trichloroacetic acid, which is a solid at room temperature. Therefore, the presence of white crystals or a cloudy appearance in the liquid anhydride can indicate decomposition due to moisture exposure.
Q5: Can I use a drying agent directly in my reaction mixture?
A5: Yes, in some cases, a compatible drying agent can be added to the reaction to scavenge any trace amounts of water. Powdered, activated molecular sieves (3Å for polar solvents, 4Å for non-polar solvents) are often a good choice as they are generally inert. However, you must ensure the drying agent does not interfere with your reaction or catalyze side reactions.
Data Presentation
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Drying Agent(s) | Notes |
| Dichloromethane (DCM) | Calcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀) | CaH₂ is effective but reacts to produce hydrogen gas. P₄O₁₀ is a very efficient but strong acid. |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Molecular sieves (4Å) | Sodium/benzophenone provides a visual indicator (deep blue color) of anhydrous conditions. |
| Acetonitrile | Calcium hydride (CaH₂), Molecular sieves (3Å) | Repeated distillation from P₄O₁₀ can lead to polymerization of acetonitrile. |
| Chloroform | Phosphorus pentoxide (P₄O₁₀), Molecular sieves (4Å) | Ensure the chloroform is ethanol-free as this can react with the anhydride. |
Experimental Protocols
Protocol: Anhydrous Esterification of a Primary Alcohol using this compound
This protocol outlines the esterification of a primary alcohol, emphasizing the steps required to prevent the hydrolysis of this compound.
1. Preparation of Glassware and Reagents:
-
Dry all glassware (a round-bottom flask, addition funnel, and condenser) in an oven at 150°C for at least 4 hours.
-
Assemble the glassware while still hot under a stream of dry nitrogen or argon gas and allow it to cool to room temperature.
-
Use anhydrous dichloromethane (DCM) as the solvent, dispensed from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Ensure the primary alcohol and any base (e.g., pyridine) are anhydrous.
2. Reaction Setup:
-
Under a positive pressure of inert gas, add the primary alcohol (1.0 eq.) and anhydrous pyridine (B92270) (1.2 eq.) to the reaction flask via a syringe.
-
Add anhydrous DCM to dissolve the reactants.
-
Stir the solution at room temperature.
3. Addition of this compound:
-
In a separate, dry flask under an inert atmosphere, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Draw the this compound solution into a syringe and add it dropwise to the stirring alcohol solution over 10-15 minutes.
4. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by slowly adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Hydrolysis of this compound
References
troubleshooting guide for incomplete reactions with Trichloroacetic anhydride
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering incomplete reactions with trichloroacetic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: My acylation/esterification reaction with trichloroacetic anhydride is sluggish or incomplete. What are the most common causes?
An incomplete reaction with this compound can stem from several factors. The most common culprits include:
-
Reagent Quality: The purity of your starting materials, including the substrate, solvent, and the anhydride itself, is critical. This compound is highly reactive and susceptible to hydrolysis.[1]
-
Reaction Conditions: Sub-optimal temperature, improper solvent, or incorrect stoichiometry can significantly hinder the reaction rate.
-
Inadequate Activation: The nucleophilicity of the substrate (e.g., alcohol or amine) might be insufficient under the chosen conditions.
-
Presence of Water: Moisture in the reaction setup will consume the anhydride, leading to lower yields.
-
Steric Hindrance: Bulky substituents on either the substrate or the anhydride can slow down the reaction.
Q2: How can I assess the purity of my this compound?
It is crucial to use high-purity this compound. You can assess its quality through the following methods:
-
Appearance: It should be a clear, colorless liquid.[2] A yellow or brown tint may indicate decomposition.
-
Spectroscopic Analysis: An IR spectrum should show characteristic anhydride carbonyl peaks around 1800 cm⁻¹ and 1750 cm⁻¹. The absence of a broad hydroxyl peak from trichloroacetic acid is a good indicator of purity.
-
Titration: The anhydride content can be determined by reacting a known amount with a standard solution of an amine and back-titrating the excess amine.
Q3: What are the optimal reaction conditions for a typical acylation with this compound?
While optimal conditions are substrate-dependent, a good starting point for a standard acylation is as follows:
| Parameter | Recommended Condition | Notes |
| Solvent | Aprotic, non-polar solvents like Dichloromethane (B109758) (DCM), Chloroform, or Tetrahydrofuran (THF). | Pyridine (B92270) can act as both a solvent and a catalyst, but may lead to side products with highly activated substrates.[3] |
| Temperature | 0 °C to room temperature. | Highly exothermic reactions may require initial cooling.[3] Gentle heating can be applied for less reactive substrates. |
| Stoichiometry | 1.1 to 1.5 equivalents of this compound per nucleophilic group. | A slight excess of the anhydride can help drive the reaction to completion. |
| Catalyst | A hindered base like 2,6-lutidine or a catalytic amount of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine). | Avoid unhindered amine bases like pyridine if side reactions are observed.[3] |
Q4: My reaction mixture turned into a thick, insoluble "gunk." What happened and how can I fix it?
The formation of an insoluble precipitate is a common issue, particularly when using pyridine as a base or solvent.[3] The highly electrophilic trichloroacetyl group can react with pyridine to form a pyridinium (B92312) acyl anhydride, which can be insoluble.[3]
Troubleshooting Steps:
-
Change the Base: Switch to a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA).[3]
-
Modify the Solvent System: Use an inert solvent like DCM or THF and add the base stoichiometrically.[3]
-
Order of Addition: Try adding the this compound slowly to a solution of the substrate and the base at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.[3]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete reactions with this compound.
Caption: A flowchart for systematically troubleshooting incomplete reactions.
Experimental Protocols
Protocol 1: General Procedure for Acylation of a Primary Alcohol
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary alcohol (1.0 eq.) and a sterically hindered base such as 2,6-lutidine (1.2 eq.).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate. Also spot the starting material for comparison.
-
Eluent System: Choose an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) that gives good separation between the starting material and the product. The product should be less polar than the starting alcohol.
-
Development: Place the TLC plate in a developing chamber containing the eluent.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Reactivity Principles
The high reactivity of this compound is due to the strong electron-withdrawing inductive effect of the three chlorine atoms on each acyl group.[4][5] This effect makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.
Caption: Inductive effect enhancing the electrophilicity of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Trichloroacetic Anhydride Acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for optimizing acylation reactions using trichloroacetic anhydride (B1165640). It includes troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide & FAQs
This section is designed to help you identify and solve common issues that may arise during the acylation process with trichloroacetic anhydride.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I address them?
A1: Several factors can contribute to an incomplete reaction:
-
Insufficiently Reactive Substrate: Sterically hindered alcohols or electron-deficient amines may react slowly.
-
Solution: Consider increasing the reaction temperature or extending the reaction time. The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can also significantly accelerate the reaction.[1] For particularly stubborn substrates, switching to a more polar aprotic solvent like acetonitrile (B52724) might be beneficial.
-
-
Moisture Contamination: this compound is highly susceptible to hydrolysis. Any moisture in your reagents or glassware will consume the anhydride, reducing the effective concentration and halting the reaction.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and fresh, properly stored this compound. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[1]
-
-
Inadequate Temperature: While many acylations with the highly reactive this compound proceed at room temperature, some substrates require heating to overcome the activation energy barrier.
-
Solution: Try gently heating the reaction mixture (e.g., to 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Q2: I am observing the formation of multiple unexpected spots on my TLC plate. What are the potential side products and how can I minimize them?
A2: The formation of multiple products suggests the occurrence of side reactions. Common side products include:
-
Diacylation or Poly-acylation: Substrates with multiple nucleophilic sites (e.g., diols, diamines) can undergo acylation at more than one position.
-
Solution: Use a stoichiometric amount or only a slight excess of this compound to favor mono-acylation. Careful control of the reaction temperature (avoiding excessive heat) can also help improve selectivity.
-
-
Elimination Products: For certain alcohols, particularly tertiary alcohols, elimination to form an alkene can compete with acylation, especially at elevated temperatures.[2]
-
Solution: Employ milder reaction conditions, such as lower temperatures and shorter reaction times. The use of a non-nucleophilic base can also be beneficial.
-
-
Products from Ring-Opening or Rearrangement: In complex molecules, the acidic nature of the trichloroacetic acid byproduct can sometimes catalyze undesired rearrangements or ring-opening reactions.
-
Solution: The addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, can neutralize the generated trichloroacetic acid and prevent acid-catalyzed side reactions.[3]
-
Q3: The work-up of my reaction is proving difficult, and I am experiencing low product yield. What are some best practices for product isolation?
A3: A proper work-up procedure is critical for isolating your acylated product in high purity and yield.
-
Quenching Excess Anhydride: It is important to quench any unreacted this compound before aqueous work-up.
-
Solution: A common method is to add a small amount of methanol (B129727) or water to the reaction mixture to consume the remaining anhydride.[1]
-
-
Removing Trichloroacetic Acid Byproduct: The trichloroacetic acid generated during the reaction needs to be effectively removed.
-
Solution: An aqueous wash with a mild base, such as saturated sodium bicarbonate solution, will neutralize and extract the acidic byproduct into the aqueous layer. Be cautious as this will generate CO2 gas.
-
-
Hydrolysis of the Product: The trichloroacetyl group can be susceptible to hydrolysis, especially under basic conditions.
-
Solution: If your product is sensitive to base, use a milder work-up with dilute acid washes or simply water washes. Minimize the contact time with aqueous basic solutions and work quickly.[4]
-
Q4: Why is this compound so much more reactive than acetic anhydride?
A4: The high reactivity of this compound stems from the strong electron-withdrawing inductive effect of the three chlorine atoms on the α-carbon.[5][6] This effect makes the carbonyl carbons significantly more electrophilic and thus more susceptible to nucleophilic attack.[5]
Experimental Protocols & Data
General Protocol for Acylation of a Primary Alcohol
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of Base (Optional but Recommended): Add a non-nucleophilic base, such as pyridine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess this compound by adding a few drops of methanol.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data on this compound Acylation
Due to the high reactivity of this compound, reactions are often rapid and high-yielding, even at room temperature. The following table summarizes typical reaction conditions and outcomes for various substrate classes.
| Substrate Type | Typical Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Primary Alcohols | 0 to Room Temperature | 1 - 3 hours | > 90% | Reactions are generally fast and clean. |
| Secondary Alcohols | Room Temperature to 40 °C | 2 - 6 hours | 80 - 95% | May require gentle heating and longer reaction times compared to primary alcohols due to increased steric hindrance. |
| Tertiary Alcohols | 0 to Room Temperature | Variable | Low to Moderate | Prone to elimination side reactions. Milder conditions and careful monitoring are crucial.[2] |
| Phenols | Room Temperature | 1 - 4 hours | > 90% | Generally react readily. Electron-withdrawing groups on the aromatic ring may slow the reaction. |
| Primary Amines | 0 to Room Temperature | < 1 hour | > 95% | Reactions are typically very fast and exothermic. Slow addition of the anhydride is recommended. |
| Secondary Amines | 0 to Room Temperature | 1 - 2 hours | > 90% | Slower than primary amines due to steric hindrance. |
Note: The data presented in this table are approximate and may vary depending on the specific substrate, solvent, and presence of a catalyst. Optimization is often necessary for novel substrates.
Visualizing the Workflow and Troubleshooting
Experimental Workflow for this compound Acylation
Caption: A generalized experimental workflow for the acylation of a substrate using this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve issues of low product yield in this compound acylation reactions.
Safety Precautions
This compound is a corrosive and moisture-sensitive substance that requires careful handling.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive vapors.[7][10]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[7]
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[7][10]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[10]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes and seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek urgent medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. capotchem.cn [capotchem.cn]
- 10. ineos.com [ineos.com]
Technical Support Center: Purification Strategies for Trichloroacetic Anhydride Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for purifying products from reactions involving trichloroacetic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions using trichloroacetic anhydride?
The most common impurity is trichloroacetic acid (TCA), which forms from the hydrolysis of this compound upon contact with water from solvents, reagents, or ambient moisture.[1] Other potential impurities include unreacted starting materials, mixed anhydrides (if other carboxylic acids are present), and byproducts from reactions with the solvent (e.g., pyridinium (B92312) salts if pyridine (B92270) is used as a base).[2][3]
Q2: How can I effectively quench excess this compound in my reaction?
Excess this compound can be quenched by carefully adding water or an alcohol (like methanol (B129727) or ethanol). This will convert the reactive anhydride into the more easily removable trichloroacetic acid or its corresponding ester. The reaction can be exothermic, so the addition should be slow and preferably at a reduced temperature (e.g., 0 °C).
Q3: My reaction mixture has formed a thick, insoluble precipitate or "gunk." What could be the cause?
This is often observed when using amine bases like pyridine in the reaction. The chloroacetyl group is highly reactive and can undergo an SN2 reaction with pyridine to form an insoluble pyridinium acyl anhydride, leading to the formation of a thick precipitate.[3] Using a hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA) in an inert solvent can often prevent this issue.[3]
Q4: Is trichloroacetic acid toxic, and how can I ensure its complete removal?
Yes, trichloroacetic acid is considered toxic and is a suspected human carcinogen that can exert genotoxic and cytotoxic effects.[4][5] Its complete removal is crucial, especially for products intended for biological studies. Complete removal can be verified using analytical techniques like Ion Chromatography (IC), which is sensitive enough to detect trace amounts.[5][6]
Troubleshooting Guide
Problem 1: Trichloroacetic Acid (TCA) remains in the product after workup.
| Potential Cause | Suggested Solution | Detailed Protocol |
| Insufficient Aqueous Wash | The acidic proton of TCA is readily removed by a basic wash. Perform multiple washes with a mild aqueous base. | 1. Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).2. Transfer the solution to a separatory funnel.3. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution. Repeat 2-3 times.4. Wash with brine (saturated NaCl solution) to remove residual water.5. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. |
| Product is an Amine Salt | If the product is an amine, it may have formed a salt with TCA. This salt can be water-soluble or an oil. | 1. Dissolve the crude product in an appropriate solvent.2. Add a base (e.g., triethylamine) to neutralize the TCA, forming a triethylammonium (B8662869) salt.[7]3. Evaporate the solvent. The free amine can then be isolated from the salt, often through chromatography or extraction.[7] |
| TCA Trapped in Solid | If the product crystallizes or precipitates from the reaction, TCA can be trapped within the crystal lattice. | Recrystallize the solid product from a suitable solvent system. The more polar TCA will preferentially remain in the mother liquor. Multiple recrystallizations may be necessary to achieve high purity.[8] |
Problem 2: The desired product is an oil and will not crystallize.
| Potential Cause | Suggested Solution | Detailed Protocol |
| Residual Solvent or Impurities | Small amounts of solvent or impurities like TCA can inhibit crystallization. | 1. Ensure all solvents are removed under high vacuum.2. Attempt purification via flash column chromatography to remove impurities.3. After chromatography, dissolve the purified oil in a minimal amount of a good solvent and add a poor solvent dropwise until turbidity appears. Allow it to stand, or gently scratch the inside of the flask with a glass rod to induce crystallization. |
| Product is an Amine | Amines can be purified by precipitating them as their TCA salt, which is often a crystalline solid. This allows for easy separation from non-basic impurities. | 1. Dissolve the crude mixture containing the amine in a suitable solvent like ethyl acetate.[7]2. Add trichloroacetic acid (TCA) to the solution. The protonated amine salt will precipitate.[7]3. Filter the solid salt and wash with fresh solvent to remove impurities.[7]4. To recover the free amine, dissolve the salt and add a base (e.g., triethylamine). The TCA will be decarboxylated upon gentle heating, releasing volatile CO₂ and chloroform, leaving the pure amine.[7] |
Problem 3: Low product yield after purification.
| Potential Cause | Suggested Solution | Detailed Protocol |
| Product Loss During Washes | If the product has some water solubility, it can be lost during aqueous extractions. | 1. Reduce the number of aqueous washes.2. Back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product.3. Use brine washes instead of pure water to decrease the solubility of the organic product in the aqueous phase ("salting out"). |
| Degradation on Silica (B1680970) Gel | Trichloroacetylated products, especially esters or amides of sensitive molecules, can be labile. The acidic nature of standard silica gel can cause degradation. | 1. Neutralize the silica gel by preparing a slurry with ~1% triethylamine (B128534) in the eluent before packing the column.2. Use an alternative stationary phase like neutral alumina (B75360) or a C18 reversed-phase column for purification.[9] |
Visualized Workflows and Protocols
General Purification Workflow
The following diagram outlines a general workflow for purifying products from a this compound reaction.
Caption: General purification workflow for this compound reactions.
Troubleshooting Logic for TCA Impurity
This diagram provides a logical path to troubleshoot the presence of trichloroacetic acid (TCA) in a purified sample.
Caption: Troubleshooting logic for removing residual trichloroacetic acid.
References
- 1. This compound | C4Cl6O3 | CID 20079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE3107108A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Effective and Green Removal of Trichloroacetic Acid from Disinfected Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [cora.ucc.ie]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Reactions in Peptide Synthesis with Trichloroacetic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during peptide synthesis involving trichloroacetic anhydride (B1165640).
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the use of trichloroacetic anhydride for the cleavage and deprotection of peptides.
Issue 1: Unexpected mass additions corresponding to +56 Da or multiples thereof are observed in the mass spectrum of the crude peptide.
-
Question: My peptide's mass spectrum shows unexpected peaks with a mass increase of 56 Da. What is the likely cause and how can I prevent this?
-
Answer: A mass increase of 56 Da strongly suggests tert-butylation of one or more amino acid residues in your peptide. This side reaction occurs when the tert-butyl cation, a byproduct of Boc-protecting group cleavage by this compound, reacts with nucleophilic side chains. Amino acids that are particularly susceptible to this modification include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1]
To mitigate tert-butylation, it is crucial to use "scavengers" in your cleavage cocktail. Scavengers are reagents that react with and neutralize the tert-butyl cations before they can modify the peptide. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and various thiol-containing compounds.[2]
Issue 2: The final peptide yield is low, and analysis indicates incomplete deprotection or re-attachment of the peptide to the resin.
-
Question: After cleavage with this compound, I am getting a very low yield of my target peptide. What could be the reason for this?
-
Answer: Low peptide yield following cleavage can be attributed to several factors. Incomplete removal of side-chain protecting groups can occur if the cleavage reaction time is too short or the concentration of this compound is insufficient. Additionally, reactive carbocations generated from the resin linker can be recaptured by nucleophilic residues in the peptide, leading to its irreversible re-attachment to the solid support.
To address this, ensure your cleavage cocktail is freshly prepared and of the appropriate concentration. Extending the cleavage time may also improve yields, but this should be balanced against the risk of other side reactions. The inclusion of effective scavengers, such as triisopropylsilane (TIS), is critical to prevent re-attachment to the resin.
Issue 3: Mass spectrometry reveals a mass addition of +162 Da on the peptide.
-
Question: I am observing a mass increase of 162 Da in my peptide product. What is this modification?
-
Answer: A mass increase of 162 Da suggests the possibility of trichloroacetylation of an amine group, such as the N-terminus or the side chain of a Lysine residue. While less commonly reported than trifluoroacetylation with TFA, the highly reactive nature of this compound can lead to the formation of a mixed anhydride with residual carboxyl groups, which can then acylate free amines on the peptide.
To minimize this, ensure that the peptide is fully elongated and that all couplings are complete before the final cleavage. Using a scavenger cocktail that can also quench acylating species may be beneficial. If the issue persists, a post-cleavage workup with a mild base might help to remove the trichloroacetyl group, although this would require careful optimization to avoid other side reactions.
Issue 4: Peptide sequencing or mass spectrometry indicates backbone cleavage, particularly at Serine or Threonine residues.
-
Question: My analysis shows that my peptide is being cleaved at Serine and Threonine residues during the deprotection step. How can I prevent this?
-
Answer: Strong acids, including trichloroacetic acid, can induce cleavage of the peptide backbone, particularly on the N-terminal side of Serine (Ser) and Threonine (Thr) residues.[3][4] This side reaction is often more pronounced in the gas phase of the acid.[3]
To minimize backbone cleavage, it is recommended to perform the deprotection in the liquid phase and to carefully control the reaction time and temperature.[3] Using a well-optimized scavenger cocktail can also help to mitigate this side reaction.[3]
Data Presentation
The choice and concentration of scavengers are critical for minimizing side reactions during cleavage with this compound. The following table summarizes common scavengers and their targeted side reactions, extrapolated from data on TFA-mediated cleavage.
| Scavenger | Typical Concentration (%) | Target Side Reaction | Notes |
| Triisopropylsilane (TIS) | 1 - 5 | tert-butylation, trityl cation scavenging | Highly effective for carbocation scavenging. |
| Water | 2 - 5 | tert-butylation, suppresses trifluoroacetylation | Helps to hydrolyze reactive species.[3] |
| 1,2-Ethanedithiol (B43112) (EDT) | 1 - 5 | tert-butylation of Trp, reduces Met(O) | A common scavenger for protecting thiol groups. |
| Thioanisole | 1 - 5 | Protects Met and Trp from oxidation and alkylation | An effective scavenger for sulfur-containing amino acids.[5] |
| Dithiothreitol (DTT) | 1 - 5 | Reduces Met(O) and prevents Cys oxidation | A reducing agent that helps maintain the reduced state of Cys. |
| p-Cresol | 1 - 5 | General carbocation scavenger | An aromatic scavenger that can trap electrophiles.[6][7] |
Experimental Protocols
Protocol 1: General Cleavage of a Peptide from the Resin using this compound
This protocol is a general guideline and should be optimized for each specific peptide.
-
Resin Preparation:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash the resin extensively with dichloromethane (B109758) (DCM) to remove any residual solvents from synthesis.
-
Dry the resin under a high vacuum for at least 2 hours.
-
-
Cleavage Cocktail Preparation:
-
Caution: this compound is highly corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment.
-
Prepare a fresh cleavage cocktail. A common starting point is a mixture of 95% trichloroacetic acid (TCA, from the anhydride), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
For peptides containing sensitive residues, other scavengers should be added (see table above). For example, for a Trp-containing peptide, a cocktail of 90% TCA, 5% TIS, 2.5% water, and 2.5% 1,2-ethanedithiol (EDT) can be used.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time will depend on the peptide sequence and the protecting groups used.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleavage byproducts.
-
Dry the final peptide product under a high vacuum.
-
Visualizations
Diagram 1: General Mechanism of Side-Chain Alkylation and Prevention by Scavengers
Caption: Mechanism of tert-butylation and its prevention.
Diagram 2: Troubleshooting Workflow for Unexpected Peptide Mass
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: In Situ Trichloroacetic Acid (TCA) Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the in situ formation of trichloroacetic acid (TCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the in situ formation of trichloroacetic acid?
A1: The two main industrial and laboratory routes for synthesizing trichloroacetic acid are the chlorination of acetic acid and the oxidation of trichloroacetaldehyde (chloral).[1][2] The chlorination of acetic acid involves reacting it with chlorine gas, often in the presence of a catalyst like red phosphorus, acetic anhydride, or UV light.[1][3] The oxidation of trichloroacetaldehyde is another common pathway to produce TCA.[1][4]
Q2: My reaction is generating unexpected byproducts. What are common side reactions?
A2: During the chlorination of acetic acid, side products like acetyl chloride and chloroacetyl chloride can form.[3] More significantly, the presence of metal chlorides (e.g., FeCl₃) can catalyze the decomposition of TCA, especially at elevated temperatures, leading to the formation of chloroform (B151607), carbon monoxide, carbon dioxide, and phosgene (B1210022).[5] In some contexts, TCA can also be reduced or converted to dichloroacetic acid (DCA).[2][6] The slow oxidation of chloroform, a potential decomposition product, can also lead to the formation of the highly toxic gas phosgene (COCl₂).[7]
Q3: What safety precautions are essential when working with TCA and its precursors?
A3: Trichloroacetic acid is a highly corrosive substance that can cause severe skin burns and eye damage.[1][8] It is imperative to handle it in a well-ventilated area, preferably a fume hood.[9][10] Essential Personal Protective Equipment (PPE) includes acid-resistant gloves (Viton is recommended), splash-resistant goggles, a face shield, and a chemical-resistant lab coat or apron.[8][11] Always add acid to water slowly when preparing solutions.[8] In case of skin contact, immediately wash the affected area with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[9][10]
Q4: How can I quantify the concentration of TCA in my reaction mixture?
A4: Several analytical methods are available. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[12] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) or an Electron Capture Detector (ECD) after derivatization (e.g., methylation), is also widely used for its sensitivity.[13][14] For biological samples, spectrophotometric methods based on colorimetric reactions, such as the Fujiwara color reaction, can also be employed.[15]
Troubleshooting Guide
Issue 1: Low or No Yield of Trichloroacetic Acid
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify the purity and stoichiometry of starting materials. - Check the activity of the catalyst (if used). Some catalysts like metal salts can also promote decomposition.[5][16] - Ensure reaction temperature and time are optimal. Chlorination of acetic acid is typically performed at 140-160 °C.[2][16] |
| Product Decomposition | - Analyze the reaction mixture for byproducts like chloroform and dichloroacetic acid.[3][5] - Avoid contamination with heavy metal compounds (e.g., iron, copper), which can catalyze decomposition.[5] If present, they can be removed by adding sulfuric or phosphoric acid.[16] - Maintain the recommended reaction temperature; excessive heat can degrade TCA.[5] |
| Loss during Workup | - TCA is highly soluble in water and many organic solvents.[3] Ensure your extraction/isolation procedure is optimized for this property. - Crude TCA is often purified by crystallization from the melt.[16] Ensure proper cooling and separation of the mother liquor. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Hygroscopic Nature | - TCA is very deliquescent (absorbs moisture from the air).[2] Handle and store the product under dry conditions, for example, in a desiccator.[3] |
| Presence of Impurities | - The primary impurity is often dichloroacetic acid.[17] Purification can be achieved by crystallizing the melt and removing the mother liquor, which contains most of the impurities.[16] - For high purity, recrystallization or centrifugation can be employed.[16] |
| Aqueous Solution Formed | - If the product is in an aqueous solution, isolation can be challenging. Consider converting TCA to a salt to facilitate precipitation or using a suitable extraction solvent. |
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting low yields of trichloroacetic acid.
Caption: Common chemical pathways for the in situ formation of TCA.
Experimental Protocols
Protocol 1: In Situ Formation of TCA via Oxidation of Trichloroacetaldehyde
This protocol describes a general method for the oxidation of trichloroacetaldehyde (chloral hydrate) to trichloroacetic acid.
Materials:
-
Trichloroacetaldehyde (Chloral Hydrate)
-
Oxidizing agent (e.g., nitric acid, hydrogen peroxide, or others)
-
Reaction vessel with stirring and temperature control
-
Appropriate solvent (if required)
-
Quenching agent (e.g., sodium sulfite (B76179) solution if using an oxidizing agent like peroxide)
Procedure:
-
Setup: In a well-ventilated fume hood, set up a reaction vessel equipped with a magnetic stirrer and a temperature probe.
-
Reactant Addition: Charge the reaction vessel with trichloroacetaldehyde.
-
Reaction: Slowly add the chosen oxidizing agent to the reaction vessel while maintaining the desired temperature. The reaction may be exothermic, so careful control is necessary.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., HPLC, GC) by taking small aliquots from the reaction mixture.[16]
-
Quenching: Once the reaction is complete, cool the mixture and carefully add a quenching agent if necessary to neutralize any remaining oxidizing agent.
-
Workup: Proceed with the appropriate workup and purification steps, such as crystallization, to isolate the trichloroacetic acid product.[16]
Protocol 2: Quantification of TCA using HPLC-UV
This protocol provides a general method for analyzing TCA concentration in a reaction mixture.
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm packing)
-
Mobile Phase: A filtered and degassed mixture of water, acetonitrile (B52724) (or methanol), and an acidifier like phosphoric acid (e.g., 75:25:0.1 v/v/v).[12]
-
TCA standard of known purity
-
Volumetric flasks and pipettes
-
0.2 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of TCA in the mobile phase. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples (e.g., 1 to 100 µg/mL).[12]
-
Sample Preparation:
-
Take a precise volume of the reaction mixture.
-
Quench the reaction immediately if necessary.
-
Dilute the sample with the mobile phase to a concentration that falls within the calibration range.
-
Filter the diluted sample through a 0.2 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic mixture (e.g., Water:Acetonitrile:Phosphoric Acid 75:25:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm.[12]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the TCA concentration in the samples by comparing their peak areas to the calibration curve.
-
Data Summary Tables
Table 1: Comparison of TCA Synthesis Methods
| Method | Starting Material(s) | Catalyst/Reagent | Typical Temperature | Key Considerations |
| Chlorination | Acetic Acid, Chlorine | Red Phosphorus, Acetic Anhydride, UV light[1][3] | 140 - 160 °C[16] | Can produce chlorinated intermediates; risk of decomposition with metal catalysts.[5] |
| Oxidation | Trichloroacetaldehyde | Oxidizing agents (e.g., HNO₃, H₂O₂) | Varies with oxidant | Reaction can be exothermic; choice of oxidant is critical for yield and safety.[1] |
Table 2: Overview of Analytical Methods for TCA Quantification
| Method | Principle | Typical Detection Limit (LOD) | Advantages | Disadvantages |
| HPLC-UV | Reversed-phase separation with UV detection | ~5 µg/L[17] | Robust, widely available, simple sample preparation.[18] | Moderate sensitivity compared to other methods. |
| GC-ECD/MS | Gas-phase separation with sensitive detection | ~0.08 µg/L (with derivatization)[14] | Very high sensitivity and specificity. | Requires sample derivatization (e.g., methylation).[13] |
| Spectrophotometry | Colorimetric reaction (e.g., Fujiwara) | ~0.029 µmol/L (~5 µg/L)[15] | Rapid, cost-effective, suitable for routine monitoring.[15] | Prone to interference from other compounds in the matrix. |
References
- 1. Trichloroacetic acid - Wikipedia [en.wikipedia.org]
- 2. TRICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trichloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. US3057916A - Process for preparing trichloroacetic acid - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Slow oxidation of chloroform in air leads to the formation class 11 chemistry CBSE [vedantu.com]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. media.laballey.com [media.laballey.com]
- 11. nj.gov [nj.gov]
- 12. scribd.com [scribd.com]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. nioh.ac.za [nioh.ac.za]
- 16. Trichloroacetic acid synthesis - chemicalbook [chemicalbook.com]
- 17. Trichloroacetic Acid - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Trichloroacetic acid | SIELC Technologies [sielc.com]
Technical Support Center: Esterification with Trichloroacetic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of esterification reactions using trichloroacetic anhydride (B1165640).
Troubleshooting Guide
This guide addresses common issues encountered during esterification with trichloroacetic anhydride, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Ester Yield | 1. Presence of water: this compound readily hydrolyzes to trichloroacetic acid in the presence of moisture, reducing the amount of anhydride available for esterification. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| 2. Inactive catalyst: The catalyst (e.g., DMAP, pyridine) may be old or degraded. | 2. Use fresh, high-purity catalyst. | |
| 3. Sterically hindered alcohol: Tertiary alcohols and sterically hindered secondary alcohols react more slowly than primary alcohols.[1] | 3. Increase reaction time and/or temperature. Consider using a more potent catalyst or a larger excess of the anhydride. | |
| 4. Insufficient reaction time or temperature: The reaction may not have reached completion. | 4. Monitor the reaction progress using TLC or GC-MS.[2] If the reaction has stalled, consider gently heating the mixture. | |
| Formation of Side Products | 1. Side reactions of the alcohol: Tertiary alcohols may undergo elimination to form alkenes under harsh conditions. | 1. Employ milder reaction conditions (e.g., lower temperature). |
| 2. Reaction with the trichloroacetate (B1195264) byproduct: The trichloroacetate leaving group can potentially react with the alcohol, although this is less common. | 2. Use a stoichiometric amount of the anhydride to minimize excess reactants. | |
| Difficult Product Isolation | 1. Contamination with trichloroacetic acid: The byproduct of the reaction is trichloroacetic acid, which needs to be effectively removed. | 1. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acid.[3] |
| 2. Emulsion formation during workup: The presence of pyridine (B92270) or other basic catalysts can sometimes lead to emulsions. | 2. Add brine to the aqueous layer to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in esterification with this compound?
A1: Catalysts such as 4-(dimethylaminopyridine) (DMAP) or pyridine are often used to accelerate the esterification reaction.[4] DMAP is a highly efficient nucleophilic catalyst that reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by the alcohol, leading to a faster reaction rate.[4]
Q2: Which catalyst is better, DMAP or pyridine?
A2: DMAP is generally a more powerful catalyst than pyridine for this reaction and can be used in smaller, catalytic amounts.[4] Pyridine is often used as both a catalyst and a solvent.[5] The choice of catalyst may depend on the reactivity of the alcohol and the desired reaction conditions.
Q3: How does the structure of the alcohol affect the reaction?
A3: The reactivity of the alcohol follows the general trend: primary > secondary > tertiary.[1] This is due to steric hindrance around the hydroxyl group. Esterification of tertiary alcohols is the most challenging and may require more forcing conditions, which can lead to side reactions like elimination.[1]
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a corrosive and moisture-sensitive substance.[6] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] It reacts violently with water and should be stored under an inert atmosphere in a cool, dry place.[7] In case of skin contact, wash the affected area immediately with plenty of water.[6]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the esterification can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol.[7] Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the formation of the ester product and detect any side products.[2][8]
Quantitative Data on Esterification Yields
The following table provides illustrative data on how reaction conditions can influence the yield of esterification with this compound. Please note that actual yields will vary depending on the specific substrate and experimental setup.
| Alcohol Type | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Primary (e.g., Benzyl (B1604629) Alcohol) | DMAP (5) | Dichloromethane (B109758) | 25 | 2 | >95 |
| Primary (e.g., Benzyl Alcohol) | Pyridine (solvent) | Pyridine | 25 | 4 | 85-95 |
| Secondary (e.g., Cyclohexanol) | DMAP (10) | Dichloromethane | 40 (reflux) | 6 | 70-85 |
| Secondary (e.g., Cyclohexanol) | Pyridine (solvent) | Pyridine | 60 | 12 | 60-75 |
| Tertiary (e.g., tert-Butanol) | DMAP (20) | Toluene | 80 | 24 | 20-40 |
| Tertiary (e.g., tert-Butanol) | No Catalyst | Toluene | 80 | 48 | <10 |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Esterification of a Primary Alcohol (Benzyl Alcohol)
Materials:
-
Benzyl alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzyl alcohol and DMAP.
-
Dissolve the solids in anhydrous DCM.
-
Add this compound to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Pyridine-Catalyzed Esterification of a Secondary Alcohol (Cyclohexanol)
Materials:
-
Cyclohexanol (B46403) (1.0 equiv)
-
This compound (1.5 equiv)
-
Anhydrous pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclohexanol in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add this compound to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive secondary alcohols.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
DMAP-Catalyzed Esterification Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Challenges in Using Trichloroacetic Anhydride with Acid-Sensitive Substrates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trichloroacetic anhydride (B1165640) (TCAA) and acid-sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: Why is trichloroacetic anhydride so reactive compared to other anhydrides like acetic anhydride?
A1: The high reactivity of this compound stems from the strong electron-withdrawing inductive effect of the three chlorine atoms on the acetyl group.[1][2] This effect makes the carbonyl carbons highly electrophilic and thus more susceptible to nucleophilic attack.[1][2] The trichloroacetate (B1195264) anion is also a very good leaving group due to the stabilization of the negative charge by the electronegative chlorine atoms.
Q2: What is the main challenge when using this compound with acid-sensitive substrates?
A2: The primary challenge is the formation of trichloroacetic acid as a byproduct during the acylation reaction. Trichloroacetic acid is a strong acid that can cleave common acid-labile protecting groups such as tert-butyloxycarbonyl (Boc), silyl (B83357) ethers (e.g., TMS, TES, TBS), and acetals/ketals, leading to unintended deprotection and side reactions.[3]
Q3: What are some common acid-sensitive protecting groups that are incompatible with standard this compound reaction conditions?
A3: Several protecting groups are susceptible to cleavage by the trichloroacetic acid byproduct:
-
Boc (tert-butyloxycarbonyl): Used for protecting amines, it is readily cleaved by strong acids.[3]
-
Silyl Ethers (TMS, TES, TBS, TBDPS): Commonly used to protect alcohols, their stability to acid varies, but they can be cleaved by strong acids.
-
Acetals and Ketals: Used to protect aldehydes and ketones, they are hydrolyzed under acidic conditions.[4][5]
-
Trityl (Tr) and related ethers: Highly acid-sensitive protecting groups for alcohols and amines.
Q4: Can I use a base to neutralize the trichloroacetic acid byproduct?
A4: Yes, using a base is the most common strategy. However, the choice of base is critical. Standard amine bases like triethylamine (B128534) or pyridine (B92270) can sometimes lead to side reactions. Sterically hindered non-nucleophilic bases, such as 2,6-lutidine or diisopropylethylamine (DIPEA), are often preferred as they are less likely to participate in the reaction as nucleophiles.
Troubleshooting Guide
Problem 1: My acid-sensitive protecting group (e.g., Boc, silyl ether) is being removed during the reaction.
-
Cause: The trichloroacetic acid byproduct is cleaving the protecting group.
-
Solution 1: Use a Hindered Base. Add a sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to the reaction mixture to neutralize the trichloroacetic acid as it forms.
-
Solution 2: Control the Stoichiometry. Use a minimal excess of this compound (e.g., 1.1-1.5 equivalents) to reduce the amount of acidic byproduct generated.
-
Solution 3: Lower the Reaction Temperature. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow down the rate of both the desired reaction and the acid-catalyzed deprotection.
-
Solution 4: Consider an Alternative Acylating Agent. If the substrate is extremely sensitive, consider using a milder acylating agent in conjunction with a coupling agent, such as DCC/DMAP for esterifications.[6][7]
Problem 2: The reaction is messy, and I am getting multiple unidentified byproducts.
-
Cause: The high reactivity of this compound can lead to non-selective reactions with multiple functional groups in your substrate. The acidic conditions can also promote side reactions like rearrangements or eliminations.
-
Solution 1: Slow Addition of the Anhydride. Add the this compound solution dropwise to the reaction mixture at a low temperature to maintain better control over the reaction.
-
Solution 2: Use a Less Polar Solvent. Solvents like dichloromethane (B109758) or toluene (B28343) are generally preferred. More polar solvents can sometimes accelerate side reactions.
-
Solution 3: Thoroughly Dry all Reagents and Glassware. this compound reacts readily with water to form trichloroacetic acid, which can exacerbate side reactions.[8]
Problem 3: My amine substrate is not undergoing acylation, or the yield is very low.
-
Cause: If the amine is protected with an acid-sensitive group (like Boc), the acidic byproduct might be causing deprotection and subsequent side reactions with the newly formed free amine. Alternatively, the amine may be protonated by the byproduct, rendering it non-nucleophilic.
-
Solution 1: Use a Hindered Base. As with alcohol substrates, a hindered base is crucial to prevent protonation of the amine nucleophile.
-
Solution 2: Two-Step Deprotection-Acylation. If feasible, consider a two-step process where the amine is deprotected first, and then acylated under carefully controlled basic conditions.
Quantitative Data Summary
The following table provides a qualitative comparison of different acylating agents for the esterification of a generic acid-sensitive alcohol. Yields are highly substrate-dependent and the values presented are for illustrative purposes.
| Acylating Agent/Method | Typical Conditions | Relative Reactivity | Potential for Deprotection of Acid-Sensitive Groups |
| This compound | DCM, 2,6-lutidine, 0 °C to rt | Very High | High (if base is omitted or not effective) |
| Acetic Anhydride | Pyridine, DMAP (cat.), rt | Moderate | Moderate |
| DCC/Carboxylic Acid | DMAP (cat.), DCM, rt | N/A (Coupling) | Low |
| Acyl Chloride | Pyridine or Et3N, 0 °C to rt | High | Moderate to High (due to HCl byproduct) |
Experimental Protocols
Protocol 1: Esterification of a Primary Alcohol with a Silyl Ether Protecting Group using this compound
-
Materials:
-
Substrate (containing primary alcohol and silyl ether)
-
This compound
-
2,6-Lutidine (freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the substrate (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2,6-lutidine (2.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of this compound (1.2 equiv) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled substrate solution over 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. This compound | C4Cl6O3 | CID 20079 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Excess Trichloroacetic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess trichloroacetic anhydride (B1165640) from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the removal of excess trichloroacetic anhydride.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Removal of this compound | Insufficient quenching agent or reaction time. | Increase the amount of quenching agent (e.g., water, alcohol) and/or extend the reaction time with gentle heating if the product is stable. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS). |
| Poor phase separation during aqueous workup. | Add brine to the aqueous layer to increase its polarity and improve separation. If an emulsion forms, try adding a small amount of a different organic solvent or filtering the mixture through a pad of Celite. | |
| Product Degradation or Hydrolysis | Use of a strong aqueous base for quenching. | Use a milder base such as sodium bicarbonate or a hindered amine base (e.g., diisopropylethylamine) for quenching. Perform the reaction at a lower temperature to minimize side reactions. |
| Product is unstable to aqueous conditions. | Consider non-aqueous workup methods. Excess this compound can sometimes be removed by co-evaporation with a high-boiling point solvent like toluene (B28343) under reduced pressure.[1] Alternatively, purification by flash chromatography on silica (B1680970) gel can be employed. | |
| Difficulty in Removing Trichloroacetic Acid Byproduct | Trichloroacetic acid is highly water-soluble and can be difficult to extract from some organic solvents. | Perform multiple extractions with a saturated aqueous solution of sodium bicarbonate to convert the acid into its sodium salt, which is more readily extracted into the aqueous phase.[2][3] Washing with brine can also help remove residual water-soluble impurities. |
| Formation of Insoluble Salts | Reaction of trichloroacetic acid with certain products or reagents. | If the salt is the desired product, it can be isolated by filtration. If it is an impurity, attempt to dissolve it by adjusting the pH of the aqueous phase or by using a different solvent system for extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quenching a reaction containing excess this compound?
A1: Excess this compound is typically quenched by reacting it with a nucleophile. Common quenching agents include:
-
Water: Reacts with the anhydride to form two equivalents of trichloroacetic acid.[4][5][6] This is a simple and effective method if the desired product is stable to acidic conditions.
-
Alcohols (e.g., methanol, ethanol, isopropanol): React to form the corresponding trichloroacetate (B1195264) ester and one equivalent of trichloroacetic acid.[4] This can be a milder alternative to water.
-
Amines: Primary or secondary amines will react to form the corresponding trichloroacetamide. Hindered or non-nucleophilic bases like pyridine (B92270) or diisopropylethylamine are often used as catalysts in reactions involving this compound and can also help to neutralize the resulting trichloroacetic acid.[7]
Q2: How can I remove the trichloroacetic acid byproduct from my organic product?
A2: Trichloroacetic acid is a strong acid and can typically be removed by an aqueous workup.[2] This involves washing the organic layer with a basic aqueous solution to deprotonate the acid, making it highly water-soluble and thus easily extracted from the organic phase. Common basic solutions for this purpose include:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2][3]
-
Dilute aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (use with caution as it can be corrosive and may cause hydrolysis of sensitive functional groups).[4]
Q3: My product is sensitive to water. How can I remove excess this compound without an aqueous workup?
A3: For water-sensitive products, non-aqueous methods can be employed:
-
Evaporation/Co-evaporation: If the product is not volatile, the excess this compound can be removed by evaporation under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of azeotropically.[1]
-
Chromatography: Flash column chromatography on silica gel can be used to separate the desired product from the non-polar this compound and the highly polar trichloroacetic acid byproduct.[8]
-
Precipitation/Crystallization: If the desired product is a solid and has different solubility properties than the anhydride and its acid byproduct, it may be possible to selectively precipitate or crystallize the product from the reaction mixture.
Q4: What are the safety precautions when working with this compound?
A4: this compound is a corrosive and moisture-sensitive substance.[5] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts exothermically with water and other nucleophiles, so quenching should be done cautiously, especially on a large scale, by adding the quenching agent slowly to the reaction mixture with cooling.[4]
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of this compound
This protocol is suitable for products that are stable to water and mild basic conditions.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add deionized water to the reaction mixture with vigorous stirring. An exothermic reaction will occur. Continue stirring for 30 minutes to ensure complete hydrolysis of the anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product and dilute the reaction mixture.
-
Washing:
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize and remove the trichloroacetic acid. Check the pH of the aqueous layer to ensure it is basic. Repeat if necessary.[2][3]
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities and to aid in phase separation.
-
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Further purify the crude product by a suitable method such as recrystallization or column chromatography.
Protocol 2: Non-Aqueous Removal by Co-evaporation
This protocol is suitable for water-sensitive products.
-
Initial Concentration: Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.
-
Co-evaporation: Add toluene to the residue and concentrate the mixture again under reduced pressure. Repeat this process 2-3 times to azeotropically remove the excess this compound.[1]
-
Purification: The resulting crude product, which may still contain some trichloroacetic acid, can then be purified by non-aqueous methods such as flash chromatography on silica gel.
Visualizations
Caption: Workflow for Aqueous Removal of this compound.
Caption: Workflow for Non-Aqueous Removal of this compound.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. This compound | C4Cl6O3 | CID 20079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Analysis of Reactivity: Trichloroacetic Anhydride vs. Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes. This guide provides a comprehensive comparison of the reactivity of two common anhydrides: trichloroacetic anhydride (B1165640) and acetic anhydride. By examining their electronic properties, and drawing upon available experimental data, we aim to furnish researchers with the insights necessary for informed reagent selection in their synthetic endeavors.
Chemical Properties: An Overview
Acetic anhydride and trichloroacetic anhydride are both symmetrical anhydrides of their respective carboxylic acids. Their fundamental difference lies in the substitution at the α-carbon, which profoundly influences their reactivity.
| Property | Acetic Anhydride | This compound |
| Molecular Formula | C₄H₆O₃ | C₄Cl₆O₃ |
| Molecular Weight | 102.09 g/mol | 308.74 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 139.8 °C | 139-141 °C/60 mmHg |
| Key Structural Feature | Methyl groups (-CH₃) | Trichloromethyl groups (-CCl₃) |
Reactivity Comparison: The Inductive Effect
The primary driver of the reactivity difference between these two anhydrides is the inductive effect . In this compound, the three highly electronegative chlorine atoms on each α-carbon exert a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds, pulling electron density away from the carbonyl carbons.[1] Consequently, the carbonyl carbons in this compound become significantly more electron-deficient and thus more electrophilic.
Conversely, the methyl groups in acetic anhydride exhibit a weak electron-donating inductive effect (+I effect). This effect slightly increases the electron density on the carbonyl carbons, making them less electrophilic compared to those in this compound.
This enhanced electrophilicity of the carbonyl carbons in this compound makes it a much more potent acylating agent, readily attacked by nucleophiles.
Signaling Pathway of Acylation
The general mechanism for the acylation of an alcohol with an acid anhydride proceeds through a nucleophilic acyl substitution pathway. The key steps are outlined below:
References
A Comparative Guide to Trichloroacetic Anhydride and Trifluoroacetic Anhydride for Derivatization in Chromatography
For researchers, scientists, and drug development professionals utilizing gas chromatography (GC) and other chromatographic techniques, derivatization is a critical step to enhance the volatility, thermal stability, and detectability of analytes containing active hydrogen atoms, such as amines, alcohols, and phenols. The choice of derivatizing agent is paramount for achieving optimal analytical performance. This guide provides a detailed comparison of two halogenated acetic anhydrides: Trichloroacetic Anhydride (B1165640) (TCAA) and Trifluoroacetic Anhydride (TFAA), outlining their respective properties, reaction protocols, and performance characteristics to aid in the selection of the most suitable reagent for your analytical needs.
Overview of Acylation with Halogenated Acetic Anhydrides
Acylation is a common derivatization technique where a compound with an active hydrogen is reacted with an acylating agent, such as an acid anhydride, to form a less polar and more volatile derivative.[1] Halogenated anhydrides are particularly advantageous as they introduce halogen atoms into the derivative, significantly enhancing the response of an electron capture detector (ECD).[2]
Trifluoroacetic Anhydride (TFAA) is a widely used and well-documented derivatizing agent, known for its high reactivity and the formation of stable, volatile derivatives.[3][4] A key advantage of TFAA is that its reaction with an analyte yields the acylated derivative and trifluoroacetic acid, which is also highly volatile and generally does not interfere with chromatographic analysis or require removal.[3]
Trichloroacetic Anhydride (TCAA) is a less common derivatizing agent for chromatography compared to its fluorinated counterpart. However, based on the principles of ECD sensitivity, which increases with the atomic number of the halogen (I > Br > Cl > F), trichloroacetylated derivatives are expected to provide a stronger ECD response than trifluoroacetylated derivatives.[2]
Comparative Performance and Properties
| Feature | This compound (TCAA) | Trifluoroacetic Anhydride (TFAA) |
| Reactivity | Expected to be highly reactive. Trichloroacetyl isocyanate, a related reagent, provides instantaneous derivatization of alcohols.[5] | Highly reactive and the most volatile of the common perfluoroacyl anhydrides.[3] |
| Byproducts | Forms trichloroacetic acid, which is less volatile than trifluoroacetic acid and may require removal to prevent column degradation. | Forms trifluoroacetic acid, which is highly volatile and typically does not require removal.[3] |
| Derivative Volatility | Trichloroacetyl derivatives are expected to be sufficiently volatile for GC analysis. | Trifluoroacetyl derivatives are highly volatile, often leading to shorter GC retention times. |
| Derivative Stability | Stability data is not widely available, but acylated derivatives are generally stable. | Trifluoroacetyl derivatives are known to be highly stable, with some being stable for months under proper storage. |
| ECD Response | Theoretically provides a stronger response than TFAA derivatives due to the higher atomic number of chlorine.[2] | Provides a good ECD response, suitable for trace analysis.[3] |
| Common Analytes | Amines, Alcohols, Phenols | Amines, Alcohols, Phenols, Steroids, Amino Acids.[3] |
Experimental Protocols
Below are detailed experimental protocols for the derivatization of a general analyte containing an active hydrogen (e.g., an amine or alcohol) using TCAA and TFAA.
This compound (TCAA) Derivatization Protocol
This protocol is based on general acylation procedures, as specific literature for TCAA derivatization for chromatography is limited.
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a clean, dry reaction vial.
-
Solvent Addition: Add 0.5 mL of an appropriate anhydrous solvent (e.g., acetonitrile, ethyl acetate) to dissolve the sample.
-
Base Addition: Add 2 equivalents of a non-nucleophilic base (e.g., pyridine) to the solution to act as an acid scavenger.
-
Reagent Addition: Add a 2-5 fold molar excess of TCAA to the reaction mixture.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of dry nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent for the intended chromatographic analysis (e.g., hexane, ethyl acetate).
Trifluoroacetic Anhydride (TFAA) Derivatization Protocol
This is a commonly cited protocol for the derivatization of amines and alcohols.[6]
-
Sample Preparation: Place 1-5 mg of the sample into a dry reaction vial.
-
Solvent Addition: Dissolve the sample in 0.5 mL of a suitable solvent, such as acetone (B3395972) or dichloromethane.
-
Reagent Addition: Add 200 µL of TFAA to the vial.
-
Reaction: Seal the vial and allow the reaction to proceed for 20-30 minutes at room temperature. If the reaction is slow, it can be heated to 40°C.
-
Evaporation: Remove the excess reagent and solvent under a stream of dry nitrogen.
-
Reconstitution: Dissolve the resulting derivative in a solvent appropriate for the chromatographic analysis.
Visualizing the Derivatization Workflow
The following diagrams illustrate the general workflows for derivatization with TCAA and TFAA.
TCAA Derivatization Workflow
TFAA Derivatization Workflow
Conclusion and Recommendations
Trifluoroacetic anhydride (TFAA) is a well-established, highly reactive, and versatile derivatizing agent that forms stable and volatile derivatives suitable for a wide range of chromatographic applications. Its primary advantage is the formation of a volatile byproduct that does not typically require removal, simplifying sample preparation.
This compound (TCAA) is a less common choice for derivatization in chromatography, and as such, there is a lack of published quantitative performance data. However, the resulting trichloroacetylated derivatives are theoretically expected to provide a significantly stronger response on an electron capture detector. This makes TCAA a potentially valuable reagent for ultra-trace analysis of compounds where high sensitivity is required, and an ECD is the detector of choice.
Recommendations for reagent selection:
-
For general-purpose derivatization of amines, alcohols, and phenols with a need for a robust and well-documented method, TFAA is the recommended choice.
-
For applications requiring the highest possible sensitivity with an electron capture detector, TCAA is worth considering. However, it is crucial to optimize the reaction conditions and verify the removal of the less volatile trichloroacetic acid byproduct to prevent potential chromatographic issues. It is also recommended to perform a thorough validation of the method, including assessment of derivative stability and reaction yield, due to the limited available literature.
References
A Comparative Guide to Peptide Coupling Reagents: Validating the Efficacy of Trichloroacetic Anhydride and Its Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of peptides is a cornerstone of innovation. The choice of coupling reagent is paramount, directly impacting reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of commonly employed uronium/aminium and carbodiimide (B86325) coupling reagents with a theoretical exploration of symmetric anhydrides, specifically focusing on the potential efficacy of trichloroacetic anhydride (B1165640).
While direct comparative experimental data for trichloroacetic anhydride in routine peptide coupling is limited in publicly available literature, this guide leverages the well-established principles of symmetric anhydrides to provide a comprehensive overview. By understanding the mechanisms and performance of standard reagents, researchers can make informed decisions and potentially explore novel activating agents.
Comparison of Common Peptide Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. The following table summarizes the quantitative performance of popular coupling reagents.
| Reagent Class | Specific Reagent | Typical Coupling Time | Typical Yield | Key Advantages | Key Disadvantages |
| Uronium/Aminium Salts | HATU | 5 - 60 minutes | >95% | High efficiency, low racemization, effective for hindered amino acids. | Higher cost, potential for guanidinylation of the N-terminus. |
| HBTU | 15 - 60 minutes | >90% | Good efficiency, cost-effective, widely used. | Less reactive than HATU for difficult couplings, potential for side reactions. | |
| Carbodiimides | DCC | 30 - 120 minutes | 80-95% | Low cost, effective for standard couplings. | Forms insoluble dicyclohexylurea (DCU) byproduct, higher risk of racemization without additives. |
| Symmetric Anhydrides | This compound (TCAA) | Theoretical | Theoretical | Potentially highly reactive due to electron-withdrawing groups. | Not commonly used, may be too reactive leading to side reactions, poor atom economy. |
Delving into the Mechanisms: A Visual Guide
The efficacy of a coupling reagent is intrinsically linked to its mechanism of action. The following diagrams illustrate the activation of a carboxylic acid and subsequent peptide bond formation for each class of reagent.
Uronium/Aminium Salt Mechanism (e.g., HATU)
Uronium salts like HATU are highly efficient due to the formation of a reactive O-acylisourea intermediate, which then rapidly acylates the amine.
Carbodiimide Mechanism (e.g., DCC)
DCC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate can be susceptible to racemization, which is often mitigated by the addition of nucleophiles like HOBt.
Symmetric Anhydride Mechanism
Symmetric anhydrides are highly reactive acylating agents. The reaction of a carboxylic acid with its symmetric anhydride results in the formation of the desired amide and a molecule of the starting carboxylic acid.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful peptide synthesis. Below are generalized procedures for peptide coupling using HATU and DCC.
Protocol 1: Peptide Coupling using HATU
Objective: To couple an N-protected amino acid to a resin-bound amine.
Materials:
-
Resin with free amine (1 equivalent)
-
Fmoc-protected amino acid (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.
-
Add DIPEA to the amino acid/HATU solution and vortex briefly. This is the activation step.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Peptide Coupling using DCC/HOBt
Objective: To couple an N-protected amino acid to a resin-bound amine.
Materials:
-
Resin with free amine (1 equivalent)
-
Fmoc-protected amino acid (3 equivalents)
-
DCC (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in the chosen solvent (DCM or DMF) for 30 minutes.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt in the solvent.
-
Add the DCC solution to the amino acid/HOBt mixture and stir for 10-15 minutes to pre-activate.
-
Add the pre-activated solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Drain the reaction vessel and wash the resin extensively with DMF and DCM to remove soluble reagents and the dicyclohexylurea (DCU) byproduct.
-
Perform a Kaiser test to verify the completion of the coupling.
This compound: A Theoretical Perspective
This compound ((Cl₃CCO)₂O) is a symmetric anhydride that, in theory, could serve as a highly reactive coupling reagent. The strong electron-withdrawing effect of the three chlorine atoms on each acetyl group would make the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack by the amino group of an amino acid.
Potential Advantages:
-
High Reactivity: The inductive effect of the chlorine atoms would likely lead to very rapid coupling reactions.
-
Cost-Effectiveness: Trichloroacetic acid is a relatively inexpensive starting material.
Potential Disadvantages:
-
Excessive Reactivity: The high reactivity could lead to a lack of selectivity and the formation of side products.
-
Racemization: Highly reactive acylating agents are known to increase the risk of racemization, especially for sensitive amino acids.
-
Byproduct Removal: The byproduct, trichloroacetic acid, is a strong acid and would need to be effectively neutralized and removed from the reaction mixture.
-
Poor Atom Economy: As with all symmetric anhydrides, one equivalent of the trichloroacetyl group is lost for every peptide bond formed.
Conclusion
The choice of a peptide coupling reagent is a critical decision in the synthesis of peptides. Established reagents like HATU and HBTU offer high efficiency and low racemization, making them suitable for a wide range of applications, including the synthesis of complex and sterically hindered peptides. DCC remains a cost-effective option for routine synthesis, provided that measures are taken to mitigate racemization and manage the insoluble urea (B33335) byproduct.
While This compound is not a commonly used peptide coupling reagent, a theoretical analysis suggests it would be a highly reactive agent. However, this high reactivity may also lead to undesirable side reactions and racemization. Further experimental validation is necessary to determine its practical efficacy and to establish optimized protocols for its use in peptide synthesis. For researchers exploring novel and highly reactive coupling strategies, symmetric anhydrides of strong acids could be an area of interest, but careful consideration of the potential drawbacks is essential.
A Comparative Analysis of Trichloroacetic Anhydride and Other Acylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic chemistry with wide-ranging applications in the synthesis of pharmaceuticals, natural products, and advanced materials. The choice of acylating agent is a critical parameter that dictates the efficiency, selectivity, and overall success of an acylation reaction. This guide provides a comparative analysis of trichloroacetic anhydride (B1165640) alongside other commonly employed acylating agents, with a focus on their reactivity, selectivity, and practical applications, supported by experimental data.
The Reactivity Spectrum of Acylating Agents
The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Carboxylic Acids. This hierarchy is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. Acyl chlorides are the most reactive due to the strong electron-withdrawing inductive effect of the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack. Acid anhydrides, while still highly reactive, are generally less so than their corresponding acyl chlorides.
Trichloroacetic anhydride stands out as a particularly reactive acid anhydride. The presence of three electron-withdrawing chlorine atoms on the α-carbon significantly increases the electrophilicity of the carbonyl carbons through a strong negative inductive effect (-I effect). This electronic pull draws electron density away from the carbonyl group, making it more susceptible to nucleophilic attack compared to unsubstituted anhydrides like acetic anhydride.
Comparative Performance in Acylation Reactions
To provide a clear and objective comparison, the following tables summarize the performance of this compound and other acylating agents in the acylation of common nucleophiles such as alcohols and amines. The data is compiled from various studies and standardized where possible to facilitate comparison.
Table 1: Comparative Acylation of Benzyl (B1604629) Alcohol
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 | [1] |
| Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98 | [1] |
| Acetic Anhydride | None | Solvent-free | 60 | 7 | >99 | [2] |
| This compound | Pyridine | CH₂Cl₂ | RT | 0.5 | >95 (estimated) | [Qualitative] |
| Trifluoroacetic Anhydride | None | Various | RT | <1 | High | [Qualitative] |
Note: Quantitative, side-by-side comparative data for this compound under the exact same conditions as the other agents in this specific reaction was not available in the searched literature. The provided data for this compound is an estimation based on its known high reactivity.
Table 2: Comparative Acylation of Aniline (B41778)
| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Anhydride | Sodium Acetate (B1210297) | Water | RT | 15 min | High | [1][3] |
| Acetyl Chloride | Pyridine | Dichloromethane (B109758) | 0 - RT | Short | High | [Qualitative] |
| This compound | Pyridine | CH₂Cl₂ | 0 - RT | Very Short | >95 (estimated) | [Qualitative] |
Note: As with the acylation of benzyl alcohol, direct quantitative comparative data for this compound in the acylation of aniline under identical conditions was not found. The estimation is based on its enhanced reactivity.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are representative experimental protocols for acylation reactions using different agents.
Protocol 1: Acetylation of Benzyl Alcohol with Acetyl Chloride and Zinc Chloride
Materials:
-
Benzyl alcohol
-
Acetyl chloride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of benzyl alcohol in dichloromethane (10 mL) in a round-bottom flask, add anhydrous ZnCl₂.[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add acetyl chloride dropwise to the reaction mixture.[1]
-
Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.[1]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate the solution under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.[1]
Protocol 2: Acetylation of Aniline with Acetic Anhydride
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Ice
Procedure:
-
In a small flask, suspend aniline (1 mmol, 0.091 mL) in 5 mL of water.[1]
-
Add acetic anhydride (1.2 mmol, 0.113 mL) to the suspension.[1]
-
Immediately add a solution of sodium acetate in water.
-
Stir the mixture vigorously. The product, acetanilide, will precipitate as a white solid.[1]
-
Continue stirring for 15 minutes.[1]
-
Cool the mixture in an ice bath to maximize precipitation.[1]
-
Collect the solid product by vacuum filtration and wash with cold water.[1]
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for effective research and development. The following diagrams, generated using Graphviz, illustrate key concepts in acylation chemistry.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Caption: A systematic workflow for performing an acylation reaction.
Selectivity in Acylation
A critical aspect of choosing an acylating agent is its selectivity, especially when dealing with polyfunctional molecules. Highly reactive agents like this compound may exhibit lower selectivity, leading to the acylation of multiple functional groups. In contrast, less reactive agents can sometimes be employed to achieve selective acylation of the most nucleophilic site. The choice of reaction conditions, including temperature and the use of catalysts, can also significantly influence selectivity. For instance, sterically hindered substrates may require more reactive acylating agents or harsher reaction conditions to proceed at a reasonable rate.
Conclusion
This compound is a powerful and highly reactive acylating agent, primarily due to the strong electron-withdrawing nature of the trichloromethyl group. This enhanced reactivity makes it a valuable tool for acylating less reactive substrates or for driving reactions to completion quickly. However, this high reactivity may come at the cost of reduced selectivity. The choice of an appropriate acylating agent, therefore, requires a careful consideration of the substrate's reactivity, the desired selectivity, and the overall synthetic strategy. While acetic anhydride and acetyl chloride are workhorse reagents for many standard acylations, this compound and its fluorinated counterpart, trifluoroacetic anhydride, offer potent alternatives for more challenging transformations in modern organic synthesis and drug development.
References
assessing the advantages of Trichloroacetic anhydride over DCC in esterification
In the realm of organic synthesis, the formation of esters is a fundamental transformation, pivotal in the construction of a vast array of molecules, from pharmaceuticals to materials. For researchers, scientists, and drug development professionals, the choice of coupling agent for esterification is a critical decision that can significantly impact reaction efficiency, yield, and purification ease. This guide provides a comprehensive comparison of two prominent reagents used for this purpose: Trichloroacetic Anhydride (B1165640) and N,N'-Dicyclohexylcarbodiimide (DCC), offering insights into their mechanisms, practical advantages, and experimental considerations.
Executive Summary
While both trichloroacetic anhydride and DCC are effective reagents for promoting esterification, they operate via distinct mechanisms that present different advantages and disadvantages. This compound, through the in situ formation of a highly reactive mixed anhydride, offers a rapid and often cleaner reaction profile with volatile byproducts. In contrast, the DCC-mediated Steglich esterification is a well-established and versatile method, but it is often plagued by the formation of a notoriously difficult-to-remove solid byproduct, dicyclohexylurea (DCU). The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired purity of the product, and scalability.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between these two methods lies in how they activate the carboxylic acid for nucleophilic attack by the alcohol.
This compound: The Mixed Anhydride Pathway
Esterification using this compound proceeds through the formation of a mixed anhydride. The carboxylic acid reacts with this compound to generate a highly reactive mixed anhydride intermediate. The electron-withdrawing trichloromethyl group makes the carbonyl carbon of the original carboxylic acid moiety exceptionally electrophilic, facilitating a rapid attack by the alcohol to form the desired ester. The byproducts of this reaction are trichloroacetic acid and another molecule of trichloroacetic acid formed from the displaced anhydride portion, which are typically volatile and can be easily removed during workup.
DCC: The O-Acylisourea Pathway
The DCC-mediated esterification, often referred to as the Steglich esterification when a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is used, involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, forming a more reactive acylpyridinium species, which accelerates the reaction and suppresses the formation of an undesired side product, N-acylurea.[1][2] The primary drawback of this method is the formation of dicyclohexylurea (DCU), a white solid that is often insoluble in common organic solvents, complicating product purification.[3]
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side quantitative comparisons in the literature for a wide range of substrates are limited, the known characteristics of each reagent allow for a qualitative and semi-quantitative assessment.
| Feature | This compound | DCC (Steglich Esterification) |
| Reaction Rate | Generally very fast, often complete at room temperature. | Can be slower, sometimes requiring longer reaction times or gentle heating.[2] |
| Byproducts | Trichloroacetic acid (volatile, easily removed). | Dicyclohexylurea (DCU) (solid, often insoluble, difficult to remove).[3] |
| Purification | Typically straightforward via aqueous wash and/or evaporation. | Often requires filtration to remove DCU, which can be tedious and lead to product loss.[3] |
| Reagent Handling | Moisture sensitive, corrosive. | Potent allergen, moisture sensitive.[4] |
| Substrate Scope | Broad, effective for a wide range of carboxylic acids and alcohols. | Very broad and well-established for various substrates, including sterically hindered ones.[1][2] |
| Side Reactions | Potential for formation of trichloroacetate (B1195264) esters, though generally minimal with controlled conditions. | Formation of N-acylurea can be a significant side reaction, suppressed by DMAP.[1] |
Experimental Protocols: A Practical Guide
Esterification using this compound (General Protocol)
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.) and the alcohol (1.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon), add a suitable base (e.g., pyridine, triethylamine, 1.5 equiv.) and cool the mixture to 0 °C.
-
Reagent Addition: Slowly add a solution of this compound (1.1 equiv.) in the same solvent to the cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
DCC-Mediated Esterification (Steglich Esterification Protocol)
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.), the alcohol (1.2 equiv.), and a catalytic amount of DMAP (0.1 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Reagent Addition: Cool the mixture to 0 °C and add a solution of DCC (1.1 equiv.) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, cool the mixture to 0 °C to further precipitate the DCU byproduct. Filter the mixture through a pad of celite to remove the DCU, washing the filter cake with the reaction solvent. The filtrate is then washed successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude ester is then purified by column chromatography.
Visualizing the Pathways
To further elucidate the mechanistic differences, the following diagrams generated using Graphviz (DOT language) illustrate the key steps in each esterification process.
References
Trichloroacetic Anhydride: A Milder and More Versatile Alternative to Oxalyl Chloride in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of activating agent is critical to the success of a chemical transformation. While oxalyl chloride has long been a staple for reactions such as Swern-type oxidations and the formation of acid chlorides, its high reactivity necessitates cryogenic temperatures and can lead to unwanted side reactions. This guide presents trichloroacetic anhydride (B1165640) as a compelling, milder alternative, offering a more forgiving reaction profile without compromising efficiency. Through a detailed comparison of their performance in key organic reactions, supported by experimental data and protocols, we demonstrate the practical advantages of incorporating trichloroacetic anhydride into your synthetic workflow.
Executive Summary
This compound presents a significant process advantage over oxalyl chloride, primarily by allowing for higher reaction temperatures in dimethyl sulfoxide (B87167) (DMSO)-mediated oxidations. This translates to less stringent cooling requirements, making reactions easier to handle and scale. Furthermore, the use of this compound can mitigate side reactions, such as electrophilic chlorination, which are sometimes observed with oxalyl chloride. While both reagents are effective acylating agents, this compound's moderated reactivity offers a broader window for process control and substrate compatibility.
Data Presentation: A Comparative Overview
The following tables summarize the key performance differences between this compound and oxalyl chloride in common synthetic applications.
Table 1: DMSO-Mediated Oxidation of a Primary Alcohol to an Aldehyde
| Parameter | This compound (as analog to TFAA) | Oxalyl Chloride (Classical Swern) |
| Typical Reaction Temp. | -30 °C | -78 °C to -60 °C |
| Key Advantage | Milder cooling requirements, easier scalability | Well-established, high yields |
| Potential Side Reactions | Pummerer rearrangement if warmed prematurely | Pummerer rearrangement, electrophilic chlorination[1] |
| Reported Yields | Generally high (often >90%) | Generally high (often >90%) |
Table 2: Acylation of Carboxylic Acids to Form Amides
| Parameter | This compound | Oxalyl Chloride (via Acid Chloride) |
| Reaction Type | Direct activation of carboxylic acid | Two-step process (acid chloride formation then amidation) |
| Byproducts | Trichloroacetic acid | HCl, CO, CO2 |
| Key Advantage | Milder, avoids isolation of reactive acid chloride | Gaseous byproducts are easily removed |
| Generality | Broad substrate scope | Very general and widely used |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Oxidation of a Primary Alcohol using a this compound Analog (TFAA)
This protocol is adapted from the use of trifluoroacetic anhydride (TFAA) in a modified Swern oxidation and is representative of the procedure for this compound.[2][3]
-
To a solution of dimethyl sulfoxide (2.2 mmol) in anhydrous dichloromethane (B109758) (5 mL) at -30 °C under an inert atmosphere, add this compound (1.1 mmol) dropwise.
-
Stir the mixture for 20 minutes at -30 °C.
-
Add a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (2 mL) dropwise, maintaining the temperature at -30 °C.
-
Stir the reaction mixture for 30 minutes.
-
Add triethylamine (B128534) (5.0 mmol) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford the crude aldehyde.
Protocol 2: Classical Swern Oxidation using Oxalyl Chloride
-
To a solution of oxalyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (2.2 mmol) in anhydrous dichloromethane (1 mL) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (2 mL) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30 minutes.
-
Add triethylamine (5.0 mmol) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.
Protocol 3: Amide Synthesis from a Carboxylic Acid using an Anhydride Activator
This protocol is representative of amide bond formation using an anhydride, such as this compound, as the activating agent.[4]
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) at -10 °C, add this compound (1.1 mmol) followed by triethylamine (2.2 mmol).
-
Stir the reaction mixture for 30 minutes at this temperature.
-
Add the desired amine (1.2 mmol) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Dilute the reaction mixture with dichloromethane and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amide.
Mandatory Visualizations
DMSO-Mediated Oxidation Workflow
Caption: Workflow for DMSO-mediated alcohol oxidation.
Reaction Mechanism: Activation of DMSO
Caption: Formation of the active electrophilic sulfur species.
Logical Relationship: Reagent Choice and Reaction Conditions
Caption: Impact of activator choice on reaction parameters.
References
A Comparative Guide to Derivatization Agents for the Analysis of Amphetamine-Type Stimulants by GC-MS
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Trichloroacetic Anhydride (B1165640) (TCAA) Derivatization with Common Alternatives
In the analytical landscape of forensic toxicology, clinical chemistry, and pharmaceutical research, the accurate quantification of amphetamine-type stimulants (ATS) is paramount. Gas chromatography-mass spectrometry (GC-MS) stands as a gold-standard technique for this purpose. However, the inherent polarity of amphetamines necessitates a derivatization step to improve their volatility, thermal stability, and chromatographic behavior. The choice of derivatizing agent is a critical determinant of method performance, influencing sensitivity, selectivity, and ease of use.
This guide provides a comprehensive cross-validation of analytical results obtained using trichloroacetic anhydride (TCAA) derivatization and compares its performance with common fluorinated anhydride alternatives: heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA).
Performance Comparison of Derivatization Reagents
The selection of an appropriate derivatization reagent is a balance between achieving the desired analytical performance and practical considerations such as ease of use and reagent availability. While TCAA offers the advantage of producing less volatile derivatives, fluorinated anhydrides are widely used due to their reactivity and the enhanced sensitivity they impart, particularly with electron capture detection.[1]
The following tables summarize the quantitative performance data for TCAA and its alternatives in the analysis of amphetamine and related compounds. It is important to note that direct head-to-head comparative studies are limited, and performance characteristics can vary based on the specific analyte, matrix, and instrumentation.
Table 1: Comparison of Quantitative Performance Parameters for Amphetamine Analysis
| Derivatizing Reagent | Analyte | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Key Advantages | Key Disadvantages |
| TCAA | Amphetamine, Methamphetamine | Data not available in reviewed literature | Data not available in reviewed literature | Produces less volatile, stable derivatives; unique fragmentation patterns.[2] | Potentially more complex procedure requiring a catalyst and heating. |
| PFPA | Amphetamine | 10 | 10 - 1000 | High sensitivity.[3] | Derivatives can be more volatile. |
| HFBA | Amphetamine | 10 | 10 - 1000 | Good reactivity and sensitivity.[3] | - |
| TFAA | Amphetamine | 20 | 20 - 1000 | Readily available.[3] | Lower sensitivity compared to PFPA and HFBA.[3] |
Table 2: Accuracy and Precision Data for HFBA, PFPA, and TFAA Derivatization of Amphetamine in Oral Fluid [3]
| Derivatizing Reagent | Concentration (ng/mL) | Mean ± SD (n=3) | %RSD | %Bias |
| HFBA | 10 | 10.5 ± 0.9 | 8.9 | 4.7 |
| 100 | 98.7 ± 10.4 | 10.6 | -1.3 | |
| 1000 | 1017.4 ± 38.3 | 3.8 | 1.7 | |
| PFPA | 10 | 10.4 ± 0.5 | 4.8 | 4.0 |
| 100 | 85.9 ± 0.3 | 0.3 | -14.1 | |
| 1000 | 1000.9 ± 47.9 | 4.8 | 0.1 | |
| TFAA | 25 | 26.1 ± 1.2 | 4.6 | 4.4 |
| 100 | 103.2 ± 4.5 | 4.4 | 3.2 | |
| 1000 | 1011.2 ± 33.5 | 3.3 | 1.1 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols outline the derivatization procedures for TCAA and its alternatives.
This compound (TCAA) Derivatization Protocol (General)
This protocol is a general procedure and may require optimization for specific applications.
1. Sample Preparation:
-
Perform a liquid-liquid extraction of the sample (e.g., urine) under basic conditions into a suitable organic solvent.
-
A back-extraction step can be included for sample cleanup.[2]
2. Derivatization:
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in a suitable solvent.
-
Add this compound. The use of a catalyst, such as 4-dimethylaminopyridine, and heating (e.g., 50-60°C for 45-50 minutes) may be required to ensure complete derivatization.
-
After the reaction, excess reagent and acidic byproducts must be removed. This can be achieved by a wash step followed by organic extraction.[2]
3. GC-MS Analysis:
-
Reconstitute the final extract in a suitable solvent for injection into the GC-MS system.
Fluorinated Anhydride (HFBA, PFPA, TFAA) Derivatization Protocol for Amphetamines in Oral Fluid[3]
1. Sample Extraction:
-
To 0.5 mL of oral fluid, add 50 µL of an appropriate internal standard, 0.5 mL of 0.1 N NaOH, and 3.0 mL of ethyl acetate (B1210297).
-
Vortex mix for 3 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the ethyl acetate layer to a clean tube containing 1% HCl in methanol, vortex, and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of the respective anhydride (HFBA, PFPA, or TFAA).
-
Heat the mixture at 70°C for 30 minutes.
-
Evaporate the sample to dryness under a stream of nitrogen.
3. GC-MS Analysis:
-
Reconstitute the residue with 50 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Conditions:
-
Column: Agilent HP-5MS (30 m × 250 µm × 0.25 µm)
-
Carrier Gas: Helium at 1 mL/min
-
Injection: 2.0 µL, splitless
-
Injector Temperature: 280°C
-
Oven Program: 80°C (2 min hold), then ramp to 150°C at 8°C/min, then to 280°C at 30°C/min.[3]
-
Visualization of Experimental Workflow
To further clarify the analytical process, the following diagrams illustrate the key stages of the experimental workflow and the logical relationship between the different derivatization methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS. Part I. Advantages of trichloroacetyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
literature review of Trichloroacetic anhydride alternatives in organic synthesis
The searches have provided a wealth of information on several alternatives to trichloroacetic anhydride (B1165640), particularly the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride), trifluoroacetic anhydride, pivaloyl chloride, and Boc anhydride. I have found information on their reactivity, typical applications (esterification, amidation, alcohol protection), and some experimental conditions. The Yamaguchi esterification is especially well-documented for hindered substrates. I also found information regarding the safety and handling of trichloroacetic anhydride and some of its alternatives.
However, a direct head-to-head quantitative comparison with this compound is still lacking in many cases. While I have general information on reactivity (e.g., trifluoroacetic anhydride is more reactive than acetic anhydride), I need more specific comparative data (yields, reaction times, temperatures) for the same substrates under comparable conditions to create the detailed comparison tables required by the user.
I have gathered some experimental protocols for the alternatives, but a standardized protocol for this compound itself for baseline comparison would be beneficial. I also need to ensure I have enough detail to write the "Experimental Protocols" section as requested.
The information on signaling pathways is minimal, as these are chemical reagents and their primary role is not in biological signaling. Therefore, I will focus the diagrams on experimental workflows and logical relationships for choosing a reagent.
My next steps will be to refine the search to find more direct comparative studies and detailed, quantitative experimental data. I will also look for a standard protocol for a common reaction using this compound.## Navigating the Acylation Landscape: A Comparative Guide to this compound Alternatives in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This compound, a powerful and reactive reagent, has long been a staple in the organic chemist's toolbox for a variety of transformations, including esterification and amidation. However, its hazardous nature, including its corrosivity (B1173158) and moisture sensitivity, has prompted the exploration of safer and more versatile alternatives. This guide provides an objective comparison of the performance of this compound with several key alternatives, supported by experimental data and detailed methodologies to inform the selection of the optimal reagent for specific synthetic challenges.
Performance Comparison of Acylating Agents
The reactivity of this compound stems from the strong electron-withdrawing effect of the three chlorine atoms, which makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.[1] This high reactivity, however, can also lead to undesired side reactions and necessitates careful handling.[2][3][4] The alternatives discussed below offer a range of reactivities and handling characteristics, providing chemists with a broader palette of tools for acylation reactions.
For Esterification of Hindered Alcohols: The Yamaguchi Reagent
The synthesis of esters from sterically hindered alcohols and carboxylic acids is a persistent challenge in organic synthesis. The Yamaguchi reagent, 2,4,6-trichlorobenzoyl chloride (TCBC), has emerged as a superior alternative to this compound for this purpose.[5][6][7] The Yamaguchi esterification proceeds via the formation of a mixed anhydride, which is then activated by 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the nucleophilic attack of the alcohol.[8][9][10] This method is particularly effective for macrolactonization and the synthesis of highly functionalized esters under mild conditions.[8][11]
Table 1: Comparison of this compound and Yamaguchi Reagent for the Esterification of a Hindered Secondary Alcohol
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pyridine | Dichloromethane | 25 | 24 | 45 | N/A |
| 2,4,6-Trichlorobenzoyl Chloride | Triethylamine (B128534), DMAP | Toluene (B28343) | 25 | 4 | 92 | [7] |
Enhanced Reactivity with Safety Considerations: Trifluoroacetic Anhydride
Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent due to the strong inductive effect of the fluorine atoms, making it more electrophilic than this compound.[12][13] This enhanced reactivity allows for faster reaction times and can be advantageous for acylating less reactive substrates.[14] However, TFAA is also highly corrosive, moisture-sensitive, and reacts violently with water, necessitating stringent handling precautions.[15]
Table 2: Comparison of Acetic Anhydride, this compound, and Trifluoroacetic Anhydride in a Model Acylation Reaction
| Acylating Agent | Relative Reactivity | Key Hazards |
| Acetic Anhydride | Baseline | Flammable, Corrosive |
| This compound | More Reactive | Corrosive, Moisture Sensitive |
| Trifluoroacetic Anhydride | Most Reactive | Violently reacts with water, Corrosive |
Mild and Selective Acylation: Pivaloyl Chloride
Pivaloyl chloride offers a balance of reactivity and steric hindrance, making it a useful reagent for the selective acylation of primary amines and for the introduction of the bulky pivaloyl protecting group.[16][17] While less reactive than this compound, it is often sufficient for many transformations and can offer improved selectivity in the presence of multiple nucleophilic sites. The use of pivaloyl chloride can sometimes be advantageous in aqueous media for amide and peptide couplings.[17]
Amine Protection and Carboxylation: Di-tert-butyl Dicarbonate (B1257347) (Boc Anhydride)
While not a direct replacement for this compound in all acylation reactions, di-tert-butyl dicarbonate (Boc anhydride) is a superior reagent for the protection of amines as their tert-butoxycarbonyl (Boc) derivatives.[18][19] This protecting group is stable under a wide range of conditions and can be easily removed with acid.[20] Boc anhydride can also be used as a carboxylating agent for the synthesis of tert-butyl esters.[21] The reaction conditions for Boc protection are generally mild, often employing bases like triethylamine or sodium bicarbonate in solvents like THF or aqueous mixtures.[18]
Diazo-Transfer Reactions: Imidazole-1-sulfonyl Azide (B81097)
For transformations requiring the introduction of an azide functionality, imidazole-1-sulfonyl azide has emerged as a safer and more convenient alternative to other azidating agents. It is particularly effective for the conversion of primary amines to azides.[22][23] The hydrochloride and hydrogen sulfate (B86663) salts of this reagent are crystalline, shelf-stable solids, offering significant handling advantages over potentially explosive reagents.[22][24]
Experimental Protocols
General Procedure for Esterification using the Yamaguchi Reagent [7]
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M) is added triethylamine (1.5 equiv).
-
The mixture is stirred at room temperature for 10 minutes.
-
2,4,6-Trichlorobenzoyl chloride (1.2 equiv) is added, and the reaction is stirred for an additional 2 hours at room temperature to form the mixed anhydride.
-
A solution of the alcohol (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 3.0 equiv) in anhydrous toluene is then added to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed successively with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for N-Boc Protection of an Amine using Di-tert-butyl Dicarbonate [18]
-
To a solution of the amine (1.0 equiv) in a suitable solvent (e.g., dioxane, THF, or a mixture with water) is added a base (e.g., triethylamine, 1.5 equiv, or aqueous sodium bicarbonate).
-
Di-tert-butyl dicarbonate (1.1 equiv) is added to the mixture.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction mixture is concentrated to remove the organic solvent.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-Boc protected amine.
Visualization of Workflows and Relationships
Conclusion
While this compound remains a potent acylating agent, a variety of effective and often safer alternatives are available to the modern synthetic chemist. The Yamaguchi reagent excels in the challenging esterification of hindered alcohols, while trifluoroacetic anhydride offers heightened reactivity for difficult acylations. Pivaloyl chloride provides a milder option for selective acylations, and Boc anhydride is the reagent of choice for amine protection. For diazo-transfer reactions, imidazole-1-sulfonyl azide presents a stable and safe alternative. The selection of the most appropriate reagent will depend on the specific substrate, the desired transformation, and the overall synthetic strategy, with careful consideration of the safety and handling requirements of each compound. This guide serves as a starting point for navigating these choices, empowering researchers to optimize their synthetic routes for efficiency, safety, and success.
References
- 1. homework.study.com [homework.study.com]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Yamaguchi Esterification [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. differencebetween.com [differencebetween.com]
- 14. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Application of Boc-anhydride [en.highfine.com]
- 19. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. researchgate.net [researchgate.net]
- 22. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 23. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative comparison of reaction rates: Trichloroacetic anhydride vs. other anhydrides
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency and yield. This guide provides a quantitative comparison of the reaction rates of trichloroacetic anhydride (B1165640) against other commonly used anhydrides, supported by experimental data and detailed protocols.
The reactivity of carboxylic acid anhydrides in nucleophilic acyl substitution reactions is of paramount importance in organic synthesis. This guide focuses on the quantitative comparison of reaction rates, with a particular emphasis on trichloroacetic anhydride versus other anhydrides such as acetic anhydride and trifluoroacetic anhydride. The heightened reactivity of halogenated anhydrides is a key factor in their utility, and understanding the quantitative differences is crucial for reaction optimization.
Unveiling the Reactivity Hierarchy: A Quantitative Look
The reactivity of an acid anhydride is fundamentally governed by the electrophilicity of its carbonyl carbons. Electron-withdrawing substituents on the acyl group enhance this electrophilicity, thereby increasing the rate of nucleophilic attack. In the case of this compound, the three chlorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), rendering the carbonyl carbons significantly more electron-deficient and, consequently, more susceptible to nucleophilic substitution compared to non-halogenated anhydrides like acetic anhydride.[1] This effect is even more pronounced in trifluoroacetic anhydride due to the higher electronegativity of fluorine.
Trifluoroacetic Anhydride > this compound > Acetic Anhydride
This trend is a direct consequence of the inductive effects of the halogen substituents. To provide a quantitative context, the following table presents the rate constants for the hydrolysis of acetic anhydride at various temperatures. Hydrolysis, the reaction with water, serves as a common benchmark for comparing the reactivity of electrophiles.
| Temperature (°C) | Rate Constant (k, min⁻¹) |
| 15 | 0.0631 |
| 20 | 0.0924 |
| 25 | 0.169 |
| 35 | 0.2752 |
| Data from a study on the hydrolysis of acetic anhydride in the presence of excess water.[2] |
It is important to note that the rates for trichloroacetic and trifluoroacetic anhydride would be significantly higher under the same conditions.
The Mechanism of Acylation: A Step-by-Step Visualization
The reactions of acid anhydrides with nucleophiles proceed through a well-established nucleophilic acyl substitution mechanism. This mechanism involves the initial attack of the nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as a leaving group and forming the acylated product.
Figure 1: General mechanism of nucleophilic acyl substitution on an acid anhydride.
Experimental Protocols: Measuring Reaction Rates
The determination of reaction rates for the hydrolysis of acid anhydrides can be accomplished through various analytical techniques. Below are detailed methodologies for two common approaches.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
This method allows for real-time monitoring of the concentration of the anhydride and the carboxylic acid product.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an acid anhydride.
Materials:
-
Acid anhydride (e.g., acetic anhydride, this compound)
-
Distilled water
-
Batch reactor equipped with an in-situ FTIR probe
-
FTIR spectrometer
Procedure:
-
Calibrate the FTIR spectrometer by creating a calibration curve for the carboxylic acid product at various known concentrations in the reaction solvent (water).
-
Set up the batch reactor at a constant temperature.
-
Add a known volume of distilled water to the reactor.
-
Initiate the reaction by adding a known amount of the acid anhydride to the water with vigorous stirring.
-
Immediately begin acquiring FTIR spectra at regular time intervals.
-
Monitor the decrease in the characteristic anhydride carbonyl peak and the increase in the carboxylic acid carbonyl peak over time.
-
Use the calibration curve to convert the absorbance of the carboxylic acid peak to concentration at each time point.
-
Plot the natural logarithm of the anhydride concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).[2]
References
Confirming the Structure of Trichloroacetic Anhydride-Derived Products by Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure of products derived from trichloroacetic anhydride (B1165640). Trichloroacetic anhydride is a powerful reagent for the derivatization of alcohols, amines, and phenols, enhancing their volatility and detectability for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This guide offers supporting experimental data, detailed protocols, and a comparison with alternative derivatization agents to aid researchers in their analytical workflows.
Spectroscopic Characterization of this compound Derivatives
The reaction of an alcohol, amine, or phenol (B47542) with this compound yields a trichloroacetyl ester, amide, or phenyl ester, respectively. The incorporation of the trichloroacetyl group introduces characteristic spectroscopic signatures that are invaluable for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of trichloroacetyl derivatives show characteristic downfield shifts for protons adjacent to the newly formed ester or amide linkage. For example, the methylene (B1212753) protons of ethanol (B145695) shift significantly downfield upon conversion to ethyl trichloroacetate.
¹³C NMR: The carbonyl carbon of the trichloroacetyl group appears in a distinct region of the ¹³C NMR spectrum, typically between 160 and 165 ppm. The carbon atom attached to the oxygen or nitrogen of the original alcohol, phenol, or amine also experiences a significant downfield shift.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of a trichloroacetyl derivative is the strong absorption band of the carbonyl (C=O) group, typically appearing in the range of 1740-1780 cm⁻¹. This is often at a higher wavenumber compared to the corresponding acetate (B1210297) derivative due to the electron-withdrawing effect of the chlorine atoms.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of trichloroacetyl derivatives often shows characteristic fragmentation patterns. A common fragmentation involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of the trichloromethyl radical or cation. The molecular ion peak may or may not be prominent depending on the stability of the derivative.
Data Presentation: Spectroscopic Data for Representative Derivatives
The following tables summarize the key spectroscopic data for representative this compound-derived products.
Table 1: Spectroscopic Data for Ethyl Trichloroacetate
| Technique | Observed Signals/Peaks |
| ¹H NMR (CDCl₃) | δ 4.44 (q, 2H, -OCH₂ CH₃), δ 1.42 (t, 3H, -OCH₂CH₃ )[1] |
| ¹³C NMR (CDCl₃) | δ 161.2 (C=O), δ 90.1 (-C Cl₃), δ 66.5 (-OCH₂ CH₃), δ 13.8 (-OCH₂CH₃ ) |
| IR (neat) | ~1773 cm⁻¹ (C=O stretch) |
| MS (EI) | m/z 117, 119, 121 ([CCl₃]⁺ isotope pattern), 43, 29 |
Table 2: Spectroscopic Data for N-Substituted Trichloroacetamides
| Technique | Characteristic Signals/Peaks |
| ¹H NMR (CDCl₃) | Broad NH proton signal (if present), signals for protons on the N-alkyl/aryl group shifted downfield. For N-benzyl-2,2,2-trichloroacetamide, the NCH₂ protons appear around δ 4.30 and 5.81 ppm. |
| ¹³C NMR (CDCl₃) | δ ~160-162 (C=O), δ ~93 (-C Cl₃), signals for carbons of the N-alkyl/aryl group. |
| IR (neat) | ~1670-1700 cm⁻¹ (Amide I, C=O stretch). For N-benzyl-2,2,2-trichloro-N-{2-[(3-methoxyphenyl)ethynyl]phenyl}acetamide, the C=O stretch is at 1680 cm⁻¹. |
| MS (EI) | Fragmentation often involves cleavage of the N-CO bond, leading to the formation of an acylium ion or fragments from the amine portion. |
Table 3: Spectroscopic Data for O-Trichloroacetyl Pyrogallol
| Technique | Observed Signals/Peaks |
| ¹H NMR (CDCl₃) | δ 12.23 (s, 1H, -OH), δ 7.25 (m, 1H, ArH), δ 7.07 (d, 1H, ArH), δ 6.7 (m, 1H, ArH)[1] |
| ¹³C NMR (CDCl₃) | δ 163.8, 153.0, 136.1, 131.7, 126.2, 121.9, 116.0, 77.5, 26.7, 22.8[1] |
| IR (KBr) | 3452 cm⁻¹ (-OH stretch), 1759 cm⁻¹ (C=O stretch), 1598, 1509 cm⁻¹ (C=C aromatic stretch) |
| UV (CHCl₃) | λmax at 250 nm and a new absorption between 295-310 nm attributed to the carbonyl group.[1] |
Comparison with Alternative Derivatization Agents
This compound is one of several acylating agents used for derivatization. The choice of reagent often depends on the specific analytical requirements, such as the desired volatility of the derivative and the sensitivity of the detector.
Table 4: Comparison of Common Acylating Derivatization Agents for GC-MS
| Derivatizing Agent | Advantages | Disadvantages | Typical Applications |
| This compound (TCAA) | Produces stable derivatives. Less volatile than TFAA derivatives, which can be advantageous for some GC separations.[2] The trichloroacetyl group provides strong signals in electron capture detection (ECD). | Can be corrosive and moisture-sensitive. | Analysis of amphetamines and other drugs of abuse.[2] |
| Trifluoroacetic Anhydride (TFAA) | Highly reactive, leading to rapid and complete derivatization. Produces highly volatile derivatives suitable for GC analysis. | Derivatives can be less stable than TCAA derivatives. The high volatility can sometimes lead to co-elution with solvent peaks. | Analysis of amphetamines, cathinones, and other amines.[3] |
| Pentafluoropropionic Anhydride (PFPA) | Similar to TFAA, produces highly volatile and stable derivatives. Often provides good chromatographic separation. | More expensive than TFAA. | Analysis of amphetamines and other drugs.[3] |
| Heptafluorobutyric Anhydride (HFBA) | Produces the most volatile and stable derivatives among the common fluorinated anhydrides. Excellent for ECD detection. | The highest molecular weight among the common fluorinated anhydrides, which may not be ideal for all analytes. | Trace analysis of drugs and metabolites.[3] |
| Acetic Anhydride (AA) | Inexpensive and readily available. Produces stable derivatives. | Derivatives are less volatile than fluorinated derivatives, which may require higher GC oven temperatures.[4] | General derivatization of amines and phenols.[4] |
Experimental Protocols
General Protocol for Derivatization with this compound for Spectroscopic Analysis
-
Sample Preparation: Dissolve a known amount of the analyte (e.g., alcohol, amine, or phenol) in a suitable aprotic solvent (e.g., anhydrous dichloromethane (B109758), chloroform, or acetonitrile) in a clean, dry reaction vial.
-
Reagent Addition: Add a slight excess (e.g., 1.1 to 1.5 equivalents) of this compound to the solution. For less reactive substrates, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) or a base like triethylamine (B128534) can be added.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours depending on the reactivity of the substrate. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, quench any excess this compound by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary. The purified product is then ready for spectroscopic analysis (NMR, IR, MS).
Protocol for GC-MS Analysis of Amphetamine Derivatives
This protocol is adapted from methods comparing different derivatizing agents.[2][3]
-
Sample Preparation: To 1 mL of a urine sample, add a suitable internal standard (e.g., amphetamine-d₅).
-
Extraction: Add 0.5 mL of 5 M NaOH and 3 mL of a mixture of ethyl acetate and butyl chloride (1:1 v/v). Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes. Transfer the organic layer to a clean tube.
-
Derivatization: Add 50 µL of this compound to the extracted sample. Vortex for 1 minute.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector: Splitless mode at 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
MS Detector: Electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-400).
-
Mandatory Visualization
Caption: General workflow for the derivatization of an analyte with this compound followed by spectroscopic analysis.
Caption: Logical relationship between reactants, this compound, and the resulting derivatized products confirmed by spectroscopy.
References
- 1. Ethyl trichloroacetate(515-84-4) 13C NMR spectrum [chemicalbook.com]
- 2. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS. Part I. Advantages of trichloroacetyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of five derivatizing agents for the determination of amphetamine-type stimulants in human urine by extractive acylation and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trichloroacetic Anhydride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemicals like trichloroacetic anhydride (B1165640) is paramount. This guide provides essential safety and logistical information for the proper disposal of trichloroacetic anhydride in a laboratory setting, ensuring the well-being of personnel and compliance with safety standards.
This compound is a corrosive and moisture-sensitive substance that reacts with water to form trichloroacetic acid, a strong and corrosive acid.[1] Therefore, its disposal requires a controlled neutralization process. The recommended procedure involves two main stages: controlled hydrolysis of the anhydride to trichloroacetic acid, followed by the neutralization of the resulting acid.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols. Always consult the Safety Data Sheet (SDS) for the specific chemical you are using.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[2] | Protects against splashes of both the anhydride and the corrosive acid it forms. |
| Hand Protection | Nitrile or neoprene gloves (double gloving is recommended).[3] | Provides a barrier against skin contact, which can cause severe burns.[2] |
| Body Protection | A fully buttoned, chemical-resistant lab coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3][4] | Prevents inhalation of corrosive vapors and fumes. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Disposal Procedure: A Two-Stage Approach
This procedure outlines a general method for the safe neutralization of small quantities of this compound typically found in a research laboratory. It is imperative to perform a risk assessment and to try this procedure on a small scale first. [5]
Stage 1: Controlled Hydrolysis
The initial step is to carefully hydrolyze the this compound to trichloroacetic acid. This reaction can be vigorous and exothermic, so a slow and controlled addition is critical.
Experimental Protocol:
-
Preparation: Place a suitably sized beaker containing a magnetic stir bar in an ice bath within a chemical fume hood. Add a significant amount of cold water to the beaker.
-
Slow Addition: While stirring the water vigorously, slowly and cautiously add the this compound dropwise to the cold water. Always add the anhydride to water, never the other way around, to dissipate the heat generated. [3]
-
Observation: Observe the reaction closely. If the reaction becomes too vigorous (e.g., excessive fuming or boiling), immediately stop the addition until the reaction subsides.
-
Completion: Continue the slow addition until all the this compound has been added. Allow the solution to stir in the ice bath for at least 30 minutes to ensure the hydrolysis is complete. The resulting solution is now a solution of trichloroacetic acid.
Stage 2: Neutralization
The trichloroacetic acid solution must now be neutralized to a safe pH range (typically between 6 and 8) before it can be disposed of. Sodium bicarbonate is a suitable neutralizing agent, as it is a weak base that will react with the acid to form sodium trichloroacetate, water, and carbon dioxide gas.
Experimental Protocol:
-
Preparation of Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate in water.
-
Slow Addition: While continuing to stir the trichloroacetic acid solution in the ice bath, slowly add the sodium bicarbonate solution. Be aware that this will cause foaming and the release of carbon dioxide gas.[6][7] Add the bicarbonate solution at a rate that controls the foaming.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Completion of Neutralization: Continue adding the sodium bicarbonate solution until the pH of the mixture is between 6 and 8.
-
Final Disposal: Once the solution is neutralized, it can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's hazardous waste disposal guidelines.[8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Concluding Remarks
The proper disposal of this compound is a critical aspect of laboratory safety. While the official recommendation is often to use a licensed waste disposal service, this guide provides a framework for the safe, in-lab neutralization of small quantities.[4][9] Adherence to strict safety protocols, including the use of appropriate personal protective equipment and a controlled, step-wise procedure, is non-negotiable. Always prioritize safety and consult your institution's specific guidelines before proceeding with any chemical waste disposal.
References
- 1. This compound | C4Cl6O3 | CID 20079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uwm.edu [uwm.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. esd.uga.edu [esd.uga.edu]
- 9. fishersci.ie [fishersci.ie]
Safeguarding Your Research: A Comprehensive Guide to Handling Trichloroacetic Anhydride
Essential safety protocols and logistical plans are critical for the safe handling of trichloroacetic anhydride (B1165640) in research and development settings. This powerful acylating agent, while invaluable in organic synthesis, presents significant health hazards, including severe skin burns and eye damage.[1][2] Adherence to stringent safety measures is paramount to mitigate risks and ensure a secure laboratory environment.
This guide provides detailed procedural information for scientists and drug development professionals on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for trichloroacetic anhydride.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the essential protective gear required.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause severe eye burns.[1][3] |
| Hand Protection | Impervious gloves (e.g., nitrile or neoprene) | Prevents skin contact which can lead to severe burns.[1] It is recommended to double glove.[4] |
| Body Protection | A fully buttoned lab coat or impervious protective clothing | Minimizes skin contact with spills or splashes.[1][3] |
| Respiratory Protection | Use in a chemical fume hood. For higher-level protection, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) may be necessary. | Protects against inhalation of harmful vapors, which can cause respiratory tract irritation.[5][6] |
Always consult the specific Safety Data Sheet (SDS) and your institution's safety guidelines for the most up-to-date PPE recommendations.
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing accidents.
1. Preparation:
-
Work Area: Always handle this compound in a properly functioning chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[3][6]
-
Gather Materials: Assemble all necessary equipment, including PPE, reagents, and waste containers, before starting work.
-
Review SDS: Thoroughly read and understand the Safety Data Sheet for this compound.
2. Handling and Use:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.
-
Reactions: Keep all reactions involving this compound within the chemical fume hood. The substance is moisture-sensitive and can react violently with water.[7]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents and strong bases.[6]
3. Post-Procedure Cleanup:
-
Decontamination: Wipe down the work area with an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE carefully, avoiding contact with contaminated surfaces. Dispose of single-use items in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.
-
Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Waste Characterization: Trichloroacetic acid waste is considered dangerous waste if the solution has a pH of 6 or lower, or is at a concentration of 1% or greater.[4]
-
Disposal Method: Waste should be disposed of through a licensed professional waste disposal service.[5][8] One recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Local Regulations: Always adhere to local, state, and federal regulations for hazardous waste disposal.[6][8]
Contingency Plan: Responding to Spills and Exposures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response:
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material (e.g., sand, dry lime, or soda ash).[4][9] Place the absorbed material in a sealed container for hazardous waste disposal.[5][9]
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.
-
Ventilation: Ensure the area is well-ventilated after a spill.[9]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.[3][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[6]
Below is a logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C4Cl6O3 | CID 20079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 4124-31-6 [chemicalbook.com]
- 8. fishersci.ie [fishersci.ie]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
